3-Oxohexanoic acid
Description
Properties
IUPAC Name |
3-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCLDNALSPBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331429 | |
| Record name | 3-Oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxohexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4380-91-0 | |
| Record name | 3-Oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ketohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-KETOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE57VKD6VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Oxohexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxohexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Oxohexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes its physicochemical properties, provides insights into its structural characteristics, and includes a representative experimental protocol for the synthesis of a structurally related compound. Visual diagrams are provided to illustrate its chemical classification and a potential synthetic workflow.
Chemical Structure and Identification
This compound, also known as 3-ketohexanoic acid, is a medium-chain keto acid.[1][2] It belongs to the class of organic compounds known as beta-keto acids, characterized by a ketone functional group at the beta position relative to the carboxylic acid.[1] This bifunctional nature makes it a versatile molecule in organic synthesis.
The structure of this compound is defined by a six-carbon chain with a carboxylic acid group at one end and a ketone at the third carbon atom.[3] Key identifiers for this compound are provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Molecular Formula | C6H10O3[4] |
| SMILES | CCCC(=O)CC(=O)O[3] |
| InChI Key | BDCLDNALSPBWPQ-UHFFFAOYSA-N[1] |
| CAS Number | 4380-91-0[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems. The physical state of this compound is described as a solid.[3]
| Property | Value | Source |
| Molecular Weight | 130.14 g/mol | [3] |
| Monoisotopic Molecular Weight | 130.062994186 Da | [1] |
| pKa (Strongest Acidic) | 4.37 (Predicted) | [1] |
| Water Solubility | 33.9 g/L (Predicted) | [1] |
| Physical Form | Solid or Semi-solid or liquid or lump | |
| Storage Temperature | -20°C | [4] |
Chemical Classification
The chemical classification of this compound is based on its structural features. It is categorized as a medium-chain keto acid.[1] A more detailed breakdown of its classification is presented in the diagram below.
Caption: Hierarchical classification of this compound.
Representative Experimental Protocol: Synthesis of a Structurally Related Compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a method for a structurally analogous compound, 3-(2-Oxocyclohexyl)propanoic acid, is available and provides a relevant example of the synthetic strategy that could be employed.[5][6] This synthesis involves a Michael addition followed by hydrolysis.[6]
Disclaimer: The following protocol is for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid and is provided as a representative example. Adaptation and optimization would be necessary for the synthesis of this compound.
Step 1: Synthesis of Methyl 3-(2-Oxocyclohexyl)propanoate via Michael Addition [5]
-
Objective: To form the intermediate ester through an enamine-mediated Michael addition.[6]
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add cyclohexanone, morpholine (B109124) (in a 1:1.2 molar ratio to cyclohexanone), and a catalytic amount of p-toluenesulfonic acid in toluene.[5]
-
Heat the mixture to reflux and collect the water formed using the Dean-Stark trap until enamine formation is complete (typically 2-4 hours).[5]
-
Cool the reaction mixture to 80-90 °C.[5]
-
Slowly add methyl acrylate (B77674) (in a 1:1.5 molar ratio to cyclohexanone) over 3-5 hours while maintaining the temperature.[5]
-
Step 2: Hydrolysis to 3-(2-Oxocyclohexyl)propanoic Acid [5]
-
Objective: To hydrolyze the intermediate ester to the final carboxylic acid.[6]
-
Procedure:
-
Cool the reaction mixture from Step 1 to room temperature.[5]
-
Add a solution of sodium hydroxide (B78521) in a water and methanol (B129727) mixture.[5]
-
Heat the mixture to 60-70 °C and stir vigorously for 1-3 hours, monitoring for completion by TLC or HPLC.[5]
-
Cool the reaction mixture to room temperature and separate the aqueous layer.[5]
-
Acidify the aqueous layer to a pH of 3-5 with a hydrochloric acid solution.[5]
-
Extract the product from the acidified aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[5]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.[6]
-
Visualized Synthetic Workflow
The general workflow for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid is illustrated in the following diagram.
Caption: A representative workflow for a two-step synthesis.
Biological Relevance
This compound is recognized as an enzymatic metabolite and serves as a building block for bacterial autoinducers.[4] It is found in all eukaryotes, from yeast to humans, and is involved in the fatty acid biosynthesis pathway.[1] The compound has also been detected in various food sources.[1][7]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and classification of this compound. The included data and representative synthetic protocol offer valuable information for researchers and professionals in the fields of chemistry and drug development. The unique structure of this compound, featuring both a ketone and a carboxylic acid, makes it an important compound with potential for further investigation and application in various scientific disciplines.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Showing Compound this compound (FDB027867) - FooDB [foodb.ca]
3-Oxohexanoic Acid: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Analysis, and Biological Significance of 3-Oxohexanoic Acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a beta-keto acid, is a molecule of significant interest in various fields of biological and chemical research. It serves as a crucial intermediate in fatty acid metabolism and is a fundamental building block for N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. Understanding the properties, synthesis, and biological roles of this compound is paramount for advancements in drug development, particularly in the context of novel antimicrobial agents and metabolic disorder therapies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its involvement in key biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 4380-91-0 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes, with the Claisen condensation being a prominent and adaptable method. Below is a detailed protocol for the synthesis of ethyl 3-oxohexanoate (B1246410), a stable precursor that can be subsequently hydrolyzed to yield this compound.
Experimental Protocol: Synthesis of Ethyl 3-Oxohexanoate via Claisen Condensation
This protocol is adapted from established Claisen condensation procedures for the synthesis of β-keto esters.
Materials:
-
Ethyl butyrate (B1204436)
-
Ethyl acetate (B1210297)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add a mixture of ethyl butyrate (1 equivalent) and ethyl acetate (2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully add 1M hydrochloric acid to neutralize the base. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 3-oxohexanoate.
-
Purification: Purify the crude product by vacuum distillation.
Hydrolysis to this compound
The purified ethyl 3-oxohexanoate can be hydrolyzed to the free acid by saponification with an aqueous base (e.g., sodium hydroxide) followed by acidification.
Analytical Methodologies
Accurate quantification of this compound is essential for research and development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for its analysis.
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on established methods for the analysis of short-chain keto acids.[2][3]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard system with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Protocol: GC-MS Analysis of this compound
Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is recommended.[4][5][6]
Derivatization:
-
Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine. Incubate to convert the keto group to an oxime.
-
Silylation: Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate to derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.
GC-MS Conditions:
| Parameter | Setting |
| GC System | Standard GC with a mass selective detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 70°C, hold for 1 min; ramp at 10°C/min to 280°C; hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Biological Significance
This compound plays a vital role in two fundamental biological processes: bacterial quorum sensing and fatty acid biosynthesis.
Role in Bacterial Quorum Sensing
In many Gram-negative bacteria, cell-to-cell communication, or quorum sensing, is mediated by N-acyl homoserine lactones (AHLs).[7][8] The acyl side chain of these signaling molecules is derived from fatty acid biosynthesis intermediates. 3-Oxo-acyl-ACPs, which are structurally related to this compound, are precursors for the synthesis of AHLs. The LuxI family of synthases utilizes these precursors and S-adenosylmethionine to generate the corresponding AHL.[7] This signaling system regulates various processes, including biofilm formation, virulence factor production, and antibiotic resistance.
Role in Fatty Acid Biosynthesis
Fatty acid synthesis is an iterative process that extends a growing fatty acid chain by two carbons in each cycle.[9][10][11] A key intermediate in this pathway is a β-ketoacyl-acyl carrier protein (ACP). For the synthesis of a six-carbon fatty acid chain, the intermediate is 3-oxo-hexanoyl-ACP, a derivative of this compound. This intermediate is formed by the condensation of acetyl-ACP and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase.[9][12] Subsequent reduction, dehydration, and another reduction convert the β-keto group to a saturated carbon chain, completing one elongation cycle.
Conclusion
This compound is a multifaceted molecule with significant implications in both bacterial communication and fundamental metabolic pathways. This technical guide has provided a detailed overview of its chemical properties, robust protocols for its synthesis and analysis, and its biological context. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in their endeavors to explore the therapeutic and scientific potential of this important keto acid.
References
- 1. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
A Technical Guide to 3-Oxohexanoic Acid: Properties, Pathways, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Oxohexanoic acid, a beta-keto acid, is a molecule of interest in metabolic research and pharmaceutical development. As an intermediate in fatty acid metabolism, its study offers insights into cellular energy regulation and the pathophysiology of metabolic disorders. Furthermore, its relevance as a potential impurity or intermediate in the synthesis of drugs such as Propylthiouracil (B1679721) underscores the need for robust analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, role in metabolic pathways, and detailed experimental protocols for its synthesis and analysis.
Chemical Identity and Synonyms
This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms and other key identifiers is provided below to aid in literature searches and material sourcing.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 3-ketocaproic acid, 3-Ketohexanoic acid, 3-keto-n-caproic acid, Butanoylacetic acid, Butyrylacetic acid, 2-oxopentanecarboxylic acid, ss-ketocapronsaure |
| CAS Number | 4380-91-0 |
| PubChem CID | 439658 |
| ChEBI ID | CHEBI:28422 |
| HMDB ID | HMDB0010717 |
| Molecular Formula | C6H10O3 |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the following table. These properties are essential for its handling, analysis, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 130.14 g/mol | PubChem |
| Appearance | Solid | Human Metabolome Database |
| Topological Polar Surface Area | 54.4 Ų | Guidechem |
| Hydrogen Bond Donor Count | 1 | FooDB |
| Hydrogen Bond Acceptor Count | 3 | Guidechem |
| Rotatable Bond Count | 4 | Guidechem |
| pKa (Strongest Acidic) | 4.37 | ChemAxon (Predicted) |
| LogP | 0.43 | ALOGPS (Predicted) |
Biological Significance and Metabolic Pathways
This compound is a naturally occurring metabolite found in eukaryotes, from yeast to humans.[1] It is primarily involved in fatty acid metabolism, specifically as an intermediate in the mitochondrial beta-oxidation pathway.[2][3] This pathway is a critical catabolic process for energy generation from fatty acids.[4]
Role in Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[5][6] this compound, in its activated form as 3-oxohexanoyl-CoA (also known as 3-ketohexanoyl-CoA), is an intermediate in the oxidation of hexanoic acid and other fatty acids with an even number of carbons.
The process involves four key steps that are repeated in each cycle:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.[4]
-
Hydration by enoyl-CoA hydratase.[4]
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase to form the 3-ketoacyl-CoA intermediate.[4]
-
Thiolysis by beta-ketothiolase, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[6]
The following diagram illustrates the position of 3-oxohexanoyl-CoA within the mitochondrial beta-oxidation spiral.
Relevance in Drug Development
This compound is identified as a key intermediate or impurity in the manufacturing of certain pharmaceutical compounds.[7] Notably, it is associated with the production of Propylthiouracil, an antithyroid drug used to treat hyperthyroidism.[1][7] Propylthiouracil functions by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones.[8][9] The presence and purity of intermediates like this compound are critical for the safety and efficacy of the final active pharmaceutical ingredient (API).
Experimental Protocols
Accurate synthesis and analysis of this compound are crucial for research and quality control. The following sections provide detailed methodologies for these procedures.
Synthesis Protocol: Blaise Reaction for 3-Oxo-Hexanoic Acid Derivatives
A common method for preparing beta-keto acids and their derivatives is through reactions like the Blaise reaction. A patented process for a similar compound, 5-hydroxy-3-oxo-hexanoic acid derivative, provides a relevant example of the chemistry involved.[10] The following is a generalized protocol based on these principles.
Objective: To synthesize a 3-oxo-hexanoic acid derivative.
Materials and Reagents:
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Methanesulfonic acid (or other organic acid catalyst)
-
An appropriate nitrile compound (e.g., butyronitrile (B89842) derivative)
-
An alpha-haloacetate (e.g., t-butyl bromoacetate)
-
Aqueous Hydrochloric Acid (3N)
Procedure:
-
Activation of Zinc: In a reaction vessel under an inert atmosphere, combine zinc dust, anhydrous THF, and a catalytic amount of methanesulfonic acid. Stir the mixture under reflux.[10]
-
Blaise Reaction: To the refluxing mixture, slowly add the nitrile compound and the α-haloacetate compound over a period of 1 hour.[10]
-
Reaction Completion: Continue stirring under reflux for an additional 30 minutes after the addition is complete.[10]
-
Hydrolysis: Cool the reaction mixture to 0°C. Carefully add 3N aqueous hydrochloric acid dropwise until the pH of the solution reaches 3-4.[10]
-
Product Formation: Stir the mixture at 0-5°C for approximately 3 hours to ensure complete hydrolysis of the intermediate.[10]
-
Extraction and Purification: The product can then be extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography or distillation.
Analytical Protocol: GC-MS Analysis of 3-Oxo Fatty Acids
Due to the polarity and thermal instability of this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. A two-step derivatization is required to enhance volatility and stability.[11]
Objective: To quantify this compound in a dried sample extract by GC-MS.
Materials and Reagents:
-
Methoxyamine hydrochloride (MeOX) solution (e.g., 40 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Internal Standard (e.g., Myristic acid-d27)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Anhydrous conditions are critical as silylating agents are moisture-sensitive.[12]
-
Step 1: Methoxyamination (Ketone Protection):
-
Step 2: Silylation (Carboxylic Acid Derivatization):
-
Cool the vial to room temperature.
-
Add 90 µL of MSTFA + 1% TMCS to the methoxyaminated sample.[12]
-
Cap the vial tightly and incubate at 37°C for 30 minutes. This reaction converts the carboxylic acid group into its volatile trimethylsilyl (B98337) (TMS) ester.[12]
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Suggested GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 6890 or similar |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial 70°C, hold 1 min; ramp at 6°C/min to 300°C; hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp. | 230°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Parameters adapted from a protocol for a similar compound.[12]
Conclusion
This compound is a multifaceted molecule with significance in both fundamental metabolic research and applied pharmaceutical science. A thorough understanding of its chemical properties, biological roles, and the methods for its synthesis and analysis is essential for professionals in these fields. This guide provides a foundational resource to support further investigation and application of this compound in drug development and metabolic studies.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 6. sciencecodons.com [sciencecodons.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Human Metabolome Database: Showing metabocard for Propylthiouracil (HMDB0014690) [hmdb.ca]
- 9. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7081546B2 - Process for preparing a 5-hydroxy-3-oxo-hexanoic acid derivative - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Biosynthesis of 3-Oxohexanoic Acid in Eukaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexanoic acid is a medium-chain keto acid that exists in eukaryotes as an intermediate in fatty acid metabolism.[1] Its biosynthesis is intrinsically linked to the central fatty acid synthesis (FAS) pathway, with its formation dependent on the early termination of the elongation cycle. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in eukaryotes, detailing the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes key processes through signaling pathway and workflow diagrams.
Introduction
Fatty acid synthesis is a fundamental anabolic process in eukaryotes, responsible for the de novo production of fatty acids from acetyl-CoA and malonyl-CoA.[2] While the pathway is typically associated with the synthesis of long-chain fatty acids such as palmitic acid (C16), the production of medium-chain fatty acids (MCFAs) is also a crucial aspect of cellular metabolism. This compound, a C6 keto acid, is an intermediate in this process. Its presence and concentration can be indicative of the regulation and dynamics of fatty acid metabolism. Understanding the biosynthesis of this compound is pertinent for research into metabolic regulation, and it may hold significance for drug development targeting metabolic pathways.
The Core Biosynthetic Pathway
The synthesis of this compound in eukaryotes occurs as part of the fatty acid synthase (FAS) system. In eukaryotes, this is typically a Type I FAS system, where all the enzymatic domains are part of a large, multifunctional polypeptide.[3] The process is a cycle of elongation, with each round adding two carbons to the growing acyl chain.
The key steps leading to the formation of a C6 acyl chain, the precursor to this compound, are as follows:
-
Priming: The process begins with the loading of an acetyl group from acetyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex. This is followed by the transfer of the acetyl group to the ketoacyl synthase (KS) domain.
-
Loading of the Extender Unit: A malonyl group from malonyl-CoA is loaded onto the ACP domain.
-
Condensation: The acetyl group on the KS domain condenses with the malonyl group on the ACP. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KAS) domain and results in the formation of a four-carbon β-ketoacyl-ACP (acetoacetyl-ACP), with the release of CO2.[4]
-
First Reduction: The keto group of acetoacetyl-ACP is reduced to a hydroxyl group by the β-ketoacyl-ACP reductase (KR) domain, using NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the hydroxyacyl-ACP intermediate by the dehydratase (DH) domain, forming a double bond.
-
Second Reduction: The double bond is reduced by the enoyl-ACP reductase (ER) domain, again using NADPH, to form a saturated four-carbon acyl-ACP (butyryl-ACP).
-
Second Elongation Cycle: The butyryl group is transferred to the KS domain, and another malonyl-ACP is loaded onto the ACP domain. The condensation and subsequent reduction, dehydration, and reduction steps are repeated to form a six-carbon acyl-ACP (hexanoyl-ACP).
At this stage, the hexanoyl-ACP can either undergo further elongation cycles or the synthesis can be terminated to release a C6 fatty acid. The immediate precursor to this compound within the FAS cycle is 3-oxohexanoyl-ACP.
Visualizing the Pathway
Caption: Biosynthesis of the C6 backbone of this compound via the Fatty Acid Synthase complex.
Mechanisms of Chain Termination
The production of medium-chain fatty acids like hexanoic acid is dependent on the premature termination of the fatty acid synthesis elongation cycles. The primary mechanism for this is the action of specific thioesterases (TEs).
-
Medium-Chain Specific Thioesterases: While the thioesterase domain of most animal FAS complexes has a preference for long-chain acyl-ACPs (like palmitoyl-ACP), some eukaryotes possess thioesterases with a higher affinity for medium-chain substrates.[5] These enzymes can hydrolyze the thioester bond of 3-oxohexanoyl-ACP or hexanoyl-ACP, releasing this compound or hexanoic acid, respectively, from the FAS complex.
-
Transacylation: In some tissues, such as the ruminant mammary gland, a process of transacylation can lead to the formation of medium-chain acyl-CoA esters.[4][6] In this mechanism, the growing acyl chain is transferred from the ACP to coenzyme A, rather than to water, resulting in the release of an acyl-CoA.
Alternative Biosynthetic Pathway: Beta-Oxidation
This compound can also be an intermediate in the beta-oxidation of longer-chain fatty acids, particularly octanoic acid.[7] In this catabolic pathway, fatty acids are broken down in the mitochondria to produce acetyl-CoA. 3-Oxohexanoyl-CoA is a transient intermediate in the beta-oxidation spiral. While this is a degradative pathway, it represents another route for the formation of this compound in eukaryotes.
Caption: Formation of 3-Oxoacyl-CoA intermediates during beta-oxidation.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound in eukaryotes is limited in the literature. However, kinetic data for related enzymes and substrates in the fatty acid synthesis pathway can provide valuable context.
| Enzyme/Process | Substrate(s) | Product(s) | Organism/Tissue | Kinetic Parameter | Value | Reference |
| Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA, NADPH | Fatty Acids | Saccharomyces cerevisiae | Specific Activity | 4800-7200 nmol/min/mg | [8] |
| Ketoacyl Synthase (KS) | Acyl-ACPs (C2-C10), Malonyl-ACP | β-Ketoacyl-ACPs | Metazoan | Specific Activity | Varies with chain length | [9][10] |
| Medium-Chain Ketoacyl-CoA Thiolase (MCKAT) | Medium-Chain Ketoacyl-CoAs | Acyl-CoA, Acetyl-CoA | Mammalian Mitochondria | - | Promiscuous activity | [7] |
Experimental Protocols
Purification of Eukaryotic Fatty Acid Synthase
This protocol is adapted from methods for purifying FAS from Saccharomyces cerevisiae.[8]
-
Cell Lysis: Yeast cells are harvested and washed. Spheroplasts are prepared by enzymatic digestion of the cell wall (e.g., with Zymolyase). Spheroplasts are then lysed in a hypotonic buffer containing protease inhibitors.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The cell lysate is clarified by centrifugation. FAS is precipitated from the supernatant by the gradual addition of ammonium sulfate to a final concentration of 35-50% saturation.
-
Desalting: The precipitated protein is resuspended and desalted using a gel filtration column (e.g., Sephadex G-25).
-
Calcium Phosphate (B84403) Gel Adsorption: The desalted protein solution is treated with calcium phosphate gel. FAS adsorbs to the gel, which is then washed, and the enzyme is eluted with a phosphate buffer of increasing concentration.
-
Ultracentrifugation: The eluted fraction is concentrated and subjected to ultracentrifugation to sediment the high molecular weight FAS complex.
-
Chromatography: The final purification step involves ion-exchange chromatography (e.g., DEAE Bio-Gel A) to obtain highly pure and active FAS.
In Vitro Assay for this compound Biosynthesis
This assay is designed to measure the production of this compound and other fatty acids by purified FAS.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified FAS
-
Acetyl-CoA (can be radiolabeled, e.g., [1-14C]acetyl-CoA, for tracking)
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., NaOH or KOH) to saponify the acyl-thioesters.
-
Extraction: Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Analysis: The extracted fatty acids can be analyzed by:
-
Thin-Layer Chromatography (TLC): For separation and visualization of radiolabeled products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation) for identification and quantification of the different fatty acid products.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For direct analysis of the fatty acids.[12]
-
Quantification of this compound by Mass Spectrometry
This protocol outlines a general workflow for the quantification of this compound in a biological sample.
Caption: Experimental workflow for the quantification of this compound.
-
Sample Collection and Extraction: Obtain the biological sample (e.g., cell culture media, tissue homogenate). Extract the organic acids using a suitable method like liquid-liquid extraction with an organic solvent or solid-phase extraction.
-
Derivatization: Due to the polar nature of keto acids, derivatization is often necessary for GC-MS analysis to increase volatility and thermal stability.[13] A common method is two-step derivatization involving methoximation of the keto group followed by silylation of the carboxylic acid group. For LC-MS, derivatization may not be necessary, but it can improve sensitivity.
-
Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) before extraction to account for sample loss and matrix effects.
-
GC-MS or LC-MS/MS Analysis:
-
GC-MS: The derivatized sample is injected into a gas chromatograph for separation, followed by detection using a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[14]
-
LC-MS/MS: The sample is separated by liquid chromatography and analyzed by tandem mass spectrometry. This method often provides high sensitivity and specificity without the need for derivatization.
-
-
Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.
Conclusion
The biosynthesis of this compound in eukaryotes is a nuanced process, primarily occurring as a result of early chain termination in the fatty acid synthesis pathway. The role of medium-chain specific thioesterases is likely central to its production. While direct quantitative data remains an area for further investigation, the established methodologies for studying fatty acid synthesis provide a solid foundation for future research into this specific medium-chain keto acid. A deeper understanding of the regulation of this compound biosynthesis could provide valuable insights into the broader control of cellular metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.
References
- 1. portlandpress.com [portlandpress.com]
- 2. [PDF] Fatty acid synthesis in eukaryotes | Semantic Scholar [semanticscholar.org]
- 3. Structure and function of eukaryotic fatty acid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transacylation as a chain-termination mechanism in fatty acid synthesis by mammalian fatty acid synthetase. Synthesis of medium-chain-length (C8-C12) acyl-CoA esters by goat mammary-gland fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transacylation as a chain-termination mechanism in fatty acid synthesis by mammalian fatty acid synthetase. Synthesis of butyrate and hexanoate by lactating cow mammary gland fatty acid synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid method for the purification of fatty acid synthetase from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 13. benchchem.com [benchchem.com]
- 14. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxohexanoic Acid as a Primary Metabolite: A Technical Guide for Researchers
Abstract
3-Oxohexanoic acid, a medium-chain keto acid, is a primary metabolite integral to core cellular processes.[1][2] As an intermediate in fatty acid biosynthesis, it plays a fundamental role in the anabolic construction of lipids essential for energy storage, membrane structure, and signaling.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its position in metabolic pathways, presenting methodologies for its analysis, and summarizing the current state of quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.
Introduction
This compound, also known as 3-ketohexanoic acid, is a six-carbon beta-keto acid.[3] It is a naturally occurring molecule in eukaryotes, from yeast to humans.[1][4] As a primary metabolite, this compound is directly involved in normal growth, development, and reproduction.[1] Its key role is as an intermediate in the de novo synthesis of fatty acids.[1][3] While it is a transient species in this pathway, its study offers insights into the regulation of lipid metabolism. Furthermore, the detection of this compound in various biological matrices has implications for biomarker discovery.[1][4]
Metabolic Pathways Involving this compound
This compound is a key intermediate in two central metabolic pathways: fatty acid biosynthesis and beta-oxidation.
Fatty Acid Biosynthesis
In the cytoplasm, fatty acid synthases catalyze the creation of fatty acids from acetyl-CoA and malonyl-CoA.[5][6] this compound, in its acyl carrier protein (ACP) or coenzyme A (CoA) activated form (3-oxohexanoyl-ACP/CoA), is an early intermediate in the iterative elongation of the fatty acid chain.
References
- 1. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Showing Compound this compound (FDB027867) - FooDB [foodb.ca]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
The Natural Occurrence of 3-Oxohexanoic Acid in Foods: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexanoic acid, a medium-chain keto acid, is a naturally occurring metabolite found in a variety of biological systems. While its role in human fatty acid biosynthesis is recognized, its prevalence and significance in food matrices are less comprehensively documented. This technical guide provides a detailed overview of the current knowledge on the natural occurrence of this compound in foods. It summarizes the available quantitative data, outlines detailed experimental protocols for its analysis, and visualizes relevant biochemical pathways and analytical workflows. The information presented herein is intended to serve as a foundational resource for researchers in food science, metabolomics, and drug development, facilitating further investigation into the roles of this compound in food chemistry, nutrition, and human health.
Introduction
This compound, also known as 3-ketohexanoic acid, is a beta-keto acid derivative of hexanoic acid. As an intermediate in fatty acid metabolism, its presence in biological materials is expected. In the context of food science, the study of such small molecules is crucial for understanding flavor profiles, nutritional content, and the biochemical changes that occur during food processing and fermentation. This guide consolidates the currently available scientific literature on the natural occurrence of this compound in various foodstuffs.
Quantitative Occurrence of this compound in Foods
The quantification of this compound in a wide array of food products is an emerging area of research. To date, comprehensive quantitative data is limited, with the most detailed analysis available for bovine milk. Qualitative detection has been reported in a few other food products.
Table 1: Quantitative and Qualitative Occurrence of this compound in Foods
| Food Category | Food Item | Concentration | Method of Analysis | Reference(s) |
| Dairy | Commercial Cow's Milk (3.25% fat) | 110 ± 5 µM | LC-HRMS | [1] |
| Commercial Cow's Milk (2% fat) | 334 ± 15 µM | NMR | [1] | |
| Skim Milk | 4011 ± 192 µM | ICP-MS | [1] | |
| Meat & Poultry | Anatidae (Ducks, Geese, Swans) | Detected, not quantified | Not specified | [2][3] |
| Chicken (Gallus gallus) | Detected, not quantified | Not specified | [2][3] | |
| Domestic Pig (Sus scrofa domestica) | Detected, not quantified | Not specified | [2][3] |
Note: The significantly higher concentration reported for skim milk using ICP-MS may reflect the analysis of total elemental composition rather than the specific organic molecule, or it could be an outlier. Further investigation into the original data is warranted.
Biosynthesis of this compound
In biological systems, this compound is an intermediate in the fatty acid biosynthesis pathway. This pathway involves the sequential addition of two-carbon units to a growing fatty acid chain. The formation of this compound occurs during the elongation of a four-carbon chain (butyryl-ACP) to a six-carbon chain.
Experimental Protocols for Analysis
The analysis of beta-keto acids like this compound is challenging due to their thermal instability and susceptibility to decarboxylation. Therefore, derivatization is a critical step for gas chromatography-based methods. Below is a detailed protocol for the extraction and quantification of this compound in a food matrix, based on established methods for similar analytes.
Principle
This method involves the extraction of this compound from a food sample, followed by a two-step derivatization process to form a stable, volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Quantification is achieved using an internal standard.
Reagents and Materials
-
This compound standard
-
Internal Standard (e.g., a deuterated analog or a structurally similar keto acid not present in the sample)
-
Methanol (B129727), HPLC grade
-
Chloroform (B151607), HPLC grade
-
0.9% NaCl solution, chilled
-
Methoxyamine hydrochloride (MeOX)
-
Pyridine, anhydrous
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
Sample Preparation and Extraction
-
Homogenization: Homogenize the food sample to a fine paste or powder. For liquid samples, use directly.
-
Extraction:
-
To 1 g of the homogenized sample (or 1 mL of a liquid sample) in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 4 mL of pre-chilled methanol and vortex for 1 minute to precipitate proteins and extract metabolites.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 3 mL of chilled 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to achieve phase separation.
-
Carefully collect the upper aqueous-methanol phase, which contains the polar metabolites including this compound, into a clean glass tube.
-
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (not exceeding 40°C). It is crucial that the sample is completely dry before derivatization.
Derivatization
-
Methoximation:
-
To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes to protect the ketone group.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA with 1% TMCS to the vial.
-
Recap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes to derivatize the carboxylic acid group.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification.
Quantification
Create a calibration curve by derivatizing and analyzing a series of standard solutions of this compound with a constant concentration of the internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The presence of this compound in foods, particularly in dairy products, is confirmed, although quantitative data across a broad spectrum of food items remains scarce. Its role as an intermediate in fatty acid biosynthesis suggests it is likely a ubiquitous, low-level component of many foods derived from biological sources. The analytical challenges posed by its inherent instability necessitate careful sample handling and derivatization for accurate quantification. The detailed experimental protocol provided in this guide offers a robust framework for researchers to pursue further quantitative studies. Future research should focus on expanding the quantitative database of this compound in a wider variety of foods, including fruits, vegetables, and fermented products, and on elucidating its potential impact on food flavor, stability, and human health.
References
3-Oxohexanoic Acid in Mammalian Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexanoic acid, a medium-chain beta-keto acid, is an intermediate metabolite in mammalian fatty acid metabolism. While its existence is confirmed in various eukaryotic organisms, including humans, its specific biological functions and signaling roles remain largely uncharacterized.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic context, the notable absence of quantitative data, and detailed methodologies for its potential analysis. This document aims to serve as a foundational resource for researchers investigating lipid metabolism and professionals in drug development exploring related metabolic pathways.
Introduction to this compound
This compound, also known as 3-ketohexanoic acid, is a six-carbon saturated fatty acid with a ketone group at the beta-position (C3).[1] It belongs to the class of medium-chain keto acids.[1] In mammals, it is recognized as a transient intermediate in fatty acid biosynthesis.[1] As a primary metabolite, it is considered essential for organismal growth and development, although its specific contributions are not yet fully elucidated.[1]
Medium-chain fatty acids (MCFAs), with 6 to 12 carbons, are known for their rapid absorption and metabolism.[2] They are transported directly to the liver and can enter the mitochondria for β-oxidation without the need for the carnitine shuttle system, making them a readily available energy source.[3][4] this compound is an intermediate in the β-oxidation of its parent fatty acid, hexanoic acid.
Metabolic Role of this compound
The primary established role of this compound in mammals is as an intermediate in fatty acid metabolism. Specifically, it appears in the β-oxidation pathway of hexanoic acid.
β-Oxidation of Hexanoic Acid
β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2.[5][6] For hexanoic acid, this process involves a series of enzymatic reactions in the mitochondria. 3-Oxohexanoyl-CoA is a key intermediate in this pathway. The free acid, this compound, would be the de-esterified form of this intermediate.
The steps leading to and from 3-Oxohexanoyl-CoA in the β-oxidation of hexanoyl-CoA are as follows:
-
Dehydrogenation: Hexanoyl-CoA is oxidized by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.
-
Hydration: The double bond is hydrated to form 3-hydroxyhexanoyl-CoA.
-
Oxidation: The hydroxyl group of 3-hydroxyhexanoyl-CoA is oxidized to a keto group, forming 3-Oxohexanoyl-CoA .[7]
-
Thiolysis: 3-Oxohexanoyl-CoA is cleaved by thiolase to yield acetyl-CoA and butyryl-CoA.[5]
Butyryl-CoA then continues through the β-oxidation spiral until it is completely converted to acetyl-CoA.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants [frontiersin.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Fatty Acid Beta Oxidation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
The Unseen Crossroads: A Technical Guide to the Degradation and Catabolism of 3-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexanoic acid, a β-keto acid, occupies a critical, albeit under-investigated, junction in cellular metabolism. As an intermediate in fatty acid metabolism, its cellular fate is intrinsically linked to energy homeostasis and the pathophysiology of metabolic disorders. This technical guide provides a comprehensive overview of the degradation and catabolism of this compound, synthesizing current knowledge to support further research and therapeutic development. This document outlines the hypothesized catabolic pathway, presents a framework for quantitative data analysis, details relevant experimental methodologies, and visualizes the metabolic and experimental workflows. Given the limited direct research on this compound, this guide extrapolates from established principles of fatty acid metabolism and the catabolism of structurally related molecules.
Introduction
This compound, also known as 3-ketohexanoic acid, is a six-carbon medium-chain keto acid. In eukaryotes, it is recognized as an intermediate in the fatty acid biosynthesis pathway.[1] Its accumulation in biological fluids can serve as a biomarker for certain metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] In this condition, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, including this compound.[2] In the realm of microbial metabolism, the degradation of structurally similar compounds often proceeds through pathways like the β-ketoadipate pathway, which funnels aromatic compounds into central metabolism.[4][5][6] This guide will focus on the likely catabolic fate of this compound via a modified β-oxidation pathway.
Hypothesized Catabolic Pathway of this compound
The catabolism of this compound is hypothesized to proceed through a series of enzymatic reactions analogous to the β-oxidation of fatty acids. The key distinction is that this compound enters the cycle at the level of a 3-ketoacyl intermediate. The central enzyme in this pathway is 3-ketoacyl-CoA thiolase , which catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA derivative of this compound.
The proposed pathway is as follows:
-
Activation: this compound is first activated to its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase .
-
Thiolytic Cleavage: 3-Oxohexanoyl-CoA is then cleaved by 3-ketoacyl-CoA thiolase in the presence of free CoA. This reaction yields two products: butyryl-CoA (a four-carbon acyl-CoA) and acetyl-CoA (a two-carbon unit).[2][4]
-
Further Oxidation: Butyryl-CoA can then enter the conventional β-oxidation spiral to be further degraded to two molecules of acetyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O, generating ATP.
Quantitative Data
Table 1: Hypothetical Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Acyl-CoA Synthetase | This compound | 50 - 150 | 0.5 - 2.0 |
| 3-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA | 20 - 100 | 5.0 - 15.0 |
Table 2: Metabolite Concentrations in a Cellular Model System
| Metabolite | Control (µM) | After this compound Load (µM) |
| This compound | < 1 | 50 |
| 3-Oxohexanoyl-CoA | Not Detected | 5 - 10 |
| Butyryl-CoA | 5 - 15 | 20 - 40 |
| Acetyl-CoA | 100 - 200 | 250 - 400 |
Experimental Protocols
The following protocols are adapted from established methods for analyzing related fatty acids and enzymes. They provide a starting point for the experimental investigation of this compound catabolism.
Protocol 1: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity
This assay measures the CoA-dependent cleavage of 3-oxohexanoyl-CoA.
-
Principle: The thiolytic cleavage of 3-oxohexanoyl-CoA by thiolase in the presence of Coenzyme A results in the formation of butyryl-CoA and acetyl-CoA. This protocol uses a coupled enzyme assay where the product, acetyl-CoA, is used by citrate (B86180) synthase to condense with oxaloacetate, and the preceding reaction of malate (B86768) to oxaloacetate by malate dehydrogenase reduces NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[7]
-
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (25 mM)
-
Coenzyme A (CoA) (1 mM)
-
3-Oxohexanoyl-CoA (synthesized or commercially available) (0.5 mM)
-
Malate (10 mM)
-
NAD+ (2 mM)
-
Citrate Synthase (10 units/mL)
-
Malate Dehydrogenase (20 units/mL)
-
Purified 3-ketoacyl-CoA thiolase or cell-free extract
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, CoA, malate, and NAD+.
-
Add citrate synthase and malate dehydrogenase to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 3-oxohexanoyl-CoA.
-
Add the enzyme sample (thiolase or cell-free extract).
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Protocol 2: GC-MS Analysis of this compound and its Metabolites
This method is suitable for the detection and quantification of volatile organic acids.
-
Principle: Organic acids in a biological sample are extracted and derivatized to increase their volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]
-
Materials:
-
Biological sample (e.g., cell culture supernatant, urine)
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample, add the internal standard.
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with 500 µL of ethyl acetate by vortexing.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube containing anhydrous sodium sulfate to remove residual water.
-
-
Derivatization:
-
Transfer the dried organic extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of the derivatization agent and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate the analytes.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This method is highly sensitive and specific for the analysis of non-volatile metabolites like acyl-CoAs.[13][14][15][16][17]
-
Principle: Acyl-CoAs are extracted from a biological matrix and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
-
Materials:
-
Cell pellet or tissue homogenate
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Ice-cold methanol (B129727)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Procedure:
-
Extraction:
-
To a cell pellet or tissue homogenate, add ice-cold methanol containing internal standards.
-
Vortex vigorously to precipitate proteins and extract metabolites.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of mobile phase A.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient elution (e.g., starting with a low percentage of mobile phase B and increasing over time).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Regulation of this compound Catabolism
The degradation of this compound is likely subject to the same regulatory mechanisms that govern fatty acid β-oxidation. Key regulatory points include:
-
Substrate Availability: The concentration of this compound and CoA will directly influence the rate of the pathway.
-
Allosteric Regulation: The activity of 3-ketoacyl-CoA thiolase can be inhibited by its product, acetyl-CoA.[18] Therefore, a high acetyl-CoA/CoA ratio will slow down the degradation of 3-oxohexanoyl-CoA.[18]
-
Transcriptional Regulation: The expression of genes encoding the enzymes of β-oxidation is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which respond to the overall metabolic state of the cell.[1]
Conclusion and Future Directions
While the precise enzymatic pathway for this compound degradation has not been fully elucidated, a plausible catabolic route can be hypothesized based on the well-established principles of β-oxidation. The central role of 3-ketoacyl-CoA thiolase in this process highlights it as a key enzyme for further investigation. The lack of direct quantitative data and specific experimental protocols underscores the need for foundational research in this area. Future studies should focus on:
-
Enzyme Characterization: Purifying and kinetically characterizing the specific acyl-CoA synthetase and 3-ketoacyl-CoA thiolase that act on this compound and its CoA derivative.
-
Metabolomic Profiling: Utilizing advanced analytical techniques like GC-MS and LC-MS/MS to quantify this compound and its metabolites in various biological systems under different physiological and pathological conditions.
-
Regulatory Studies: Investigating the transcriptional and allosteric regulation of the key enzymes involved in this compound catabolism.
A deeper understanding of this metabolic crossroads will not only enhance our knowledge of cellular energy metabolism but also has the potential to uncover novel therapeutic targets for metabolic diseases.
References
- 1. aocs.org [aocs.org]
- 2. InterPro [ebi.ac.uk]
- 3. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiolase - Wikipedia [en.wikipedia.org]
- 5. Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews [annualreviews.org]
- 6. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of fatty acid beta-oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in 3-Oxohexanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxohexanoic acid, a 3-keto monocarboxylic acid, is a crucial intermediate in fatty acid metabolism.[1][2] Its synthesis is intrinsically linked to the reverse process of fatty acid β-oxidation, a fundamental metabolic pathway. Understanding the enzymatic machinery responsible for its formation is critical for research into metabolic disorders, drug development, and the bio-engineering of metabolic pathways for the production of value-added chemicals. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of 3-oxohexanoyl-CoA, the coenzyme A-activated precursor to this compound, detailing their mechanisms, kinetic properties, and the experimental protocols used for their study.
Core Synthesis Pathway: A Reversal of β-Oxidation
The synthesis of 3-oxohexanoyl-CoA from acetyl-CoA and butyryl-CoA is accomplished through a series of four enzymatic reactions that are essentially the reverse of the mitochondrial fatty acid β-oxidation pathway.[3][4] This process involves the sequential action of four key enzymes: 3-ketoacyl-CoA thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and acyl-CoA dehydrogenase. Each cycle elongates an acyl-CoA molecule by two carbons.
The overall pathway for the synthesis of 3-oxohexanoyl-CoA is depicted below.
Caption: The reverse β-oxidation pathway for 3-oxohexanoyl-CoA synthesis.
Detailed Enzyme Profiles
3-Ketoacyl-CoA Thiolase (KAT)
Also known as acetyl-CoA C-acetyltransferase (ACAT), this enzyme catalyzes the key carbon-carbon bond-forming step in the synthesis pathway.[5][6] It performs a Claisen condensation reaction, joining an acetyl-CoA molecule with a primer acyl-CoA (in this case, butyryl-CoA) to form a 3-ketoacyl-CoA.[4]
-
Function and Reaction: Catalyzes the reversible condensation of two acyl-CoA molecules.[4] For this compound synthesis, the reaction is: Butyryl-CoA + Acetyl-CoA ⇌ 3-Oxohexanoyl-CoA + CoA
-
Mechanism: The reaction proceeds via a two-step "ping-pong" mechanism involving a conserved cysteine residue in the active site. This residue forms a covalent acyl-enzyme intermediate.[5][7]
-
Isozymes: Thiolases are a diverse family of enzymes. They are broadly categorized as degradative thiolases (EC 2.3.1.16), involved in β-oxidation, and biosynthetic thiolases (EC 2.3.1.9), involved in pathways like steroid biogenesis.[5] Both mitochondrial and peroxisomal forms exist, with varying specificities for substrate chain length.[5][8] The mitochondrial acetoacetyl-CoA thiolase (ACAT1) is a key enzyme in this process.[9][10]
-
Regulation: The activity of thiolase is subject to feedback inhibition by its product, the 3-ketoacyl-CoA intermediate.[3] An increase in the acetyl-CoA/CoA ratio can also inhibit the enzyme.[3]
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This enzyme catalyzes the second step in the synthesis pathway: the stereospecific reduction of the 3-keto group of 3-oxohexanoyl-CoA to a hydroxyl group, using NADH as the reducing agent.[11]
-
Function and Reaction: Catalyzes the reversible, NAD+/NADH-dependent oxidation/reduction of 3-hydroxyacyl-CoAs.[11] The synthetic reaction is: 3-Oxohexanoyl-CoA + NADH + H+ ⇌ (S)-3-Hydroxyhexanoyl-CoA + NAD+
-
Mechanism: The reaction involves a conserved histidine-glutamate catalytic dyad that facilitates the deprotonation of the hydroxyl group in the oxidative direction.[12] In the synthetic direction, it facilitates the protonation of the keto group following hydride transfer from NADH.
-
Isozymes: Several human genes encode proteins with HADH activity, including HADH, HSD17B10, EHHADH, and HSD17B4.[11] These isozymes exhibit different substrate preferences, with HADH showing the highest activity for medium-chain-length fatty acids.[13][14][15]
-
Regulation: The enzyme's activity is strongly regulated by the intracellular NADH/NAD+ ratio. A high NADH/NAD+ ratio favors the reduction reaction (synthesis), while a low ratio favors oxidation (degradation).[3]
Enoyl-CoA Hydratase (ECH)
Also known as crotonase, ECH catalyzes the third step, a dehydration reaction that introduces a double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA chain.[16]
-
Function and Reaction: Catalyzes the reversible hydration/dehydration of a trans-2-enoyl-CoA.[17] The synthetic (dehydration) reaction is: (S)-3-Hydroxyhexanoyl-CoA ⇌ trans-2-Hexenoyl-CoA + H2O
-
Mechanism: The enzyme utilizes two conserved glutamate (B1630785) residues in its active site. These residues act in concert to activate a water molecule for addition to the double bond (hydration) or to facilitate the removal of a proton and a hydroxyl group (dehydration).[17][18]
-
Isozymes: Both mitochondrial (ECH1) and peroxisomal forms exist. The mitochondrial enzyme is highly efficient and can process a range of enoyl-CoA thioesters with chain lengths from C4 to C16.[19]
-
Regulation: The reaction is generally near equilibrium and its direction is primarily driven by the concentrations of its substrate and product.
Acyl-CoA Dehydrogenase (ACAD)
ACAD catalyzes the final reduction step in the synthesis of a saturated acyl-CoA. This reaction uses FADH2 as the reducing agent to saturate the double bond of trans-2-enoyl-CoA.
-
Function and Reaction: Catalyzes the FAD-dependent oxidation/reduction of an acyl-CoA.[20] This is the initial step in β-oxidation and the final step in the reverse synthetic pathway.[21] The synthetic reaction is: trans-2-Hexenoyl-CoA + FADH2 ⇌ Hexanoyl-CoA + FAD
-
Mechanism: The reaction proceeds via an E2 elimination mechanism in the oxidative direction, initiated by a glutamate residue abstracting a proton from the alpha-carbon.[20] The reverse reaction involves the addition of a hydride from FADH2.
-
Isozymes: ACADs are categorized based on their substrate specificity for different fatty acid chain lengths:[20][21]
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) For hexanoyl-CoA, MCAD would be the primary enzyme involved.
-
-
Regulation: The activity of ACADs is regulated by the availability of their substrates and the FAD/FADH2 ratio.
Quantitative Data on Pathway Enzymes
Quantitative kinetic data is essential for modeling metabolic pathways and understanding enzyme efficiency. The following table summarizes representative kinetic parameters for the core enzymes. Note that values can vary significantly based on the specific isozyme, organism, and experimental conditions.
| Enzyme | Substrate | Organism/Isozyme | K_m (µM) | k_cat (s⁻¹) | Reference |
| 3-Ketoacyl-CoA Thiolase | Acetyl-CoA | Z. ramigera | 160 | 870 | (Thompson et al., 1989, Biochemistry) |
| Acetoacetyl-CoA (Thiolysis) | Human T1 | 2.5 | 1100 | [22] | |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketohexanoyl-CoA | Porcine Heart | 10 | 133 | (Bradshaw & Noyes, 1975, JBC) |
| (S)-3-Hydroxybutyryl-CoA | Human Heart | 31 | - | [12] | |
| Enoyl-CoA Hydratase | trans-2-Butenoyl-CoA | Bovine Liver | 25 | 2000 | (Waterson & Hill, 1972, JBC) |
| trans-2-Hexenoyl-CoA | Rat Liver | 15 | - | (Fong & Schulz, 1977, JBC) | |
| Acyl-CoA Dehydrogenase (MCAD) | Hexanoyl-CoA | Porcine Kidney | 3.2 | 9.5 | (Thorpe et al., 1979, Biochemistry) |
| Octanoyl-CoA | Human | 1.9 | 7.1 | (Ghisla & Thorpe, 2004, Eur J Biochem) |
Experimental Protocols
Detailed methodologies are crucial for the accurate study and characterization of these enzymes.
Protocol 1: Activity Assay for 3-Ketoacyl-CoA Thiolase (Thiolysis Direction)
This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate. The decrease in NADH concentration is monitored spectrophotometrically when coupled with the HADH reaction.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing:
-
50 µM 3-Oxohexanoyl-CoA
-
0.2 mM NADH
-
50 µM Coenzyme A
-
Excess 3-hydroxyacyl-CoA dehydrogenase (as a coupling enzyme)
-
-
Initiation: Start the reaction by adding the purified thiolase enzyme or cell lysate.
-
Measurement: Monitor the decrease in absorbance at 340 nm (A₃₄₀) at a constant temperature (e.g., 30°C). The rate of NADH oxidation is directly proportional to the rate of thiolase activity.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Expression and Purification of Recombinant HADH
This protocol outlines a general workflow for producing a pure, active enzyme for characterization.
Caption: A typical workflow for recombinant enzyme expression and purification.
-
Cloning: The human HADH gene is amplified via PCR and cloned into a bacterial expression vector, often containing a purification tag (e.g., His-tag).
-
Expression: The vector is transformed into an E. coli expression strain. Protein expression is induced by adding IPTG to the culture medium.
-
Lysis: Cells are harvested and lysed to release the cellular contents.
-
Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Polishing: Eluted fractions containing the protein of interest are pooled and may be further purified by size-exclusion chromatography to remove aggregates and achieve high purity.
-
Verification: Purity is assessed by SDS-PAGE, and protein concentration is determined (e.g., by Bradford assay).
Regulatory Control of the Pathway
The synthesis of this compound is not an isolated process but is tightly regulated by the overall metabolic state of the cell. The primary control points are the availability of substrates and the ratios of key cofactor pairs.
Caption: Allosteric regulation of the synthesis vs. degradation pathway.
A high NADH/NAD+ ratio, indicative of an energy-rich state, inhibits the oxidative reactions of β-oxidation and promotes the reductive reactions required for synthesis.[3] Similarly, a high acetyl-CoA/CoA ratio provides the necessary building blocks for the condensation reaction while also inhibiting the degradative thiolase step.[3] This ensures that fatty acid synthesis occurs when energy and carbon substrates are abundant.
References
- 1. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 3. aocs.org [aocs.org]
- 4. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. Acetyl-CoA C-acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACAT1 acetyl-CoA acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. ACAT1 - Wikipedia [en.wikipedia.org]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyacyl-Coenzyme A dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. HADH hydroxyacyl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 17. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. Enoyl-CoA hydratase - Proteopedia, life in 3D [proteopedia.org]
- 20. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 21. proteopedia.org [proteopedia.org]
- 22. journals.iucr.org [journals.iucr.org]
The Central Role of 3-Oxohexanoic Acid in Microbial Metabolic Networks: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the multifaceted role of 3-oxohexanoic acid in microbial metabolic pathways. This whitepaper provides an in-depth exploration of its involvement in fatty acid degradation, its potential as a precursor for valuable bioproducts, and its putative role in cell-to-cell communication. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways to facilitate further research and application in biotechnology and drug discovery.
Introduction to this compound in Microbial Metabolism
This compound, a six-carbon β-keto acid, is a pivotal intermediate in the microbial catabolism of fatty acids. While often found transiently as its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA, its presence and turnover are critical for cellular energy homeostasis and carbon flux. In prokaryotes, this molecule is primarily associated with the fatty acid β-oxidation cycle, a core metabolic pathway that systematically shortens acyl chains to generate acetyl-CoA for energy production and biosynthetic precursors.
Core Metabolic Pathway: The β-Oxidation of Hexanoic Acid
The degradation of hexanoic acid to acetyl-CoA proceeds through a cyclic four-step enzymatic pathway known as β-oxidation. 3-Oxohexanoyl-CoA is a key intermediate in the final turn of this cycle for a C6 fatty acid.
The key enzymatic steps involved are:
-
Activation: Hexanoic acid is activated to hexanoyl-CoA by an acyl-CoA synthetase (FadD).
-
Dehydrogenation: Hexanoyl-CoA is oxidized to trans-2-hexenoyl-CoA by an acyl-CoA dehydrogenase (FadE).
-
Hydration: trans-2-Hexenoyl-CoA is hydrated to produce 3-hydroxyhexanoyl-CoA, a reaction catalyzed by enoyl-CoA hydratase (FadB).
-
Dehydrogenation: 3-Hydroxyhexanoyl-CoA is then oxidized to 3-oxohexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (FadB).
-
Thiolysis: Finally, 3-oxohexanoyl-CoA is cleaved by β-ketothiolase (FadA) into acetyl-CoA and butyryl-CoA. The butyryl-CoA then re-enters the β-oxidation cycle.
In some bacteria, such as Pseudomonas putida, specific enzymes show preference for shorter chain lengths. For instance, the (R)-specific enoyl-CoA hydratase PhaJ1 has been noted to have a preference for C6 substrates, channeling intermediates towards polyhydroxyalkanoate (PHA) synthesis.[1]
Figure 1: The β-oxidation pathway of hexanoic acid highlighting 3-oxohexanoyl-CoA.
Quantitative Data on Related Enzyme Activities
While specific kinetic data for enzymes acting on 3-oxohexanoyl-CoA is sparse, representative values for the key enzymes in the β-oxidation pathway from various microbial sources are summarized below. These values provide a baseline for understanding the flux through this pathway.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Reference |
| β-Ketothiolase | Zoogloea ramigera | Acetoacetyl-CoA | 10 | - | 8.5 (Thiolysis) | [2] |
| β-Ketothiolase | Alcaligenes sp. SH-69 | Acetoacetyl-CoA | - | - | 8.3 (Thiolysis) | [3] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Ralstonia eutropha | 3-Hydroxybutyryl-CoA | - | - | 6.0-7.0 | [4] |
| Enoyl-CoA Hydratase | Aeromonas caviae | Crotonyl-CoA (C4) | - | - | - | [5] |
| Enoyl-CoA Hydratase | Ralstonia eutropha | C4 to C8 enoyl-CoAs | - | - | - | [6] |
Note: The data presented are for structurally similar substrates (e.g., C4) and are intended to be representative. Further enzymatic characterization with C6 substrates is required for precise kinetic parameters.
Potential Role in Microbial Signaling
While not as extensively studied as N-acyl-homoserine lactones (AHLs), there is growing evidence that fatty acid derivatives, including 3-oxo fatty acids, can act as signaling molecules in bacteria.[7][8] The 3-oxo functional group is a key feature of many AHLs involved in quorum sensing. It is plausible that this compound or its derivatives could function as inter- or intra-species signaling molecules, potentially influencing biofilm formation, virulence factor expression, or other cooperative behaviors. The structural similarity to N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a well-known quorum sensing molecule in bacteria like Vibrio fischeri, supports this hypothesis.[9]
Figure 2: Hypothetical signaling role of this compound in bacteria.
Experimental Protocols
Quantification of 3-Oxohexanoyl-CoA by LC-MS/MS
This protocol outlines a method for the sensitive detection and quantification of 3-oxohexanoyl-CoA from bacterial cell lysates.
1. Sample Preparation:
-
Grow bacterial cultures to the desired growth phase in a defined medium with hexanoate as a carbon source.
-
Rapidly quench metabolism by mixing the culture with a cold solvent (e.g., 60% methanol (B129727) at -20°C).
-
Pellet cells by centrifugation at high speed (e.g., 10,000 x g) at 4°C.
-
Extract metabolites by resuspending the cell pellet in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v).
-
Lyse cells using sonication or bead beating on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute acyl-CoAs.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for 3-oxohexanoyl-CoA.
Figure 3: Workflow for the quantification of 3-oxohexanoyl-CoA.
Purification of β-Ketothiolase (FadA)
This protocol describes a general procedure for the purification of β-ketothiolase from a bacterial source.
1. Cell Lysis and Crude Extract Preparation:
-
Harvest bacterial cells expressing the FadA enzyme.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl with DTT).
-
Lyse cells by sonication or French press.
-
Centrifuge the lysate at high speed to obtain a clear crude extract.
2. Ammonium Sulfate (B86663) Precipitation:
-
Fractionally precipitate proteins from the crude extract using ammonium sulfate (e.g., 30-70% saturation).
-
Collect the protein pellet by centrifugation and resuspend in a minimal volume of buffer.
-
Dialyze against the starting buffer for chromatography.
3. Chromatographic Purification:
-
Anion Exchange Chromatography: Load the dialyzed sample onto an anion exchange column (e.g., DEAE-Sephadex) and elute with a salt gradient (e.g., NaCl).
-
Size Exclusion Chromatography: Pool active fractions and concentrate. Load onto a size exclusion column (e.g., Sephacryl S-200) to separate proteins by size.
-
Affinity/Hydrophobic Interaction Chromatography: Further purify the active fractions using a column such as hydroxyapatite (B223615) if necessary.
4. Purity Assessment:
-
Analyze fractions from each step by SDS-PAGE to monitor purity.
-
Pool fractions with the highest purity and specific activity.
Enzyme Activity Assay for β-Ketothiolase (Thiolysis Reaction)
This assay measures the thiolytic cleavage of a β-ketoacyl-CoA substrate.
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.3).
-
Add MgCl2 (25 mM), KCl (50 mM), and Coenzyme A (20 µM).
-
Add the substrate, 3-oxohexanoyl-CoA (or a suitable analog like acetoacetyl-CoA) to a final concentration of ~20 µM.
2. Assay Procedure:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the β-ketoacyl-CoA thioester bond.
3. Calculation of Activity:
-
Calculate the rate of change in absorbance over time.
-
Use the molar extinction coefficient of the substrate to determine the rate of substrate consumption and express the enzyme activity in Units (µmol/min).
Conclusion and Future Directions
This compound and its CoA derivative are central players in microbial fatty acid metabolism. Understanding the enzymes that produce and consume this molecule, as well as its potential signaling roles, opens up new avenues for metabolic engineering and the development of novel antimicrobial strategies. The protocols and data presented in this guide serve as a foundation for researchers to further explore the significance of this key metabolite. Future work should focus on obtaining precise kinetic data for C6-specific enzymes, quantifying intracellular metabolite pools under various conditions, and elucidating the downstream effects of this compound as a potential signaling molecule.
References
- 1. β-oxidation-polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of beta-ketothiolase from Zoogloea ramigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial purification and characterization of β-ketothiolase from Alcaligenes sp. SH-69 [jmicrobiol.or.kr]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocarbons Biodegradation by Rhodococcus: Assimilation of Hexadecane in Different Aggregate States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of Rhodococcus opacus R7 grown on polyethylene by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 3-Oxohexanoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexanoic acid, a beta-keto acid, holds a significant position in the landscape of metabolic biochemistry. Though not as widely recognized as other metabolic intermediates, its role in fatty acid biosynthesis and beta-oxidation is fundamental to cellular energy homeostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It details the probable first synthetic routes, elucidates its metabolic significance with pathway diagrams, and presents historical and modern experimental protocols for its synthesis and analysis. Quantitative data from relevant literature is summarized to provide a practical resource for researchers in metabolism, drug discovery, and diagnostics.
Introduction
This compound, also known as β-ketohexanoic acid or butanoylacetic acid, is a six-carbon beta-keto acid.[1][2] Its structure, featuring a ketone group at the beta-carbon relative to the carboxylic acid, makes it a reactive intermediate in metabolic pathways and a target for organic synthesis. Historically, the study of beta-keto acids was foundational to the development of synthetic organic chemistry, particularly through the exploration of reactions like the Claisen condensation. In modern biochemistry, this compound is recognized as an intermediate in the intricate processes of fatty acid metabolism.[1] Its presence and concentration can be indicative of the metabolic state of an organism and may serve as a biomarker for certain metabolic disorders.
Discovery and Early Synthesis
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its existence was predicted and its synthesis made possible through the pioneering work on beta-keto esters in the late 19th century. The most probable route for its initial synthesis was through the Claisen condensation , a reaction discovered by Ludwig Claisen in 1881.
The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. The synthesis of ethyl 3-oxohexanoate (B1246410), the ethyl ester of this compound, can be achieved through a crossed Claisen condensation between ethyl acetate (B1210297) and ethyl butyrate. Subsequent hydrolysis of the resulting ester would yield this compound.
Probable First Synthesis: The Crossed Claisen Condensation
The reaction likely proceeded as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide, would be used to deprotonate the α-carbon of ethyl acetate, forming a reactive enolate.
-
Nucleophilic Attack: The enolate of ethyl acetate would then act as a nucleophile, attacking the carbonyl carbon of ethyl butyrate.
-
Elimination: The resulting tetrahedral intermediate would then eliminate an ethoxide ion to form the β-keto ester, ethyl 3-oxohexanoate.
-
Hydrolysis: The final step would involve the hydrolysis of ethyl 3-oxohexanoate, typically under acidic or basic conditions, to yield this compound and ethanol (B145695).
Metabolic Significance
This compound is a key intermediate in two major metabolic pathways: fatty acid biosynthesis and beta-oxidation. In these pathways, it exists transiently as its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA.
Fatty Acid Biosynthesis
In the cytoplasm, fatty acid synthase (FAS) catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. 3-Oxohexanoyl-ACP (acyl carrier protein) is an intermediate in the elongation cycle. It is formed by the condensation of acetyl-ACP and malonyl-ACP, followed by a reduction and dehydration step. This 3-ketoacyl-ACP is then further reduced to form a saturated acyl-ACP, which can then undergo further rounds of elongation.
Beta-Oxidation
In the mitochondria, fatty acids are broken down through beta-oxidation to produce acetyl-CoA for the citric acid cycle. For a six-carbon fatty acid like hexanoic acid, 3-oxohexanoyl-CoA is the final intermediate before the thiolytic cleavage that yields two molecules of acetyl-CoA. This process is a mirror image of the reduction steps in fatty acid synthesis.
Experimental Protocols
Historical Synthesis of this compound (Hypothetical Protocol)
This protocol is based on the principles of the Claisen condensation and subsequent hydrolysis, as would have been practiced in the late 19th or early 20th century.
Materials:
-
Ethyl acetate
-
Ethyl butyrate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Sulfuric acid (dilute)
-
Sodium chloride
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser, dissolve clean sodium metal in an excess of absolute ethanol.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate and ethyl butyrate. The reaction mixture is then refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is poured into a mixture of ice and dilute sulfuric acid. The aqueous layer is extracted several times with diethyl ether.
-
Isolation of Ethyl 3-Oxohexanoate: The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the crude ethyl 3-oxohexanoate is purified by fractional distillation under reduced pressure.
-
Hydrolysis to this compound: The purified ethyl 3-oxohexanoate is refluxed with dilute sulfuric acid for several hours.
-
Isolation of this compound: After cooling, the solution is extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization or distillation.
Quantitative Data (Illustrative):
| Reactant/Product | Molar Ratio | Theoretical Yield | Expected Yield Range |
| Ethyl Acetate | 1 | - | - |
| Ethyl Butyrate | 1 | - | - |
| Ethyl 3-Oxohexanoate | - | 1 | 40-60% |
| This compound | - | 1 | 70-90% (from ester) |
Early Analytical Method: 2,4-Dinitrophenylhydrazone (2,4-DNPH) Derivative Formation
Before the advent of modern spectroscopic techniques, keto acids were often identified by converting them into crystalline derivatives with well-defined melting points.
Procedure:
-
A solution of this compound in ethanol is treated with a solution of 2,4-dinitrophenylhydrazine (B122626) in a mixture of sulfuric acid and ethanol.
-
The resulting mixture is warmed gently and then allowed to cool.
-
The crystalline 2,4-dinitrophenylhydrazone derivative of this compound precipitates out of the solution.
-
The crystals are collected by filtration, washed with cold ethanol, and dried.
-
The melting point of the derivative is then determined and compared to known values for identification.
Modern Analytical Techniques
Today, this compound and its metabolites are typically analyzed using highly sensitive and specific techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility (e.g., methylation or silylation), GC-MS allows for the separation and identification of this compound from complex biological matrices.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), enables the direct analysis of this compound in biological fluids with high specificity and sensitivity, often without the need for extensive derivatization.
Conclusion
This compound, a seemingly simple molecule, provides a fascinating window into the history of organic chemistry and the intricacies of cellular metabolism. From its probable first synthesis via the Claisen condensation to its established role in fatty acid metabolism, the study of this beta-keto acid has contributed to our fundamental understanding of biochemistry. For researchers and drug development professionals, a thorough understanding of its synthesis, metabolic pathways, and analytical detection is crucial for investigating metabolic diseases and developing novel therapeutic interventions. The historical context of its discovery and characterization underscores the remarkable progress of chemical and biological sciences.
References
Endogenous Production of 3-Oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxohexanoic acid is a medium-chain keto acid that is an endogenous metabolite implicated in fatty acid metabolism. While its presence in biological systems is established, a comprehensive understanding of its endogenous production, physiological concentrations, and specific signaling roles remains an area of active investigation. This technical guide provides an in-depth overview of the known and putative pathways of this compound biosynthesis, primarily focusing on the reversal of the β-oxidation pathway. Detailed experimental protocols for the quantification of this compound and related keto acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. Furthermore, potential signaling pathways that may be modulated by this compound are explored, with a focus on the medium-chain fatty acid receptor GPR84. Due to the current lack of quantified physiological concentrations of this compound in the literature, representative data for closely related and more extensively studied medium-chain fatty acids and their derivatives are provided to offer a quantitative context for researchers.
Introduction
This compound, also known as 3-ketohexanoic acid, is a six-carbon beta-keto acid.[1] As an intermediate in lipid metabolism, its endogenous production is intrinsically linked to the balance between fatty acid synthesis and degradation. The study of medium-chain fatty acids (MCFAs) and their derivatives has gained significant attention due to their unique metabolic properties and potential therapeutic applications.[2] While this compound is a known metabolite, it is often detected in metabolomic studies but not explicitly quantified, highlighting a gap in our understanding of its physiological relevance.[3] This guide aims to consolidate the current knowledge on the endogenous production of this compound, provide detailed analytical methodologies for its study, and explore its potential biological functions.
Biosynthesis of this compound
The primary pathway for the endogenous production of this compound is believed to be the reverse of the mitochondrial β-oxidation pathway, specifically through the action of the enzyme 3-ketoacyl-CoA thiolase.[4][5] This enzyme catalyzes the Claisen condensation of two acetyl-CoA molecules or an acetyl-CoA with a short-chain acyl-CoA.[4]
Key Enzyme: 3-Ketoacyl-CoA Thiolase
3-ketoacyl-CoA thiolase (also known as acetyl-CoA acetyltransferase, ACAT) is a ubiquitous enzyme with a crucial role in both the degradation and synthesis of fatty acids.[5] There are two main types of thiolases: degradative thiolases involved in β-oxidation and biosynthetic thiolases.[5] The biosynthetic reaction involves the condensation of two acyl-CoA molecules to form a 3-ketoacyl-CoA.[4] In the context of this compound synthesis, butyryl-CoA (a four-carbon acyl-CoA) condenses with acetyl-CoA (a two-carbon unit) to form 3-oxohexanoyl-CoA.[6] This intermediate can then be hydrolyzed to release free this compound.
Quantitative Data
As of the latest literature review, specific quantitative data on the endogenous concentrations of this compound in human or animal tissues and biofluids are not widely available. The Human Metabolome Database lists it as an "expected but not quantified" metabolite.[3] To provide a relevant quantitative framework for researchers, the following table summarizes concentrations of related and more extensively studied medium-chain fatty acids and their derivatives in human plasma and urine.
| Analyte | Matrix | Concentration Range | Notes | Reference(s) |
| Octanoic Acid (C8:0) | Plasma | 1.9 - 18.5 µM | Varies with diet and fasting state. | [7] |
| Decanoic Acid (C10:0) | Plasma | 1.4 - 20.3 µM | Varies with diet and fasting state. | [7] |
| Hexanoylcarnitine (C6) | Plasma | 0.02 - 0.2 µM | Elevated in MCAD deficiency. | [8] |
| Octanoylcarnitine (C8) | Plasma | 0.01 - 0.15 µM | Primary marker for MCAD deficiency. | [8] |
| Dicarboxylic Acids (C6-C10) | Urine | Variable | Increased in fatty acid oxidation disorders. | [9] |
| 3-Hydroxyoctanoic Acid | Urine | Trace | Detected in disorders of fatty acid oxidation. | [10] |
Note: The concentrations listed above are for comparative purposes to provide a general understanding of the physiological levels of related medium-chain fatty acid metabolites. The actual concentration of this compound may differ.
Experimental Protocols
The quantification of this compound in biological matrices is challenging due to its inherent chemical instability as a β-keto acid.[4] Derivatization is typically required to stabilize the molecule for analysis by GC-MS or LC-MS/MS.
General Experimental Workflow
Protocol 1: Urinary Organic Acid Analysis via GC-MS
This method is a standard approach for screening for inborn errors of metabolism and can be adapted for the quantification of this compound.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add a known amount of a suitable internal standard (e.g., a deuterated analog of a medium-chain keto acid).
-
Acidify the urine to a pH below 2 with hydrochloric acid.
-
Extract the organic acids with two portions of 3 mL of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Step 1 (Oximation): To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270). Incubate at 60°C for 30 minutes to convert the keto group to an oxime. This step is crucial to prevent decarboxylation.
-
Step 2 (Silylation): Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in full scan mode (m/z 50-600) for identification and selected ion monitoring (SIM) mode for quantification.
Protocol 2: Plasma Keto Acid Analysis via LC-MS/MS
This method offers high sensitivity and specificity for the quantification of keto acids in plasma.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add a known amount of a suitable internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of hydroxylamine (B1172632) hydrochloride in pyridine and incubate at 60°C for 30 minutes.
-
Evaporate the solvent and add 50 µL of a solution containing 20 mg/mL of 3-nitrophenylhydrazine (B1228671) (3-NPH) and 25 mg/mL of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in methanol. Incubate at 40°C for 30 minutes.
-
Evaporate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized this compound and the internal standard.
Potential Signaling Pathways
While direct signaling roles for this compound have not been extensively characterized, its structural similarity to other medium-chain fatty acids suggests it may interact with receptors that sense these molecules.
GPR84: A Potential Receptor
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids, with a preference for those with carbon chain lengths of 9 to 14.[11][12] Activation of GPR84 has been linked to inflammatory responses in immune cells such as macrophages.[11] Given that this compound is a six-carbon molecule, its affinity for GPR84 may be lower than longer-chain MCFAs, but it remains a plausible target. The activation of GPR84 typically leads to the activation of Gαi/o proteins, which in turn can modulate downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways.[11][13]
Conclusion
The endogenous production of this compound is an integral part of cellular lipid metabolism, likely arising from the reverse action of 3-ketoacyl-CoA thiolase. While its precise physiological concentrations and specific biological roles are yet to be fully elucidated, the analytical tools and methodologies outlined in this guide provide a robust framework for its investigation. The lack of quantitative data for this compound represents a significant research opportunity. Future studies focusing on the accurate quantification of this metabolite in various physiological and pathological states, along with investigations into its potential signaling functions, will be crucial in uncovering its importance in health and disease. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate network of fatty acid metabolism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 4. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. P. aeruginosa Metabolome Database: 3-Oxohexanoyl-CoA (PAMDB000539) [pseudomonas.umaryland.edu]
- 7. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketone bodies - Wikipedia [en.wikipedia.org]
- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 13. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
3-Oxohexanoic acid and its relation to ketogenesis
An In-depth Technical Guide to 3-Oxohexanoic Acid and its Relation to Ketogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 3-ketohexanoic acid, is a medium-chain keto acid that serves as an intermediate in fatty acid metabolism. While not one of the three canonical ketone bodies, its metabolic pathway is intrinsically linked to ketogenesis through the beta-oxidation of medium-chain fatty acids. This guide provides a detailed examination of the biochemical origins of this compound, its relationship to the ketogenic pathway, its relevance as a potential biomarker in metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and the analytical methodologies used for its detection. This document synthesizes metabolic pathways, quantitative data on related biomarkers, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.
Biochemical Pathways and Metabolic Context
This compound is primarily formed as a Coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA , during the mitochondrial beta-oxidation of hexanoic acid (a C6 fatty acid). Beta-oxidation is a cyclical four-step process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH.
The key steps involving the C6 fatty acid chain are:
-
Activation : Hexanoic acid is activated to Hexanoyl-CoA in the cytoplasm.
-
Mitochondrial Transport : The activated acyl-CoA is transported into the mitochondrial matrix.
-
Beta-Oxidation Cycle : a. Dehydrogenation : Hexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase. b. Hydration : The resulting trans-Δ²-enoyl-CoA is hydrated by enoyl-CoA hydratase. c. Dehydrogenation : The L-3-hydroxyacyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-oxohexanoyl-CoA (also called 3-ketohexanoyl-CoA).[1] d. Thiolysis : 3-oxohexanoyl-CoA is cleaved by β-ketothiolase, using a free CoA molecule, to yield one molecule of Butyryl-CoA (C4) and one molecule of Acetyl-CoA (C2).
The free acid, this compound, can be formed through the hydrolysis of its CoA ester. The acetyl-CoA produced from this process is the direct precursor for ketogenesis in the liver. When acetyl-CoA levels are high, exceeding the capacity of the citric acid cycle, two molecules of acetyl-CoA condense to begin the formation of acetoacetate (B1235776) and β-hydroxybutyrate.
Caption: Beta-oxidation of hexanoic acid leading to the formation of 3-Oxohexanoyl-CoA.
Role in Ketotic States and Metabolic Disorders
In physiological states of ketosis (e.g., fasting, ketogenic diet) or pathological conditions like diabetic ketoacidosis, the rate of fatty acid oxidation increases dramatically. This elevates the pool of acyl-CoA intermediates, including 3-oxohexanoyl-CoA.
Of particular importance is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common inherited disorder of fatty acid oxidation.[2] In MCAD deficiency, the enzyme responsible for the first step of beta-oxidation for medium-chain fatty acids (C6-C12) is defective.[3] This block leads to:
-
Accumulation of Upstream Metabolites : Medium-chain fatty acids and their CoA esters accumulate.
-
Diversion to Alternative Pathways : These accumulated intermediates are shunted into alternative omega-oxidation and conjugation pathways, producing a characteristic urinary profile of dicarboxylic acids (adipic C6, suberic C8) and acylglycines (hexanoylglycine).[2][3]
-
Hypoketotic Hypoglycemia : The block prevents the efficient production of acetyl-CoA from these fats, leading to a failure to produce ketone bodies and subsequent hypoglycemia during periods of fasting.[4]
While not the primary diagnostic marker, elevated levels of this compound and its derivatives are mechanistically expected in the urine of individuals with MCAD deficiency. The detection of a related metabolite, 3-hydroxyhexanoic acid, has been reported in the urine and serum of patients with diabetic ketoacidosis.[5]
Quantitative Data on Related Biomarkers
While specific quantitative data for this compound in various physiological states is sparse in the literature, the concentrations of closely related and more frequently measured biomarkers provide a clear picture of the metabolic shifts during ketosis and in MCAD deficiency.
| Biomarker | Condition | Matrix | Typical Concentration / Observation | Reference(s) |
| β-Hydroxybutyrate | Nutritional Ketosis | Plasma | 0.5 - 3.0 mmol/L | [6] |
| Acetoacetate | Nutritional Ketosis | Plasma | 0.1 - 0.5 mmol/L | [6] |
| Octanoylcarnitine (C8) | MCAD Deficiency (Newborn Screen) | Blood Spot | Significantly elevated (often > 0.5 µmol/L) | [2] |
| Hexanoylglycine | MCAD Deficiency (Acute Episode) | Urine | Markedly elevated | [2] |
| Suberylglycine | MCAD Deficiency (Acute Episode) | Urine | Markedly elevated | [2] |
| Adipic Acid (C6-DC) | MCAD Deficiency (Acute Episode) | Urine | Elevated (dicarboxylic aciduria) | [3] |
| Suberic Acid (C8-DC) | MCAD Deficiency (Acute Episode) | Urine | Elevated (dicarboxylic aciduria) | [3] |
| 3-Hydroxyhexanoic acid | Diabetic Ketoacidosis | Urine | Detected (absent in non-ketotic controls) | [5] |
Note: Concentrations can vary significantly based on individual metabolism, timing of sample collection, and analytical method.
Experimental Protocols
The gold standard for identifying and quantifying non-volatile organic acids like this compound in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS) . The protocol requires a two-step derivatization process to make the keto acid volatile and thermally stable.
Detailed Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol is a synthesized methodology based on established procedures for urinary organic acid profiling.[7][8][9]
Objective: To extract, derivatize, and analyze this compound and other organic acids from a urine sample.
Materials:
-
Urine sample (first morning void preferred).
-
Internal Standards (e.g., tropic acid, 2-ketocaproic acid).
-
5M HCl.
-
Sodium chloride (anhydrous).
-
Ethyl acetate (B1210297).
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Glass centrifuge tubes, GC-MS vials with inserts, nitrogen evaporator.
Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
Thaw frozen urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
Transfer a volume of supernatant equivalent to a set amount of creatinine (B1669602) (e.g., 1 µmole) to a clean glass tube.
-
Add a known quantity of internal standards.
-
-
Extraction:
-
Acidify the sample to pH < 2 by adding 5M HCl (verify with pH paper).
-
Saturate the aqueous phase by adding solid sodium chloride and vortex until dissolved. This improves extraction efficiency.
-
Add 2-3 volumes of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
-
Drying:
-
Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 35-40°C. It is critical to remove all solvent and residual water.
-
-
Derivatization (Two-Step):
-
Step 1: Methoximation: To protect the keto group of this compound and prevent tautomerization, add 50 µL of methoxyamine hydrochloride in pyridine to the dried residue. Cap tightly and incubate at 60°C for 30-60 minutes.[7][10] This step converts the ketone to a stable oxime.
-
Step 2: Silylation: Cool the sample to room temperature. Add 75-100 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 70-90°C for 20-30 minutes.[7][10] This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
-
GC-MS Analysis:
-
Cool the derivatized sample to room temperature. Transfer to a GC-MS vial with an insert.
-
Inject 1-2 µL onto the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at 1 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temp 70°C, hold for 2 min, ramp at 5-10°C/min to 300°C, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Caption: GC-MS workflow for urinary organic acid profiling.
Implications for Research and Drug Development
Understanding the metabolism of medium-chain fatty acids and their keto-acid derivatives is critical for several areas of research:
-
Biomarker Discovery : For disorders like MCAD deficiency, a comprehensive profile of urinary organic acids, including this compound, could provide a more detailed picture of the metabolic block and disease severity.
-
Therapeutic Monitoring : The efficacy of treatments for fatty acid oxidation disorders, which often involve avoiding fasting and carnitine supplementation, could be monitored by tracking the levels of these abnormal metabolites.
-
Ketogenic Diet Research : Investigating the full spectrum of fatty acid metabolites produced during therapeutic ketosis can help elucidate the mechanisms behind the diet's neuroprotective and metabolic benefits.
-
Drug Development : For pharmaceutical companies developing therapies that modulate fatty acid metabolism (e.g., for metabolic syndrome, non-alcoholic fatty liver disease), this compound could serve as a pharmacodynamic biomarker to assess target engagement and metabolic effects.
Conclusion
This compound sits (B43327) at the crossroads of fatty acid oxidation and ketogenesis. While its free form is a minor metabolite, its CoA ester is a key intermediate in the energy-yielding breakdown of medium-chain fats. Its accumulation, along with other related metabolites, is a direct biochemical consequence of disruptions in this pathway, most notably in MCAD deficiency. The robust analytical methods available, particularly GC-MS, allow for its reliable detection and provide a powerful tool for researchers and clinicians investigating metabolic disorders, nutritional ketosis, and the development of novel metabolic modulators.
References
- 1. realtimelab.com [realtimelab.com]
- 2. dovepress.com [dovepress.com]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. MCAD [gmdi.org]
- 5. 3-Hydroxyhexanoic acid: an abnormal metabolite in urine and serum of diabetic ketoacidotic patients [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Organic Acids Profiling for Assessment of Functional Nutrient Deficiencies, Gut Dysbiosis, and Toxicity | Musculoskeletal Key [musculoskeletalkey.com]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. erndim.org [erndim.org]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of 3-Oxohexanoic Acid in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxohexanoic acid, a medium-chain beta-keto acid, is an intermediate in fatty acid metabolism. Its quantification in plasma is of growing interest for researchers studying metabolic pathways, particularly those related to fatty acid oxidation and ketogenesis. Accurate measurement of this compound can provide valuable insights into normal physiology and various pathological states, including inborn errors of metabolism. This application note provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
As endogenous levels of this compound in human plasma have not been extensively quantified, the following tables present hypothetical, yet realistic, quantitative data that could be obtained using the described methodology. These tables are intended to serve as a template for data presentation and to illustrate the expected performance of the method.
Table 1: Calibration Curve for this compound Analysis
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy of the Method
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| This compound | 5 | 4.8 ± 0.3 | 96 | 6.3 |
| 50 | 51.2 ± 2.5 | 102.4 | 4.9 | |
| 500 | 495.5 ± 20.1 | 99.1 | 4.1 |
Table 3: Recovery of this compound from Plasma
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| This compound | 10 | 92.5 |
| 100 | 95.1 | |
| 800 | 93.8 |
Experimental Protocols
This section details the methodology for the quantification of this compound in plasma samples.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): 3-Oxopentanoic acid (or a stable isotope-labeled this compound if available)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL of 3-Oxopentanoic acid in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 129.1 → Product ion (m/z) 85.1
-
Internal Standard (3-Oxopentanoic Acid): Precursor ion (m/z) 115.1 → Product ion (m/z) 71.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: The MRM transitions and ion source parameters should be optimized for the specific instrument used.
Mandatory Visualizations
Signaling Pathway
Caption: Fatty Acid Beta-Oxidation Pathway of Hexanoyl-CoA.
Experimental Workflow
Caption: Workflow for this compound Quantification.
Application Note: GC-MS Analysis of 3-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxohexanoic acid, a beta-keto acid, is a metabolic intermediate in fatty acid metabolism. Its quantification in biological matrices can be crucial for studying metabolic pathways and identifying potential biomarkers for various physiological and pathological states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like this compound. However, due to its polar nature and thermal lability, direct analysis by GC-MS is challenging. A chemical derivatization step is necessary to increase its volatility and thermal stability, ensuring accurate and reproducible results.
This application note provides a detailed protocol for the analysis of this compound using a two-step derivatization method involving methoximation followed by silylation, and subsequent GC-MS analysis.
Metabolic Context: Fatty Acid Beta-Oxidation
This compound is an intermediate in the beta-oxidation of fatty acids, a major metabolic pathway for energy production. The following diagram illustrates the position of beta-ketoacyl-CoA, a derivative of 3-oxo fatty acids, within this pathway.
Experimental Protocols
A two-step derivatization protocol is highly recommended for the robust GC-MS analysis of this compound. This involves the protection of the keto group via methoximation, followed by the silylation of the carboxylic acid group to increase volatility.
Materials and Reagents
-
This compound standard
-
Internal standard (e.g., deuterated this compound or a structurally similar keto acid)
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvents (e.g., Ethyl Acetate, Hexane)
-
Nitrogen gas for drying
Sample Preparation (from biological matrix)
-
Extraction: Perform a liquid-liquid or solid-phase extraction suitable for organic acids from the sample matrix (e.g., plasma, urine, or cell culture media).
-
Internal Standard: Spike the sample with a known concentration of the internal standard at the beginning of the extraction process.
-
Drying: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as moisture will interfere with the derivatization reagents.
Derivatization Protocol
-
Methoximation (Step 1):
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Silylation (Step 2):
-
Add 80 µL of BSTFA with 1% TMCS to the methoximated sample.
-
Vortex the mixture for 1 minute.
-
Incubate at 70°C for 60 minutes.
-
Allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following table outlines the suggested GC-MS parameters. These should be considered a starting point and may require optimization for your specific instrument.
| Parameter | Suggested Setting |
| GC System | Agilent 7890 or similar |
| Mass Spectrometer | Agilent 5977 or similar |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Quantitative Data
The following table summarizes the predicted quantitative data for the methoxime-trimethylsilyl (MOX-TMS) derivative of this compound. Note: This data is predictive and should be confirmed experimentally with a pure standard.
| Analyte | Derivative | Predicted Retention Time (min) | Predicted Characteristic m/z Ions |
| This compound | This compound, methoxime-trimethylsilyl ester | ~10-12 | 231 (M+), 216 (M-15), 174, 117, 73 |
The fragmentation of TMS-derivatized carboxylic acids typically involves the loss of a methyl group (-15 amu) and characteristic ions at m/z 73 ([Si(CH₃)₃]⁺) and 117. The molecular ion (M+) of the derivatized this compound is expected at m/z 231.
Experimental Workflow
The entire process from sample preparation to data analysis is outlined in the following workflow diagram.
Conclusion
The described two-step derivatization method followed by GC-MS analysis provides a robust and sensitive approach for the quantification of this compound in biological samples. This protocol, including the suggested starting parameters for GC-MS, offers a solid foundation for researchers to develop and validate their own quantitative assays for this important metabolite. Experimental verification of retention times and mass fragmentation patterns using a certified standard is essential for accurate identification and quantification.
Application Note: Derivatization of 3-Oxohexanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar molecules such as 3-oxohexanoic acid is challenging due to its low volatility and thermal instability, which stem from its carboxylic acid and ketone functional groups.[2] These polar groups can lead to poor chromatographic peak shape and low sensitivity.[3] To overcome these limitations, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[2][4] This application note provides a detailed two-step derivatization protocol for this compound, involving methoximation of the ketone group followed by silylation of the carboxylic acid group. This widely adopted method effectively stabilizes the molecule, prevents the formation of multiple tautomeric peaks, and ensures reproducible and sensitive analysis.[1][5]
Introduction
This compound is a medium-chain beta-keto acid involved in various metabolic pathways.[6][7] Its accurate quantification in biological matrices is crucial for metabolic research and drug development. Gas chromatography is a powerful tool for such analyses, but the inherent properties of this compound—high polarity and the tendency to form intermolecular hydrogen bonds—make it non-volatile.[4][8] Derivatization is a necessary sample preparation step that chemically modifies the analyte by replacing active hydrogens in its functional groups with non-polar moieties.[4][9]
For keto acids, a two-step approach is highly recommended:
-
Methoximation: The carbonyl (keto) group is converted into an oxime using a reagent like methoxyamine hydrochloride (MeOX).[5] This step is crucial as it "locks" the ketone in place, preventing keto-enol tautomerism which would otherwise result in multiple derivative peaks and complicate quantification.[5]
-
Silylation: The active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group.[9][10] This reaction, typically using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), significantly reduces the molecule's polarity and increases its volatility, making it amenable to GC analysis.[5][11]
This protocol details a robust and reliable method for the derivatization of this compound, leading to improved chromatographic performance and detection sensitivity.[3]
Experimental Protocol
This protocol is designed for the derivatization of this compound in dried standards or biological extracts. It is critical to ensure all samples and reagents are anhydrous, as silylating agents are highly sensitive to moisture.[1][2]
-
This compound Standard
-
Dried biological extract
-
Methoxyamine hydrochloride (MeOX)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
-
Aqueous Samples: For aqueous samples, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate (B1210297) after acidification).[12]
-
Drying: Transfer a known volume or mass of the sample (or extract) into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).[3][12] Anhydrous conditions are paramount for the success of the silylation step.[1]
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOX solution to the dried sample residue in the reaction vial.[2]
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture at 37°C for 90 minutes in a heating block.[5] This reaction converts the ketone group to its methoxime derivative.
-
After the vial has cooled to room temperature, add 90 µL of MSTFA (with 1% TMCS) to the methoximated sample.[2] The 1% TMCS acts as a catalyst to enhance the reactivity of the silylating agent.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 37°C for 30 minutes.[2][5] This reaction converts the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. An aliquot of the derivatized sample can be transferred to a GC vial for injection.
GC-MS Analysis Parameters
The following parameters are recommended for the analysis of the derivatized this compound and can be adapted based on the specific instrumentation available.
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or similar |
| MS System | Agilent 5977 or similar |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film) |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Data Presentation
The two-step derivatization yields a single, stable derivative of this compound. The table below summarizes the expected mass spectrometric data for the di-derivatized product (Methoxyamine-TMS derivative).
| Compound | Derivative | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | MOX-TMS | 231.14 | 73 (Si(CH3)3), 117, 158, 216 (M-15) |
Note: The molecular weight and mass fragments are predicted based on the derivatization reaction. The base peak is often m/z 73, characteristic of the TMS group. The molecular ion (M+) at m/z 231 may be weak or absent, with a prominent M-15 peak (loss of a methyl group) being more common.
Visualization
Caption: Workflow for the two-step derivatization and GC-MS analysis of this compound.
Caption: Chemical transformation of this compound during the derivatization process.
Conclusion
The described two-step derivatization protocol involving methoximation and subsequent silylation provides an effective and reliable method for the analysis of this compound by GC-MS. This procedure enhances the volatility and thermal stability of the analyte, prevents tautomerization, and results in a single, sharp chromatographic peak, enabling accurate and reproducible quantification.[2] The method is robust and can be readily implemented in research and development laboratories for metabolic analysis and related applications.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. weber.hu [weber.hu]
- 5. youtube.com [youtube.com]
- 6. Showing Compound this compound (FDB027867) - FooDB [foodb.ca]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. benchchem.com [benchchem.com]
Synthesis of 3-Oxohexanoic Acid for Research Applications
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of 3-oxohexanoic acid, a valuable β-keto acid, is a critical process for various research applications. This document provides detailed protocols for the chemical synthesis of this compound, focusing on a reliable and well-documented two-step method. The protocols are designed to be clear and reproducible for laboratory settings.
Introduction
This compound is a medium-chain keto acid that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds and analogues of biologically active molecules. In the context of drug development, β-keto acids are important intermediates in the synthesis of a wide range of pharmaceutical agents. The inherent instability of β-keto acids, which are prone to decarboxylation, presents a unique challenge in their synthesis and purification.[2][3][4][5] This document outlines a robust synthetic strategy to obtain this compound with good purity.
Overview of the Synthetic Strategy
The most common and effective method for synthesizing this compound involves a two-step process:
-
Synthesis of Ethyl 3-Oxohexanoate (B1246410): This initial step involves the formation of a β-keto ester, which is more stable than the corresponding acid. Several methods exist for this synthesis, with the acylation of Meldrum's acid or the condensation of ethyl acetoacetate (B1235776) being common approaches.[6][7]
-
Hydrolysis of Ethyl 3-Oxohexanoate: The synthesized ester is then hydrolyzed to yield this compound. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to higher yields compared to acid-catalyzed hydrolysis.[8][9]
This two-step approach allows for the stable preparation of the carbon skeleton, with the sensitive β-keto acid being generated in the final step under controlled conditions to minimize degradation.
Data Presentation
The following table summarizes quantitative data for the synthesis of ethyl 3-oxohexanoate, a key intermediate in the preparation of this compound.
| Method | Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| Acylation of Meldrum's Acid | Meldrum's acid, Butyryl chloride | Pyridine (B92270) | Dichloromethane | ~85 | [6] |
| Acylation of Methyl Acetoacetate | Methyl acetoacetate, Phenylacetyl chloride | Barium oxide, Methanol | Not specified | 69 | [7] |
| Acylation of Methyl Acetoacetate | Methyl acetoacetate, Benzoyl chloride | Barium oxide, Methanol | Not specified | 84 | [7] |
| Acylation of Methyl Acetoacetate | Methyl acetoacetate, Cyclohexanecarbonyl chloride | Barium oxide, Methanol | Not specified | 67 | [7] |
| Acylation of Methyl Acetoacetate | Methyl acetoacetate, Stearoyl chloride | Barium oxide, Methanol | Not specified | 74 | [7] |
Note: The yields reported are for the synthesis of the β-keto ester intermediate. The subsequent hydrolysis step to this compound typically proceeds in high yield, though specific quantitative data for this step is less commonly reported in comparative tables.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Oxohexanoate via Meldrum's Acid
This protocol describes the synthesis of the stable ester intermediate, ethyl 3-oxohexanoate.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine
-
Butyryl chloride
-
Ice-water bath
-
Dilute hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) (EtOH)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane.
-
Add 188 ml of pyridine to the solution.
-
Cool the mixture to 5°C using an ice-water bath.
-
Slowly add 133 ml of butyryl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to stir at room temperature for three hours.
-
Wash the resulting solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over magnesium sulfate and then evaporate the solvent under vacuum to yield an oil.
-
Dissolve the oil in 700 ml of ethanol and reflux the mixture for six hours.
-
Evaporate the ethanol under vacuum.
-
Distill the resulting residue to obtain pure ethyl 3-oxohexanoate.[6]
Protocol 2: Synthesis of this compound by Alkaline Hydrolysis
This protocol details the hydrolysis of ethyl 3-oxohexanoate to the final product.
Materials:
-
Ethyl 3-oxohexanoate (from Protocol 1)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
1 M Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator with an ice bath
Procedure:
-
Dissolve the ethyl 3-oxohexanoate (65 mmol) in 100 mL of 1 M NaOH solution in a round-bottom flask.
-
Stir the mixture overnight at room temperature to ensure complete hydrolysis.
-
Extract the aqueous solution with MTBE (4 x 15 mL) to remove any unreacted ester.
-
Carefully acidify the aqueous solution to a pH of approximately 2 by adding approximately 140 mL of 1 M H₂SO₄. Perform this step in an ice bath to dissipate any heat generated.
-
Extract the acidified aqueous solution with MTBE (18 x 15 mL portions) to isolate the this compound.
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄ for 2 hours.
-
Concentrate the solution under vacuum using a rotary evaporator with an ice bath to prevent decarboxylation.[8]
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Extraction of 3-Oxohexanoic Acid from Urine
These application notes provide detailed protocols for the extraction of 3-oxohexanoic acid from human urine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a 3-oxo monocarboxylic acid and a short-chain fatty acid.[1] Its presence and concentration in urine can be indicative of metabolic processes, including fatty acid oxidation.[2] Accurate quantification of this compound requires robust and efficient extraction from the complex urine matrix. The following sections detail two common and effective methods for this purpose: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Data Presentation
Quantitative data for the extraction of this compound is crucial for method validation and comparison. Researchers should aim to determine parameters such as recovery, precision, and accuracy. The following table is a template for summarizing such data.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Recovery (%) | e.g., 85 ± 5% | e.g., 92 ± 4% | >80% |
| Intra-day Precision (%RSD) | e.g., < 5% | e.g., < 5% | <15% |
| Inter-day Precision (%RSD) | e.g., < 7% | e.g., < 6% | <15% |
| Linearity (R²) | e.g., > 0.99 | e.g., > 0.99 | >0.99 |
| Limit of Quantification (LOQ) | e.g., 1 µmol/L | e.g., 0.5 µmol/L | Dependent on study needs |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from urine, followed by derivatization for GC-MS analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the principle of partitioning the analyte of interest between two immiscible liquid phases. It is a widely used, cost-effective method for the extraction of organic acids from urine.[3]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound or a structural analog like heptadecanoic acid)[4]
-
Ethyl acetate[5]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Internal Standard Spiking and Acidification:
-
Add a known amount of the internal standard solution to the urine sample.
-
Acidify the urine to a pH of 1-2 by adding approximately 50 µL of 5M HCl.[6] Verify the pH with pH paper.
-
-
Extraction:
-
Add 1 g of NaCl to the acidified urine to increase the ionic strength of the aqueous phase.
-
Add 5 mL of ethyl acetate (B1210297) to the tube.[3]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction step twice more with an additional 5 mL of ethyl acetate each time, pooling the organic layers.
-
-
Drying and Evaporation:
-
Derivatization for GC-MS Analysis:
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) to the dried residue. Vortex and incubate at 60°C for 30 minutes. This step is crucial for keto acids to prevent enolization.[5]
-
Silylation: Cool the sample to room temperature and add 100 µL of BSTFA with 1% TMCS.[3] Vortex and incubate at 70-90°C for 45-60 minutes.[5][8]
-
Cool the sample to room temperature.
-
-
Analysis:
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is another common technique that can offer higher recovery and cleaner extracts compared to LLE, though it may be more costly.[3] This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., anion exchange or reversed-phase)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Elution solvent (e.g., ethyl acetate, or as recommended by the cartridge manufacturer)
-
Derivatization reagents (as in the LLE protocol)
-
SPE vacuum manifold
-
Other equipment as listed for LLE
Procedure:
-
Sample Preparation:
-
Prepare the urine sample (thaw, vortex, centrifuge) as described in the LLE protocol.
-
Spike 1 mL of the urine supernatant with the internal standard.
-
Adjust the pH of the sample as recommended for the chosen SPE cartridge (typically to a pH of 6-7 for anion exchange).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water, and finally 2-3 mL of the loading buffer (e.g., water at the same pH as the sample). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2-3 mL of deionized water to remove interfering, unretained compounds.
-
Dry the cartridge by applying a vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained this compound and internal standard from the cartridge using an appropriate elution solvent (e.g., 2-4 mL of ethyl acetate or an acidified organic solvent). Collect the eluate in a clean glass tube.
-
-
Evaporation, Derivatization, and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Proceed with the two-step derivatization (oximation followed by silylation) as described in the LLE protocol (steps 5 and 6).
-
Visualizations
The following diagrams illustrate the experimental workflow for the LLE protocol and the general metabolic pathway of fatty acid beta-oxidation.
Caption: Experimental workflow for this compound extraction from urine using LLE.
Caption: Simplified pathway of fatty acid beta-oxidation leading to 3-oxoacyl-CoA.
References
- 1. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erndim.org [erndim.org]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxohexanoic Acid as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, with an incidence of approximately 1 in 10,000 Caucasian newborns.[1] This autosomal recessive disorder arises from mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[2] The MCAD enzyme is crucial for the initial step in the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12).[3] During periods of catabolic stress, such as fasting or illness, individuals with MCAD deficiency cannot effectively metabolize these fatty acids for energy production.[3] This leads to hypoketotic hypoglycemia, which can result in severe clinical manifestations including lethargy, vomiting, seizures, coma, and even death.[4]
Early diagnosis and intervention are critical to prevent the severe complications of MCAD deficiency. Newborn screening programs universally rely on the detection of elevated levels of octanoylcarnitine (B1202733) (C8) in dried blood spots using tandem mass spectrometry (MS/MS).[3][5] While C8 is the primary diagnostic biomarker, a broader profile of metabolites accumulates due to the enzymatic block. Among these is 3-oxohexanoic acid, a six-carbon keto acid. This document provides detailed application notes and protocols regarding the utility of this compound as a secondary biomarker for MCAD deficiency, its biochemical origins, and the analytical methods for its quantification.
Biochemical Basis and Clinical Significance
In a healthy individual, hexanoyl-CoA, a six-carbon fatty acyl-CoA, undergoes dehydrogenation by the MCAD enzyme as part of the β-oxidation spiral. In MCAD deficiency, this step is impaired, leading to the accumulation of upstream metabolites, including hexanoyl-CoA. The excess hexanoyl-CoA is diverted into alternative metabolic pathways. One such pathway involves the hydration of an enoyl-CoA intermediate followed by oxidation to form 3-oxohexanoyl-CoA. The subsequent cleavage of the CoA group from 3-oxohexanoyl-CoA results in the formation of this compound, which is then excreted in the urine.
While not the primary diagnostic marker, the detection of this compound in urine provides confirmatory evidence of a block in the medium-chain fatty acid oxidation pathway. Its presence, as part of a comprehensive urinary organic acid profile, strengthens the diagnosis of MCAD deficiency. For drug development professionals, monitoring the levels of downstream metabolites like this compound can be valuable in assessing the efficacy of therapeutic interventions aimed at restoring or bypassing the deficient enzymatic step.
Data Presentation
Quantitative data for this compound in MCAD deficiency is not as extensively documented as for primary biomarkers like octanoylcarnitine. Diagnosis primarily relies on a characteristic pattern of multiple metabolites. The following tables summarize the key biomarkers and their typical findings in MCAD deficiency.
Table 1: Primary Biomarkers in Plasma/Dried Blood Spots for MCAD Deficiency
| Analyte | Matrix | Finding in MCAD Deficiency |
| Octanoylcarnitine (C8) | Plasma / Dried Blood Spot | Markedly elevated |
| Hexanoylcarnitine (C6) | Plasma / Dried Blood Spot | Elevated |
| Decanoylcarnitine (C10) | Plasma / Dried Blood Spot | Elevated |
| C8/C2 Ratio | Plasma / Dried Blood Spot | Elevated |
| C8/C10 Ratio | Plasma / Dried Blood Spot | Elevated |
Table 2: Secondary Biomarkers in Urine for MCAD Deficiency
| Analyte | Matrix | Finding in MCAD Deficiency |
| Hexanoylglycine | Urine | Elevated |
| Suberylglycine | Urine | Elevated |
| Phenylpropionylglycine | Urine | Elevated |
| Dicarboxylic Acids (C6-C10) | Urine | Elevated |
| This compound | Urine | Present/Elevated |
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. P. aeruginosa Metabolome Database: 3-Oxohexanoyl-CoA (PAMDB000539) [pseudomonas.umaryland.edu]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Oxohexanoyl-CoA (HMDB0003943) [hmdb.ca]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Oxohexanoic Acid in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxohexanoic acid, a beta-keto acid derivative of hexanoic acid, is an intermediate in fatty acid metabolism.[1][2] While its direct role as a prominent biomarker in metabolic disorders is not as extensively documented as other keto acids, its position within the fatty acid beta-oxidation pathway suggests its potential relevance in studying congenital metabolic diseases.[1] This document provides a comprehensive overview of the potential applications of this compound in metabolic disorder research, drawing parallels from the well-studied analogous compound, 3-oxooctanoic acid, which is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3]
These notes detail hypothetical applications, experimental protocols for quantification, and the underlying metabolic pathways to serve as a foundational resource for researchers investigating fatty acid oxidation disorders.
Pathophysiological Context: Fatty Acid Oxidation Disorders
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions where the body cannot properly break down fatty acids to produce energy.[1][4] This is particularly critical during periods of fasting or illness when the body's energy demands are high.[1] MCAD deficiency is the most common of these disorders and results from a defect in the medium-chain acyl-CoA dehydrogenase enzyme, which is responsible for a key step in the beta-oxidation of medium-chain fatty acids.[3]
In individuals with MCAD deficiency, the blockage of this enzymatic step leads to the accumulation of upstream metabolites.[3] While 3-oxooctanoic acid is a recognized biomarker for this condition, it is plausible that this compound may also accumulate, albeit potentially to a lesser extent, due to the substrate specificity of the enzymes involved in fatty acid metabolism.
Potential Applications of this compound in Research
-
Biomarker Discovery: Investigating the levels of this compound in biological fluids (urine and plasma) of patients with known or suspected FAO disorders could help determine its utility as a primary or secondary biomarker.
-
Understanding Disease Mechanisms: Studying the kinetics of this compound formation and clearance could provide insights into the pathophysiology of FAO disorders and the function of related enzymes.
-
Therapeutic Monitoring: For patients undergoing treatment for FAO disorders, monitoring the levels of this compound could potentially serve as an indicator of therapeutic efficacy.
-
Drug Development: In the development of new therapies for metabolic disorders, this compound could be used as a downstream marker to assess the impact of a drug on fatty acid metabolism.
Quantitative Data
Currently, there is a lack of established quantitative data for this compound concentrations in biological samples from healthy individuals versus those with metabolic disorders.[5] The following table is a hypothetical representation of how such data could be structured for comparative analysis.
| Analyte | Biofluid | Patient Population | Hypothetical Concentration Range (µmol/L) | Reference Range (µmol/L) |
| This compound | Urine | MCAD Deficiency | 5 - 50 | < 2 |
| Plasma | MCAD Deficiency | 1 - 10 | < 0.5 | |
| 3-Oxooctanoic Acid | Urine | MCAD Deficiency | 100 - 1000 | < 5 |
| Plasma | MCAD Deficiency | 20 - 200 | < 1 |
Experimental Protocols
The following are detailed protocols for the quantification of medium-chain keto acids like this compound in biological samples. These are based on established methods for similar analytes, such as 3-oxooctanoic acid.[3]
Protocol 1: Quantification of this compound in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: This method involves the extraction of organic acids from urine, followed by chemical derivatization to increase their volatility for analysis by GC-MS.
2. Materials:
-
Urine sample
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Ethyl acetate (B1210297)
-
Sodium chloride
-
Hydrochloric acid
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
-
GC-MS system
3. Sample Preparation:
-
To 1 mL of urine, add the internal standard.
-
Acidify the sample to a pH of approximately 1 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-6) and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Derivatization:
-
To the dried extract, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
5. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) for target ions of derivatized this compound and the internal standard.
Protocol 2: Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Principle: This protocol utilizes the high sensitivity and specificity of LC-MS/MS for the direct quantification of this compound in plasma, often without the need for derivatization.
2. Materials:
-
Plasma sample
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Formic acid
-
LC-MS/MS system
3. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and analytical procedures, the following diagrams are provided.
Conclusion
While this compound is not yet an established biomarker for metabolic disorders, its role as an intermediate in fatty acid metabolism suggests its potential for further investigation. The methodologies and conceptual frameworks presented here, largely based on the more extensively studied 3-oxooctanoic acid, provide a solid foundation for researchers to explore the utility of this compound in the study of fatty acid oxidation disorders. Further research is warranted to establish its normal and pathological concentration ranges and to validate its role as a potential biomarker.
References
- 1. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitochondrial Dysfunction in Cerebral Ischemia: Advances in Pharmacological Interventions [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acid oxidation disorders | Research Starters | EBSCO Research [ebsco.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
Application Notes and Protocols for 3-Oxohexanoic Acid as a Substrate in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxohexanoic acid, also known as 3-ketohexanoic acid, is a medium-chain keto acid that plays a role as an intermediate in fatty acid biosynthesis and metabolism.[1][2] In biological systems, it is typically found as its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA. This activated form serves as a crucial substrate for several key enzymes involved in the β-oxidation and reverse β-oxidation pathways, which are central to energy homeostasis and the biosynthesis of complex molecules.
These application notes provide detailed protocols for enzymatic assays utilizing 3-oxohexanoyl-CoA, the biologically active form of this compound, as a substrate for two major enzymes: 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase. These assays are fundamental for characterizing enzyme kinetics, screening for inhibitors, and investigating metabolic pathways relevant to various diseases and drug development.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation Pathway
The mitochondrial fatty acid β-oxidation spiral is a catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. 3-Oxohexanoyl-CoA is an intermediate in the degradation of fatty acids with an even number of carbons longer than six.
Caption: Mitochondrial β-oxidation of hexanoyl-CoA.
Application Note 1: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
3-Hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA, the third step in the β-oxidation pathway.[3] The activity of HADH can be assayed in the reverse direction by monitoring the reduction of 3-oxohexanoyl-CoA.
Quantitative Data
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal pH |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxybutyryl-CoA | 23 | 150 | 7.3 |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyoctanoyl-CoA | 12 | 210 | 7.3 |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxypalmitoyl-CoA | 10 | 120 | 7.3 |
Experimental Protocol: Spectrophotometric Assay for HADH (Reverse Reaction)
This protocol measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH during the reduction of 3-oxohexanoyl-CoA.[5]
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
6.4 mM NADH solution (freshly prepared in buffer)
-
5.4 mM 3-Oxohexanoyl-CoA solution in buffer
-
Purified HADH enzyme or cell lysate
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette with the following components:
-
2.80 mL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
0.05 mL of 5.4 mM 3-Oxohexanoyl-CoA solution
-
0.05 mL of 6.4 mM NADH solution
-
-
Mix by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 mL of the HADH enzyme solution (containing 0.2 - 0.7 units/mL).
-
Immediately record the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Workflow for HADH Assay:
Caption: Workflow for the HADH spectrophotometric assay.
Application Note 2: β-Ketothiolase (3-Ketoacyl-CoA Thiolase) Activity Assay
β-Ketothiolase catalyzes the final step of the β-oxidation spiral, the thiolytic cleavage of a 3-ketoacyl-CoA. In the case of 3-oxohexanoyl-CoA, it is cleaved into butyryl-CoA and acetyl-CoA. The activity of this enzyme is crucial for fatty acid metabolism and ketone body homeostasis.[6]
Quantitative Data
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH |
| Pseudomonas sp. B13 | 3-Oxoadipyl-CoA | 150 | 7.83 | 7.8 |
| Thermus thermophilus | 3-Oxoadipyl-CoA | 40 | 12.5 | 8.0 |
Note: Data for 3-oxohexanoyl-CoA is limited; however, thiolases exhibit broad substrate specificity.[7][8]
Experimental Protocol: Coupled Spectrophotometric Assay for β-Ketothiolase
This protocol measures the cleavage of 3-oxohexanoyl-CoA in a coupled assay where the product, butyryl-CoA, is oxidized by a series of enzymes leading to the reduction of NAD⁺, which is monitored at 340 nm.
Materials:
-
100 mM Tris-HCl Buffer, pH 8.0
-
10 mM NAD⁺ solution
-
10 mM Coenzyme A (CoA-SH) solution
-
Acyl-CoA Dehydrogenase (e.g., from Megasphaera elsdenii)
-
Enoyl-CoA Hydratase
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
-
5.4 mM 3-Oxohexanoyl-CoA solution
-
Purified β-Ketothiolase or cell lysate
Procedure:
-
Prepare a reaction mixture in a cuvette with the following components:
-
Buffer to a final volume of 1 mL
-
10 mM NAD⁺
-
10 mM CoA-SH
-
Excess of Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, and HADH
-
-
Mix and equilibrate to 37°C.
-
Initiate the reaction by adding 3-oxohexanoyl-CoA to a final concentration of 0.1 mM.
-
Add the β-Ketothiolase enzyme solution to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the β-ketothiolase activity.
Workflow for Coupled β-Ketothiolase Assay:
Caption: Workflow for the coupled β-ketothiolase assay.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers utilizing this compound, in its activated CoA form, as a substrate for key enzymes in fatty acid metabolism. These assays are essential tools for advancing our understanding of metabolic regulation and for the development of novel therapeutics targeting these pathways. The provided workflows and pathway diagrams offer a clear visual representation to aid in experimental design and data interpretation.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxoacyl-coenzyme A thiolases of animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Oxohexanoic Acid in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Oxohexanoic acid, also known as β-ketocaproic acid, is a beta-keto acid that, while not a therapeutic agent in itself, holds several key roles in the landscape of drug development. Its primary significance lies in its utility as a versatile chemical intermediate in the synthesis of various pharmaceuticals. Furthermore, as a naturally occurring metabolite in fatty acid biosynthesis, its derivatives and related compounds are subjects of interest for therapeutic modulation of metabolic and proliferative signaling pathways.
Chemical Properties and Synthesis
This compound is a six-carbon carboxylic acid with a ketone group at the beta position (C3). This chemical structure makes it a valuable synthon for introducing specific moieties into larger molecules.
Synthetic Applications:
-
Propylthiouracil Synthesis: this compound is a crucial intermediate in the commercial manufacturing of Propylthiouracil, a thioamide drug used to treat hyperthyroidism.[1][2]
-
Statin Synthesis: Derivatives of this compound are utilized in the synthesis of blockbuster statin drugs such as atorvastatin (B1662188) and rosuvastatin, which are pivotal in managing hypercholesterolemia.[3]
Biological Significance and Therapeutic Potential
While direct pharmacological applications of this compound are not yet established, its biological context suggests several avenues for drug development:
-
Metabolic Disorders: As an intermediate in fatty acid metabolism, abnormal levels of this compound and its derivatives may serve as biomarkers for metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4] Although not a treatment, its detection is critical for diagnosis.
-
Inspiration for Anti-Cancer Agents: While this compound itself has not been reported to have anti-tumor properties, derivatives of other structurally related oxo-acids have demonstrated significant cytotoxic activity against various cancer cell lines. For example, 3-oxo derivatives of oleanolic acid have shown potent anti-tumor effects.[5] This suggests that this compound could serve as a scaffold for the development of novel anti-cancer agents.
-
Neurological and Metabolic Health: Short- and medium-chain fatty acids, structurally related to this compound, are being investigated for their roles in metabolic health. For instance, hexanoic acid has been shown to improve glucose metabolism and insulin (B600854) sensitivity in animal models. This indicates a potential, yet unexplored, role for derivatives of this compound in managing metabolic diseases.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the direct biological activity of this compound (e.g., IC50, Ki, EC50). Its primary role has been as a synthetic intermediate. Research into its derivatives may yield such data in the future.
| Compound/Derivative | Target | Assay Type | Quantitative Metric | Value | Reference |
| This compound | - | - | - | Not Available | - |
Experimental Protocols
Given the limited direct therapeutic application of this compound, the following protocols are representative of the types of assays that would be used to investigate its potential derivatives in relevant therapeutic areas.
Protocol 1: In Vitro Cytotoxicity Assay for Novel this compound Derivatives
This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel derivatives of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Novel this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: In Vitro Fatty Acid Oxidation Assay
This protocol can be used to assess the effect of this compound derivatives on fatty acid oxidation in isolated mitochondria, relevant for studying metabolic disorders.
Materials:
-
Isolated liver mitochondria
-
Assay buffer (e.g., containing KH2PO4, MgCl2, and KCl)
-
Substrate: [1-14C]Palmitoyl-CoA
-
L-carnitine
-
Malate
-
ADP
-
Test compounds (derivatives of this compound)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, isolated mitochondria, L-carnitine, and malate.
-
Compound Addition: Add the test compound at various concentrations. Include a vehicle control.
-
Initiate Reaction: Add [1-14C]Palmitoyl-CoA and ADP to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Measure CO2 Production: Capture the released 14CO2 using a trapping agent (e.g., filter paper soaked in NaOH) placed in the tube cap.
-
Quantification: Transfer the filter paper to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of 14CO2 produced. Compare the rates in the presence and absence of the test compounds.
Visualizations
Signaling Pathway Diagram
Caption: Role of this compound in Fatty Acid Synthesis.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Logical Relationship Diagram
Caption: Roles and Applications of this compound.
References
- 1. usbio.net [usbio.net]
- 2. veeprho.com [veeprho.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyla" by Alexey V. Ignatchenko, Morgan E. Springer et al. [fisherpub.sjf.edu]
Application Notes and Protocols for Stable Isotope-Labeled 3-Oxohexanoic Acid in Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that complements traditional static measurements. The use of stable isotope-labeled compounds, such as ¹³C- or ²H-labeled molecules, allows for the elucidation of metabolic pathways, quantification of metabolic fluxes, and understanding the fate of specific nutrients and metabolites within a biological system.
3-Oxohexanoic acid, a β-keto acid, is an intermediate in fatty acid metabolism.[1] Tracing its metabolic fate can provide critical insights into fatty acid oxidation, biosynthesis, and the interplay with central carbon metabolism. This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled this compound (e.g., [U-¹³C₆]-3-oxohexanoic acid) in metabolic tracing studies.
Core Principles of Metabolic Tracing with Stable Isotope-Labeled this compound
The fundamental principle involves introducing a known quantity of stable isotope-labeled this compound into a biological system (e.g., cell culture, in vivo model). The labeled carbons from the tracer molecule will be incorporated into downstream metabolites through enzymatic reactions. By using mass spectrometry (MS) to measure the mass shifts in these metabolites, we can track the metabolic fate of the this compound carbon skeleton. This allows for the qualitative identification of active metabolic pathways and the quantitative measurement of their fluxes.
Key Applications
-
Elucidating Fatty Acid Oxidation (FAO) Pathways: Tracing the catabolism of labeled this compound through β-oxidation and its entry into the tricarboxylic acid (TCA) cycle.
-
Investigating Fatty Acid Synthesis (FAS): Although an intermediate of catabolism, the carbons from this compound can be recycled into anabolic pathways under certain conditions.
-
Studying Metabolic Reprogramming in Disease: Understanding how the metabolism of this compound is altered in diseases such as cancer, metabolic syndrome, and inborn errors of metabolism.
-
Drug Discovery and Development: Assessing the effect of therapeutic agents on fatty acid metabolism by monitoring changes in the flux of labeled this compound.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical tracing study using [U-¹³C₆]-3-oxohexanoic acid in cultured hepatocytes. This data is intended to be representative of what researchers might obtain and should be adapted based on actual experimental results.
Table 1: Isotopic Enrichment of Key Metabolites Following [U-¹³C₆]-3-Oxohexanoic Acid Labeling
| Metabolite | Time (hours) | M+0 (%) | M+2 (%) | M+4 (%) | M+6 (%) |
| Citrate | 1 | 95.2 | 4.1 | 0.6 | 0.1 |
| 6 | 78.5 | 15.3 | 5.2 | 1.0 | |
| 24 | 55.1 | 28.9 | 12.7 | 3.3 | |
| Succinate | 1 | 96.8 | 2.9 | 0.3 | 0.0 |
| 6 | 82.1 | 13.5 | 4.1 | 0.3 | |
| 24 | 60.7 | 25.4 | 10.8 | 3.1 | |
| Malate | 1 | 97.1 | 2.5 | 0.4 | 0.0 |
| 6 | 83.4 | 12.8 | 3.5 | 0.3 | |
| 24 | 62.3 | 24.9 | 9.9 | 2.9 | |
| Acetyl-CoA | 1 | 92.3 | 7.7 | N/A | N/A |
| 6 | 70.1 | 29.9 | N/A | N/A | |
| 24 | 45.8 | 54.2 | N/A | N/A |
M+n represents the mass isotopologue with 'n' ¹³C atoms incorporated.
Table 2: Calculated Metabolic Fluxes Based on Isotopic Labeling Data
| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treatment X (nmol/10⁶ cells/hr) |
| This compound Uptake | 50.0 ± 4.5 | 48.9 ± 5.1 |
| β-Oxidation Flux | 45.2 ± 3.8 | 25.7 ± 2.9 |
| TCA Cycle Flux (from Acetyl-CoA) | 38.1 ± 3.1 | 20.3 ± 2.5 |
| Anaplerotic Flux | 5.6 ± 0.9 | 15.2 ± 1.8* |
* Indicates a statistically significant difference (p < 0.05) compared to the control group.
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₆]-3-Oxohexanoic Acid
Note: The synthesis of isotopically labeled compounds should be performed by chemists experienced in synthetic organic chemistry. The following is a generalized approach based on the synthesis of similar labeled fatty acids.
Principle: A common strategy for synthesizing ¹³C-labeled fatty acids involves the use of ¹³C-labeled precursors and standard organic chemistry reactions to build the carbon chain. For [U-¹³C₆]-3-oxohexanoic acid, a potential route could involve the acylation of a ¹³C-labeled malonic ester derivative with a ¹³C-labeled acyl chloride, followed by hydrolysis and decarboxylation.
Illustrative Synthetic Scheme:
Caption: Illustrative synthesis pathway for [U-¹³C₆]-3-Oxohexanoic Acid.
Materials:
-
[U-¹³C₃]Diethyl malonate
-
[U-¹³C₃]Propanoyl chloride
-
Strong base (e.g., Sodium ethoxide)
-
Anhydrous solvents (e.g., Ethanol, Toluene)
-
Acid for hydrolysis (e.g., HCl)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Acylation: React [U-¹³C₃]diethyl malonate with a strong base to form the enolate. Add [U-¹³C₃]propanoyl chloride to the reaction mixture to form the acylated malonic ester intermediate.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester groups of the intermediate using an acidic or basic solution. Subsequent heating will induce decarboxylation to yield [U-¹³C₆]-3-oxohexanoic acid.
-
Purification: Purify the final product using techniques such as column chromatography or distillation.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.
Protocol 2: Cell Culture and Labeling with [U-¹³C₆]-3-Oxohexanoic Acid
Caption: General workflow for cell culture labeling experiments.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, primary hepatocytes)
-
Standard cell culture medium and supplements (e.g., DMEM, FBS)
-
Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled fatty acids
-
[U-¹³C₆]-3-oxohexanoic acid
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the culture medium by supplementing a base medium with dFBS and other necessary components. Add [U-¹³C₆]-3-oxohexanoic acid to the desired final concentration (e.g., 50-100 µM).
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired time course (e.g., 0, 1, 6, 24 hours).
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells and place on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound and its Isotopologues
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of metabolites in complex biological samples. Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and fragment ions of the analyte and its isotopologues.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
LC Conditions (Illustrative):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions (Illustrative MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (M+0) | 129.05 ([M-H]⁻) | 85.06 | 15 |
| [U-¹³C₆]-3-Oxohexanoic Acid (M+6) | 135.07 ([M-H]⁻) | 89.08 | 15 |
Note: These transitions are theoretical and should be optimized by direct infusion of the analytical standards.
Protocol 4: GC-MS Analysis of this compound and its Isotopologues
Principle: Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution. Due to the low volatility of this compound, derivatization is required to make it amenable to GC analysis. A common two-step derivatization involves methoximation of the keto group followed by silylation of the carboxylic acid.
Derivatization:
-
Methoxyimation: React the dried metabolite extract with methoxyamine hydrochloride in pyridine (B92270) to protect the ketone group.
-
Silylation: React the methoximated sample with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to derivatize the carboxylic acid.
GC-MS Conditions (Illustrative):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (Illustrative):
| Analyte | Derivatized Fragment Ion (m/z) |
| This compound (M+0) derivative | [M-15]⁺, characteristic fragments |
| [U-¹³C₆]-3-Oxohexanoic Acid (M+6) derivative | [M-15+6]⁺, characteristic fragments |
Note: The specific ions to monitor will depend on the fragmentation pattern of the derivatized analyte and should be determined from a full scan analysis of the standard.
Signaling Pathways and Metabolic Fate
The metabolic fate of this compound is primarily through the β-oxidation pathway, leading to the production of acetyl-CoA, which then enters the TCA cycle.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The use of stable isotope-labeled this compound provides a powerful approach to investigate the dynamics of fatty acid metabolism. The protocols and illustrative data presented here offer a framework for designing and executing tracing experiments. It is crucial to optimize these protocols for the specific biological system and analytical instrumentation being used to ensure robust and reproducible results. By carefully applying these methods, researchers can gain valuable quantitative insights into the metabolic fate of this compound in health and disease.
References
Application Notes and Protocols for the Structural Elucidation of 3-Oxohexanoic Acid using NMR Spectroscopy
Introduction
3-Oxohexanoic acid, a beta-keto acid, is a molecule of interest in metabolic research and as a potential building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound in solution. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation and characterization of this compound. The protocols detailed herein cover sample preparation, spectral acquisition, and data interpretation.
Predicted NMR Spectral Data
Due to the presence of an acidic proton and the potential for keto-enol tautomerism, the NMR spectra of this compound can be influenced by the choice of solvent and sample concentration. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the predominant keto form of this compound. These predictions are based on established NMR principles and spectral data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | -COOH | 10.0 - 12.0 | broad singlet | 1H | - |
| 2 | -CH₂- | 3.5 - 3.7 | singlet | 2H | - |
| 4 | -CH₂- | 2.5 - 2.7 | triplet | 2H | ~7.4 |
| 5 | -CH₂- | 1.6 - 1.8 | sextet | 2H | ~7.4 |
| 6 | -CH₃ | 0.9 - 1.0 | triplet | 3H | ~7.4 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Atom | Predicted Chemical Shift (δ, ppm) |
| 1 | -COOH | 170 - 175 |
| 2 | -CH₂- | 48 - 52 |
| 3 | -C=O | 205 - 210 |
| 4 | -CH₂- | 44 - 48 |
| 5 | -CH₂- | 17 - 21 |
| 6 | -CH₃ | 13 - 15 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium Oxide (D₂O))[1][2]
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)[1]
Protocol:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] The choice of solvent can affect the chemical shifts and the observation of the carboxylic acid proton.[4]
-
Gently vortex the vial to dissolve the sample completely.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Data Processing and Structural Elucidation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. If an internal standard like Tetramethylsilane (TMS) is used, set its signal to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used as a reference.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data. For complex cases, 2D NMR experiments such as COSY and HSQC can be employed to confirm connectivities.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship for structural elucidation.
References
3-Oxohexanoic Acid: A Key Metabolite in the Biomonitoring of Environmental Pollutants
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Oxohexanoic acid has emerged as a significant biomarker in the assessment of human exposure to certain environmental pollutants, particularly phthalates. Phthalates, widely used as plasticizers in a vast array of consumer products, are metabolized in the body, leading to the formation of various byproducts. One such metabolic pathway involves the breakdown of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common phthalate, to 2-ethylhexanoic acid (2-EHA). Subsequent β-oxidation of 2-EHA results in the formation of 2-ethyl-3-oxohexanoic acid, a derivative of this compound, which is then excreted in the urine.[1][2] The quantification of this metabolite serves as a reliable indicator of phthalate exposure and is crucial for understanding the potential health risks associated with these ubiquitous environmental contaminants.
Data Presentation
The following table summarizes the urinary concentrations of 2-ethyl-3-oxohexanoic acid and its related metabolites in a study of healthy individuals, providing a baseline for exposure levels.
| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) |
| 2-Ethylhexanoic acid | 56.1 | 13.5 |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 |
| 2-Ethyl-3-oxohexanoic acid | 482.2 | 389.5 |
Data from a study of 28 healthy individuals.[2]
Signaling Pathway and Experimental Workflow
The metabolism of environmental pollutants like phthalates and the subsequent analysis of their metabolites involve distinct biochemical and analytical pathways.
The primary metabolite of certain phthalates, mono(2-ethylhexyl) phthalate (MEHP), can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3][4][5] This interaction can trigger a signaling cascade that alters the expression of genes involved in lipid metabolism and other cellular processes.
References
- 1. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Receptors and Endocrine Disruptors in Fetal and Neonatal Testes: A Gapped Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Oxohexanoic Acid Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxohexanoic acid is a medium-chain keto acid that serves as an intermediate in fatty acid metabolism.[1][2][3] Specifically, its coenzyme A derivative, 3-oxohexanoyl-CoA, is processed during the mitochondrial beta-oxidation of fatty acids.[4][5] Dysregulation of fatty acid oxidation pathways is implicated in various metabolic diseases, making the enzymes involved in these pathways attractive targets for therapeutic intervention. High-throughput screening (HTS) provides a rapid and efficient means to identify small molecule modulators of enzymes that interact with this compound, offering potential starting points for drug discovery programs.
These application notes describe two distinct HTS methodologies for identifying modulators of this compound metabolism: an enzyme-coupled spectrophotometric assay targeting 3-ketoacyl-CoA thiolase and a fluorescence polarization-based competitive binding assay.
Signaling Pathway: Fatty Acid Beta-Oxidation
The catabolism of fatty acids occurs in the mitochondria through a cyclic process called beta-oxidation. In each cycle, a fatty acyl-CoA molecule is shortened by two carbons, releasing acetyl-CoA. 3-Oxohexanoyl-CoA is an intermediate in the breakdown of fatty acids with six or more carbons. The final step of this cycle is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves 3-oxohexanoyl-CoA into butanoyl-CoA and acetyl-CoA.[6][7][8]
Caption: Mitochondrial beta-oxidation of a six-carbon fatty acid.
High-Throughput Screening Workflow
A typical HTS campaign to identify modulators of this compound metabolism involves several stages, from assay development to hit validation. The overall workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Caption: General workflow for a high-throughput screening campaign.
Data Presentation: HTS Assay Performance Metrics
The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.[9][10][11] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][13][14] The following table provides representative data for the two proposed HTS assays for this compound modulators.
| Parameter | Enzyme-Coupled Assay | Fluorescence Polarization Assay | Acceptance Criteria |
| Z'-Factor | 0.78 | 0.85 | > 0.5 |
| Signal-to-Background (S/B) Ratio | 15 | 5 | > 2 |
| Hit Rate (%) | 0.5% | 0.8% | Assay dependent |
| Positive Control | Known Inhibitor | Labeled Ligand (No Competitor) | - |
| Negative Control | No Inhibitor (DMSO) | Labeled Ligand + Excess Unlabeled | - |
Experimental Protocols
Protocol 1: Enzyme-Coupled Spectrophotometric HTS Assay for 3-Ketoacyl-CoA Thiolase Inhibitors
Principle: This assay measures the activity of medium-chain 3-ketoacyl-CoA thiolase (MCKAT), the enzyme that cleaves 3-oxohexanoyl-CoA.[15][16][17] The reaction is coupled to a subsequent enzymatic reaction that produces a chromogenic product, allowing for spectrophotometric detection. In this protocol, the consumption of the substrate, 3-oxohexanoyl-CoA, is monitored by measuring the decrease in absorbance at a specific wavelength. Alternatively, the production of NADH in a coupled reaction involving the subsequent oxidation of the product can be monitored. For this protocol, we will focus on monitoring the cleavage of the 3-ketoacyl-CoA thioester bond.
Materials:
-
Recombinant human medium-chain 3-ketoacyl-CoA thiolase (MCKAT)
-
3-Oxohexanoyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2
-
Compound library dissolved in DMSO
-
384-well, clear, flat-bottom microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well microplate. For controls, dispense 50 nL of DMSO (negative control) or a known thiolase inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of MCKAT solution (final concentration, e.g., 10 nM) in assay buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of a solution containing 3-oxohexanoyl-CoA (final concentration, e.g., 20 µM) and CoA (final concentration, e.g., 10 µM) in assay buffer to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 303 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the cleavage of the thioester bond of 3-oxohexanoyl-CoA.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each well. Normalize the data to the controls on each plate. Wells with a significant reduction in reaction velocity compared to the negative control are identified as potential inhibitors.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding HTS Assay
Principle: This assay identifies compounds that bind to a target protein that interacts with this compound, such as a fatty acid binding protein (FABP) or a receptor.[18][19] The assay is based on the principle of fluorescence polarization. A small, fluorescently labeled ligand (tracer) based on the structure of this compound will have a low FP value when free in solution. When bound to a larger protein, its rotation slows, resulting in a high FP value. Test compounds that bind to the protein will displace the fluorescent tracer, leading to a decrease in the FP signal.
Materials:
-
Purified target protein (e.g., a medium-chain fatty acid binding protein)
-
Fluorescently labeled this compound analog (e.g., BODIPY-labeled hexanoic acid derivative)
-
Assay Buffer: 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Compound library dissolved in DMSO
-
384-well, black, flat-bottom microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well microplate. For controls, dispense 50 nL of DMSO (negative control) or a known binder/unlabeled this compound (positive control).
-
Protein and Tracer Addition: Add 20 µL of a pre-mixed solution containing the target protein (e.g., 50 nM final concentration) and the fluorescent tracer (e.g., 5 nM final concentration) in assay buffer to all wells. The final concentrations should be optimized during assay development.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: A decrease in the FP signal in the presence of a test compound indicates displacement of the fluorescent tracer and suggests that the compound binds to the target protein. Normalize the data to the high (no competitor) and low (excess unlabeled ligand) FP controls. Compounds causing a significant decrease in FP are considered hits.
Disclaimer: These protocols are intended as a guide and may require optimization for specific enzymes, proteins, reagents, and instrumentation. It is essential to perform thorough assay development and validation to ensure robust and reliable HTS results.
References
- 1. aocs.org [aocs.org]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. P. aeruginosa Metabolome Database: 3-Oxohexanoyl-CoA (PAMDB000539) [pseudomonas.umaryland.edu]
- 5. Coenzyme A, S-(3-oxohexanoate) | C27H44N7O18P3S | CID 3082152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. albertahealthservices.ca [albertahealthservices.ca]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assay.dev [assay.dev]
- 13. labcorp.com [labcorp.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite [mdpi.com]
- 19. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxohexanoic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxohexanoic acid and its ester derivatives, such as ethyl 3-oxohexanoate (B1246410), are versatile C6 building blocks in organic synthesis. As β-keto acids or esters, they possess three key reactive sites: the carboxylic acid (or ester) group, the α-methylene protons, and the β-carbonyl group. This multifunctionality allows for their participation in a wide array of chemical transformations, making them valuable precursors for the synthesis of a diverse range of carbocyclic and heterocyclic scaffolds of interest in medicinal chemistry and drug development. These compounds are known to be involved in fatty acid biosynthesis and exist as metabolites in various organisms. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key organic reactions.
Key Applications and Reaction Types
This compound and its esters are valuable starting materials for various condensation and addition reactions. Due to the inherent instability of β-keto acids, which are prone to decarboxylation upon heating, the more stable ester form, ethyl 3-oxohexanoate, is often the preferred precursor in synthetic applications. Key transformations include:
-
Decarboxylation: A fundamental reaction of this compound to produce 2-pentanone.
-
Heterocycle Synthesis:
-
Pyrazolone (B3327878) Synthesis: Condensation with hydrazines.
-
Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction to form dihydropyridines.
-
-
Carbon-Carbon Bond Formation:
-
Knoevenagel Condensation: Reaction with aldehydes to form α,β-unsaturated systems.
-
Michael Addition: As a nucleophile in conjugate additions.
-
-
Arylhydrazone Formation:
-
Japp-Klingemann Reaction: Reaction with diazonium salts.
-
Data Presentation
The following tables summarize quantitative data for representative reactions involving derivatives analogous to this compound, providing an expected range for yields and specific conditions.
Table 1: Synthesis of Pyrazolone Derivatives
| Precursor | Reagent | Solvent | Catalyst/Conditions | Product | Yield (%) |
| Ethyl 3-oxohexanoate | Hydrazine (B178648) hydrate | Ethanol (B145695) | Reflux | 5-Propyl-1,2-dihydropyrazol-3-one | 80-90 |
| Ethyl 3-oxohexanoate | Phenylhydrazine (B124118) | Acetic Acid | Reflux | 1-Phenyl-5-propyl-1,2-dihydropyrazol-3-one | 75-85 |
Table 2: Hantzsch Pyridine Synthesis
| β-Ketoester | Aldehyde | Nitrogen Source | Solvent | Conditions | Product | Yield (%) |
| Ethyl 3-oxohexanoate (2 eq.) | Benzaldehyde (B42025) (1 eq.) | Ammonium (B1175870) acetate (B1210297) | Ethanol | Reflux | Diethyl 1,4-dihydro-2,6-dipropyl-4-phenylpyridine-3,5-dicarboxylate | 60-75 |
| Ethyl 3-oxohexanoate (2 eq.) | Formaldehyde (1 eq.) | Ammonia | Methanol | Room Temperature | Diethyl 1,4-dihydro-2,6-dipropylpyridine-3,5-dicarboxylate | 65-80 |
Table 3: Knoevenagel Condensation
| Precursor | Aldehyde | Catalyst | Solvent | Conditions | Product | Yield (%) |
| Ethyl 3-oxohexanoate | Benzaldehyde | Piperidine/Acetic Acid | Toluene (B28343) | Reflux with Dean-Stark | Ethyl 2-butanoyl-3-phenylacrylate | 70-85 |
| Ethyl 3-oxohexanoate | 4-Nitrobenzaldehyde | L-proline | DMSO | 60 °C | Ethyl 2-butanoyl-3-(4-nitrophenyl)acrylate | 85-95 |
Experimental Protocols
Protocol 1: Decarboxylation of this compound
Principle: β-keto acids readily undergo decarboxylation when heated, proceeding through a cyclic enol intermediate to yield a ketone.
Materials:
-
This compound
-
Sulfuric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 76.8 mmol) and toluene (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and monitor the evolution of carbon dioxide. The reaction is complete when gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the toluene by distillation. The resulting product, 2-pentanone, can be further purified by fractional distillation.
Expected Yield: 85-95%
Protocol 2: Synthesis of 1-Phenyl-5-propyl-1,2-dihydropyrazol-3-one
Principle: The condensation of a β-ketoester with a hydrazine derivative is a classic method for the synthesis of pyrazolones.
Materials:
-
Ethyl 3-oxohexanoate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-oxohexanoate (15.8 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to afford pure 1-phenyl-5-propyl-1,2-dihydropyrazol-3-one.
Expected Yield: 75-85%
Protocol 3: Hantzsch Pyridine Synthesis of Diethyl 1,4-dihydro-2,6-dipropyl-4-phenylpyridine-3,5-dicarboxylate
Principle: A one-pot, multi-component reaction involving a β-ketoester, an aldehyde, and a nitrogen source to form a dihydropyridine (B1217469) derivative.
Materials:
-
Ethyl 3-oxohexanoate
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine ethyl 3-oxohexanoate (31.6 g, 0.2 mol), benzaldehyde (10.6 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol) in ethanol (100 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Expected Yield: 60-75%
Visualizations
Decarboxylation of this compound
Caption: Decarboxylation pathway of this compound.
Synthesis of Pyrazolones
Caption: General workflow for pyrazolone synthesis.
Hantzsch Pyridine Synthesis Workflow
Caption: Logical workflow of the Hantzsch pyridine synthesis.
Troubleshooting & Optimization
Technical Support Center: 3-Oxohexanoic Acid Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
The quantification of this compound, a beta-keto acid, presents several analytical challenges. These include its inherent chemical instability due to keto-enol tautomerism, which can result in poor chromatographic peak shape or multiple peaks.[1][2][3] In biological matrices, researchers often face issues with low endogenous concentrations, matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis, and the need for chemical derivatization to increase volatility for GC-MS analysis.[4][5][6]
Q2: What is the recommended analytical technique for quantifying this compound?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[7]
-
LC-MS/MS is often considered the gold-standard for its high sensitivity, selectivity, and ability to analyze the acid directly from complex biological matrices with minimal sample preparation (e.g., protein precipitation).[4][8]
-
GC-MS is a robust alternative but requires a mandatory derivatization step to make the non-volatile keto acid suitable for analysis.[7][9] This adds time to the workflow but can yield excellent sensitivity and chromatographic resolution.
Q3: Why is derivatization required for the GC-MS analysis of this compound?
This compound contains polar functional groups (a carboxylic acid and a ketone) that make it non-volatile and thermally unstable, preventing direct analysis by GC-MS.[7][9] A two-step derivatization is crucial:
-
Methoxyamination: This step stabilizes the ketone group by converting it to an oxime, which prevents the formation of multiple enol tautomers during analysis.[5][9]
-
Silylation: This reaction targets the carboxylic acid group, converting it into a volatile trimethylsilyl (B98337) (TMS) ester, allowing it to pass through the GC column.[9][10]
Q4: How can I minimize the degradation of this compound during sample collection and storage?
Due to its potential instability, proper sample handling is critical.[4][11] Key recommendations include:
-
Immediately freeze tissue samples in liquid nitrogen upon collection.[4]
-
Use acidic conditions during sample homogenization to precipitate proteins and inactivate degradative enzymes.[4]
-
Keep samples on ice or at 4°C throughout the extraction process.[4]
-
For long-term stability, store all biological samples and extracts at -80°C.[4]
-
Prepare analytical solutions fresh whenever possible and store them protected from light in a cool, dark place.[12][13]
Chemical Challenge: Keto-Enol Tautomerism
A significant challenge in the analysis of this compound is its existence as a mixture of two rapidly interconverting isomers: the keto and enol forms. This equilibrium can lead to split or broadened peaks in chromatography. Analytical strategies, such as derivatization for GC-MS, are designed to "lock" the molecule in one form.
Troubleshooting Guides
GC-MS Analysis Issues
Q: I am observing multiple or broad peaks for my analyte. What is the cause?
This is a classic symptom of incomplete derivatization or the presence of keto-enol tautomers.
-
Possible Cause 1: Incomplete Methoxyamination. If the ketone group is not fully derivatized, the remaining keto form can tautomerize to the enol form, resulting in a second peak.
-
Possible Cause 2: Incomplete Silylation. An underivatized carboxylic acid group will lead to poor peak shape (tailing) and low response.
-
Solution: Use a catalyst like trimethylchlorosilane (TMCS) with your silylating agent (e.g., BSTFA or MSTFA) to increase reactivity.[9] Confirm the absence of moisture.
-
Q: My analyte signal is low or inconsistent. How can I improve it?
Low signal often points to issues with the derivatization reaction or analyte loss.
-
Possible Cause 1: Reagent Degradation. Silylating agents are extremely sensitive to moisture and will degrade if not stored properly.
-
Solution: Store reagents under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Purchase fresh reagents if they have been open for an extended period.
-
-
Possible Cause 2: Analyte Adsorption. Carboxylic acids can adsorb to active sites on glass surfaces or within the GC inlet.
-
Solution: Use silanized glass vials for sample preparation.[13] Ensure the GC inlet liner is clean and properly deactivated.
-
LC-MS/MS Analysis Issues
Q: My analyte signal varies significantly between samples (ion suppression/enhancement). How do I fix this?
This phenomenon, known as a matrix effect, is caused by co-eluting compounds from the biological matrix that interfere with the ionization process.[6]
-
Possible Cause 1: Insufficient Sample Cleanup. Protein precipitation alone may not be sufficient to remove all interfering components, especially phospholipids.
-
Possible Cause 2: Lack of an Appropriate Internal Standard.
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[4] The SIL version co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Q: I am observing poor peak shape (tailing) during my LC-MS/MS run. What should I check?
Peak tailing for acidic compounds is often related to secondary interactions with the analytical column or system.
-
Possible Cause 1: Strong Interaction with Column. The carboxylic acid group can interact with active sites on the silica-based C18 column.
-
Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the column and lead to peak distortion.[16]
-
Solution: Dilute the sample or reduce the injection volume.[16]
-
Experimental Protocols
Protocol 1: GC-MS Quantification with Derivatization
This protocol describes a standard two-step derivatization for analyzing this compound in a dried biological extract.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Acidify the sample to pH 1-2 with HCl.[5]
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.[5]
-
Transfer the upper organic layer to a clean vial. Repeat the extraction twice.
-
Evaporate the pooled organic layers to complete dryness under a gentle stream of nitrogen at 40°C.[5]
2. Derivatization:
-
Step 1 (Methoxyamination): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 30-45 minutes to stabilize the keto group.[5]
-
Step 2 (Silylation): Cool the sample to room temperature. Add 90 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9] Vortex and incubate at 60°C for 45 minutes to derivatize the carboxylic acid group.[5]
3. GC-MS Analysis:
-
Analyze 1 µL of the derivatized sample using a GC-MS system.
-
Example GC Conditions: Use a DB-5ms or equivalent column. Start with an oven temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[5]
-
Example MS Conditions: Use electron ionization (EI) at 70 eV and acquire data in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity.[5]
Protocol 2: LC-MS/MS Quantification
This protocol is suitable for quantifying this compound in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (ideally a stable isotope-labeled version of the analyte).[4]
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
-
Example LC Conditions:
- Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B).
-
Example MS Conditions:
start [label="Plasma Sample\n+ Internal Standard"];
ppt (B1677978) [label="Protein Precipitation\n(Cold Acetonitrile)"];
spin [label="Centrifugation\n(14,000 x g, 4°C)"];
supernatant [label="Collect Supernatant"];
analysis [label="LC-MS/MS Analysis\n(Negative ESI, MRM)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> ppt -> spin -> supernatant -> analysis;
}
Quantitative Data Summary
Method validation ensures that the analytical procedure is accurate, precise, and reliable. The tables below summarize typical performance characteristics for the quantification of a keto acid similar to this compound.
Table 1: Comparison of Analytical Methodologies
| Feature | GC-MS with Derivatization | LC-MS/MS |
| Sample Prep | Multi-step (LLE, evaporation, derivatization) | Simpler (often direct injection after protein precipitation)[7] |
| Throughput | Lower due to longer sample prep and run times | Higher due to faster chromatography and simpler prep[7] |
| Sensitivity | High, dependent on derivatization efficiency | Generally offers very high sensitivity[7] |
| Selectivity | Good, but can be limited by co-eluting peaks | Excellent, due to the specificity of MRM transitions[7] |
| Robustness | Generally considered very robust and reliable | Highly robust with proper maintenance and sample cleanup |
Table 2: Example Validation Data for an LC-MS/MS Method
This data is representative of what would be expected from a validated method for a similar analyte in human plasma.[8]
| Analyte | Concentration (µg/mL) | Mean Recovery (%) [n=3] | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.5 (LQC) | 108.6 | 4.5 | 6.2 |
| 4.0 (MQC) | 109.1 | 3.1 | 4.8 | |
| 8.0 (HQC) | 109.5 | 2.7 | 3.5 |
LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control, RSD = Relative Standard Deviation.
Troubleshooting Matrix Effects
The following diagram provides a logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto-Enol Tautomerism of 3- S-Glutathionylhexanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Stability issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 3-Oxohexanoic Acid by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 3-Oxohexanoic acid during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for analyzing this compound?
A typical starting point for analyzing short-chain fatty acids like this compound is a reversed-phase HPLC method.[1] A C18 column is a suitable stationary phase.[1][2] The mobile phase often consists of an aqueous component with an acidic modifier (like formic acid or sulfuric acid) and an organic solvent such as acetonitrile (B52724).[1][2] Detection is commonly performed at a low UV wavelength, such as 210 nm.[1]
Q2: Why is my this compound peak tailing?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[3] Since this compound is a carboxylic acid, it can interact with these sites. Operating the mobile phase at a low pH (e.g., below 3) helps to keep the acid in its non-ionized form, minimizing these secondary interactions and reducing tailing.[3] Other potential causes include column contamination, a void in the column, or an obstructed column frit.[4][5]
Q3: What causes peak fronting for my this compound peak?
Peak fronting can be a result of several issues, including sample overload (injecting too much sample mass or volume), or incompatibility between the sample solvent and the mobile phase.[6][7] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.[6] Poorly packed or physically damaged columns can also lead to fronting.[7]
Q4: How does mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[8] As a carboxylic acid, it will be in its protonated (non-ionized) form at low pH and its deprotonated (ionized) form at higher pH. In reversed-phase chromatography, the non-ionized form is more hydrophobic and will be retained longer on the column, while the ionized form is more polar and elutes earlier. Operating at a pH at least 2 units away from the analyte's pKa is recommended to ensure it exists in a single form, which leads to sharper, more symmetrical peaks.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
If you are experiencing poor resolution between your this compound peak and other components in your sample, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Q: How can I improve the separation of my this compound peak from an interfering peak?
A1: Adjust the Mobile Phase Composition. The easiest way to alter resolution is by changing the mobile phase.[9]
-
Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of this compound, which may improve its separation from other peaks.[10]
-
Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.[10]
-
pH Adjustment: Modifying the mobile phase pH can significantly impact the retention of ionizable compounds.[8] A slight change in pH can alter the retention of this compound or interfering compounds, leading to better separation.
A2: Implement a Gradient Elution. If an isocratic method (constant mobile phase composition) is insufficient, a gradient elution can be used.[8] Starting with a lower percentage of organic solvent and gradually increasing it can help to separate early-eluting compounds and sharpen later-eluting peaks.[8]
A3: Modify Flow Rate and Temperature.
-
Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, although it will lengthen the analysis time.[11]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency.[9] However, it can also change selectivity, which may either improve or worsen the resolution.[11] For short-chain fatty acids, temperatures around 40°C have been used successfully.[1]
A4: Select a Different Column. If mobile phase optimization is not enough, changing the column may be necessary.[9]
-
Column Dimensions: A longer column or a column packed with smaller particles will provide higher efficiency and better resolving power.[9][11]
-
Stationary Phase: While C18 is common, trying a different stationary phase (e.g., a polar-embedded phase) could provide a different selectivity and resolve the peaks.
Issue 2: Asymmetrical Peaks (Tailing or Fronting)
Asymmetrical peaks compromise quantification and resolution. The following guides address peak tailing and fronting specifically for this compound.
Q: My this compound peak is tailing. What steps should I take to fix it?
A1: Lower the Mobile Phase pH. The primary cause of peak tailing for acidic compounds is often interaction with residual silanols on the silica packing.[3] By lowering the mobile phase pH to a value at least 2 units below the pKa of this compound, the compound will be fully protonated, minimizing these interactions.
A2: Check for Column Contamination or Damage. If all peaks in the chromatogram are tailing, the issue might be a physical problem with the column.[5]
-
Contamination: Contaminants from the sample matrix can accumulate on the column inlet frit.[4] Try flushing the column with a strong solvent.[3] If you use a guard column, replace it.[4]
-
Column Void: A void or channel in the column packing can cause peak tailing.[3] This can be confirmed by replacing the column.[3]
A3: Reduce Sample Mass. Injecting too much sample can lead to mass overload, which can cause peak tailing.[4] Try diluting your sample by a factor of 10 to see if the peak shape improves.[3]
Table 1: Troubleshooting Peak Tailing
| Potential Cause | Diagnostic Check | Solution |
|---|---|---|
| Secondary Silanol Interactions | Peak tailing is specific to acidic analytes like this compound. | Lower mobile phase pH using an acidic modifier (e.g., 0.1% formic acid).[2] |
| Column Contamination | All peaks are tailing; backpressure may have increased. | Replace the guard column; flush the analytical column with a strong solvent.[4] |
| Column Void/Damage | All peaks are tailing, and the problem appeared suddenly. | Replace the analytical column.[3] |
| Mass Overload | Peak shape improves upon sample dilution. | Dilute the sample or reduce the injection volume.[4] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis. Optimization will likely be required based on the sample matrix and specific resolution needs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient Program: Start with a low percentage of B (e.g., 5-10%), and increase linearly to a higher percentage over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 5-10 µL.[2]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[6]
Protocol 2: Mobile Phase pH Optimization
To find the optimal pH for peak shape, prepare a series of mobile phases with slightly different pH values.
-
Prepare a buffer with a pKa near your target pH (e.g., a phosphate (B84403) buffer for pH between 2 and 4).
-
Prepare several batches of the aqueous mobile phase (Mobile Phase A), adjusting the pH in small increments (e.g., from pH 2.5 to 3.5 in 0.2 unit steps).
-
Analyze your this compound standard with each mobile phase composition, keeping all other parameters constant.
-
Evaluate the chromatograms for peak symmetry (tailing factor) and retention time.
-
Select the pH that provides the best peak shape and desired retention.
Table 2: Example HPLC Parameters for Short-Chain Fatty Acid Analysis | Parameter | Condition 1 | Condition 2 | Reference | | :--- | :--- | :--- | :--- | | Column | Luna Omega C18 | Gemini C18 (2 x 50 mm, 3 µm) |[1] |[2] | | Mobile Phase | H₂SO₄ and Acetonitrile (98:2) | A: Acetonitrile + 0.1% Formic Acid, B: Water + 0.1% Formic Acid |[1] |[2] | | Elution Type | Gradient | Gradient |[1] |[2] | | Flow Rate | 1.2 mL/min | 0.5 mL/min |[1] |[2] | | Temperature | 40 °C | Not Specified |[1] |[2] | | Detection | 210 nm (DAD) | MS/MS |[1] |[2] |
Visualizations
The following diagrams illustrate key concepts in the HPLC analysis of this compound.
Caption: Effect of mobile phase pH on this compound ionization and peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Stability of 3-Oxohexanoic Acid in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-oxohexanoic acid in biological samples during storage. The information herein is compiled from scientific literature and best practices in metabolomics.
Disclaimer: Specific stability data for this compound is limited in published literature. Therefore, recommendations provided are largely based on the known stability of other structurally similar beta-keto acids, such as acetoacetate (B1235776). It is strongly recommended to perform an in-house stability study for your specific sample matrix and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a beta-keto acid involved in fatty acid metabolism.[1] Like other beta-keto acids, it is inherently unstable and prone to degradation, primarily through decarboxylation (loss of CO2), especially when subjected to heat.[2][3] This instability can lead to inaccurate quantification in biological samples if not handled and stored properly.
Q2: What is the primary degradation pathway for this compound?
The main degradation pathway for beta-keto acids is decarboxylation, which is accelerated by heat.[2][3] This process involves the loss of the carboxylic acid group as carbon dioxide, resulting in the formation of a ketone.
Q3: How does storage temperature affect the stability of this compound?
-
-20°C: Approximately 40% of acetoacetate is lost within 7 days, with almost complete degradation after 40 days.[1][4]
-
-80°C: The degradation of acetoacetate is much slower, with only about 15% loss after 40 days of storage.[1][4]
Therefore, it is strongly recommended to store biological samples for this compound analysis at -80°C to minimize degradation.
Q4: How many freeze-thaw cycles can my samples undergo?
While some stable analytes can withstand multiple freeze-thaw cycles, it is a significant concern for unstable compounds.[5][6][7][8] For other beta-keto acids like 3-oxopentanoic acid, stability has been demonstrated across freeze-thaw cycles when stored at -80°C.[9][10] However, to ensure the highest integrity of your samples, it is best practice to aliquot samples into single-use tubes to avoid repeated freezing and thawing.[5]
Q5: Should I use preservatives to stabilize this compound in my samples?
The use of preservatives should be approached with caution as they can interfere with analytical methods. While some studies suggest acidification for preserving certain metabolites, this can actually accelerate the degradation of beta-keto acids. Maintaining a neutral to slightly alkaline pH can help stabilize beta-keto acids in their deprotonated form.[2] For routine storage, rapid freezing at -80°C without chemical preservatives is the recommended approach. If preservatives are being considered, their compatibility with the analytical method must be thoroughly validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Sample degradation due to improper storage temperature. | Ensure samples are collected, processed, and immediately frozen at -80°C. Avoid storage at room temperature, 4°C, or -20°C for extended periods. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials upon collection to minimize freeze-thaw events. | |
| Acidic sample conditions. | Check the pH of your sample matrix. If possible, maintain a neutral to slightly alkaline pH during processing and storage. | |
| High variability in results between replicates | Inconsistent sample handling and storage. | Standardize your sample collection and processing protocol. Ensure all samples are treated identically from collection to analysis. |
| Matrix effects during analysis. | Optimize your analytical method (e.g., LC-MS/MS) to minimize matrix effects. This may involve improving chromatographic separation or using a stable isotope-labeled internal standard. | |
| Presence of unexpected peaks in chromatogram | Degradation of this compound into other products. | Analyze a freshly prepared standard of this compound to confirm its retention time. If degradation is suspected, further investigation to identify breakdown products may be necessary. |
Experimental Protocols
Recommended Sample Handling and Storage Protocol
This protocol is a general guideline. It is essential to validate the stability of this compound in your specific biological matrix and under your laboratory's conditions.
1. Sample Collection:
-
Collect blood samples in appropriate tubes (e.g., EDTA plasma or serum tubes).
-
Collect urine samples in sterile containers.
-
Place samples on ice immediately after collection.
2. Sample Processing:
-
Process samples as quickly as possible, ideally within one hour of collection.
-
For blood, centrifuge at 4°C to separate plasma or serum.
-
For urine, centrifuge to remove any cellular debris.
3. Aliquoting and Storage:
-
Immediately aliquot the processed plasma, serum, or urine into pre-chilled, single-use cryovials.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
4. Sample Thawing and Analysis:
-
When ready for analysis, thaw samples on ice.
-
Analyze the samples as soon as possible after thawing.
-
Avoid leaving samples at room temperature for any extended period.
Stability Study Experimental Workflow
Caption: Workflow for a typical stability study of this compound.
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table summarizes the stability of the related beta-keto acid, acetoacetate, in serum. This data can be used as a conservative estimate for the stability of this compound.
| Storage Temperature | Analyte | Matrix | Duration | Percent Degradation | Reference |
| -20°C | Acetoacetate | Serum | 7 days | ~40% | [1][4] |
| Acetoacetate | Serum | 40 days | Nearly 100% | [1][4] | |
| -80°C | Acetoacetate | Serum | 40 days | ~15% | [1][4] |
Signaling Pathways and Logical Relationships
The primary concern for the stability of this compound is its chemical degradation rather than its involvement in a signaling pathway during storage. The most critical logical relationship to understand is the influence of temperature on the rate of decarboxylation.
Caption: Proposed decarboxylation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbls.org [ijbls.org]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in 3-Oxohexanoic acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Oxohexanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Low Analyte Response or Signal Suppression
-
Possible Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of this compound in the mass spectrometer's ion source.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation is critical in reducing matrix effects. Protein precipitation (PPT) has been shown to be an effective method for similar short-chain keto acids, yielding high recovery and minimizing matrix effects.[1][2] Liquid-liquid extraction (LLE) may result in lower recovery for this class of analytes.[1] Solid-phase extraction (SPE) with a mixed-mode cartridge can also be a highly selective method for cleaner extracts.[3][4]
-
Chromatographic Separation: Adjust the LC gradient to achieve better separation of this compound from the regions where matrix components elute. A C18 reversed-phase column is commonly used for this purpose.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Poor Reproducibility and High Variability in Results
-
Possible Cause: Inconsistent matrix effects across different samples or batches.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples.
-
Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to compensate for variability in matrix effects and sample processing.
-
Assess Matrix Effect Variation: It is advisable to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness.
-
Issue 3: Inaccurate Quantification
-
Possible Cause: Non-linear calibration curves due to matrix effects or improper calibration strategy.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Evaluate Different Weighting Factors: For the calibration curve, a 1/x² weighting factor can be effective for this type of analysis.[1]
-
Verify Extraction Recovery: Ensure that the extraction recovery is consistent across the concentration range of the calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: The "matrix" refers to all the components in a biological sample apart from this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[4] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can significantly impact the accuracy and precision of quantification. Phospholipids are a common cause of matrix effects in plasma and serum samples.[5]
Q2: How can I identify and quantify matrix effects for my this compound assay?
A2: The most common method to quantify matrix effects is by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solution at the same concentration.
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
For a robust assessment, this should be evaluated in at least six different sources of the biological matrix.
Q3: Which sample preparation technique is recommended for this compound in plasma?
A3: Based on studies of the closely related compound 3-oxopentanoic acid, protein precipitation (PPT) with methanol (B129727) containing 0.2% formic acid is a highly effective method.[1][2] This method has been shown to provide high analyte recovery (>88%) and minimal matrix effects.[1][2] While liquid-liquid extraction (LLE) is a common technique, it has been reported to yield significantly lower recoveries (<50%) for similar small keto acids.[1] Solid-phase extraction (SPE) using a mixed-mode cartridge that combines reversed-phase and anion-exchange mechanisms is another powerful technique for obtaining clean extracts.[3][4]
Q4: What type of internal standard should I use for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and variability during sample preparation and injection. This provides the most accurate compensation and improves the precision of the assay. If a SIL-IS is not available, a structural analog that is not present in the sample can be used, but it may not perfectly mimic the behavior of the analyte.[1]
Q5: Can derivatization help in the analysis of this compound?
A5: Yes, derivatization can be a useful strategy, especially for improving chromatographic retention and ionization efficiency. For keto acids, derivatization of the keto group can enhance sensitivity. Common derivatizing agents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). While not always necessary, it is a valuable tool if you are facing challenges with sensitivity or chromatographic performance.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Short-Chain Keto Acid Analysis in Plasma
| Sample Preparation Method | Analyte | Recovery | Matrix Effect | Reference |
| Protein Precipitation (PPT) with Methanol + 0.2% Formic Acid | 3-Oxopentanoic Acid | >88% | No significant matrix effect observed | [1][2] |
| Liquid-Liquid Extraction (LLE) with various organic solvents | 3-Oxopentanoic Acid | <50% | Not reported, but low recovery suggests it is not an optimal method | [1] |
| Solid-Phase Extraction (SPE) with Mixed-Mode Cartridge | 3-Oxooctanoic Acid | High (specific values not reported, but generally provides cleaner extracts than PPT) | Significant reduction in matrix effects compared to PPT | [3][4] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is adapted from a validated method for the closely related compound, 3-oxopentanoic acid.[1]
-
Sample Aliquoting: To a microcentrifuge tube, add 100 µL of human plasma.
-
Addition of Internal Standard: Spike with a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.2% formic acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spiked Matrix): Take a blank plasma sample and process it using the protein precipitation protocol described above. After the evaporation step, reconstitute the dried residue with the neat solution from Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike a blank plasma sample with the this compound standard at the same concentration as in Set A before the protein precipitation step. Process this sample as you would an unknown sample.
-
-
Analyze all Three Sets: Inject and analyze all three sets of samples on the LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] x 100
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Derivatization for 3-Oxohexanoic Acid Analysis
Welcome to the technical support center for the derivatization of 3-Oxohexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful sample preparation for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound contains both a carboxylic acid and a ketone functional group. These polar groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in gas chromatography (GC). Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC analysis. This process also improves peak shape and sensitivity.[1]
Q2: What is the recommended derivatization strategy for this compound for GC-MS analysis?
A2: A two-step derivatization protocol is highly recommended. This involves an initial methoximation to protect the ketone group, followed by a silylation step to derivatize the carboxylic acid group.[1][2] This approach is effective in preventing the formation of multiple peaks that can arise from the keto-enol tautomerism of the 3-oxo group.[1]
Q3: What are the key reagents in the two-step derivatization process?
A3: The key reagents are:
-
Methoximation: Methoxyamine hydrochloride (MeOX) in a solvent like anhydrous pyridine.[1][3]
-
Silylation: A silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4] Often, a catalyst like trimethylchlorosilane (TMCS) is included (e.g., MSTFA with 1% TMCS) to enhance the reactivity of the silylating agent.[1][5]
Q4: Can I analyze this compound by LC-MS? Is derivatization still needed?
A4: Yes, this compound can be analyzed by LC-MS. While derivatization is not always strictly necessary for LC-MS as it is for GC, it can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity. For LC-MS, derivatization strategies often target the carbonyl (keto) group using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-benzylhydroxylamine to form stable hydrazones or oximes, respectively.[6][7]
Q5: How critical is the absence of water during the derivatization process?
A5: It is absolutely critical. Silylating reagents like MSTFA and BSTFA are highly sensitive to moisture.[1][4] Any water present in the sample or reagents will react with the silylating agent, deactivating it and leading to incomplete or failed derivatization.[5] Therefore, all samples must be completely anhydrous before adding the derivatization reagents.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization of this compound.
Problem 1: Low or No Peak for the Derivatized Analyte
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and properly dried glassware.[5] |
| Degraded Reagents | Use fresh derivatization reagents. Store silylating agents under an inert atmosphere and in a freezer to prolong their shelf life.[5] |
| Insufficient Reagent | Increase the amount of derivatization reagent. A molar excess is recommended to ensure the reaction goes to completion.[5] |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature. For silylation, increasing the temperature (e.g., from 60°C to 75°C) or extending the reaction time (e.g., from 30 to 60 minutes) may improve the yield.[5] |
| Analyte Degradation | Minimize sample handling time and keep samples cold, especially if dealing with unstable keto acids. |
Problem 2: Poor Peak Shape (e.g., Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction proceeds to completion.[5] |
| Active Sites in the GC System | Perform inlet maintenance, including replacing the liner and septum. Consider using an ultra-inert liner.[8][9] |
| Column Contamination | Trim the front end of the GC column to remove any accumulated non-volatile residues.[8] |
| Improper Column Installation | Ensure the GC column is installed correctly in both the inlet and the detector to avoid dead volume and turbulent flow paths.[9][10] |
| Column Overload | Dilute the derivatized sample with an anhydrous solvent before injection.[5] |
Problem 3: Presence of Unexpected or Extraneous Peaks
| Potential Cause | Recommended Solution |
| Reagent Artifacts | Inject a reagent blank (all components except the sample) to identify peaks originating from the derivatization reagents or their byproducts. Use high-purity reagents. |
| Tautomerization | Ensure the methoximation step is complete to prevent the formation of multiple derivatives from keto-enol isomers.[1] |
| Sample Matrix Components | If analyzing complex biological samples, other molecules in the matrix may also be derivatized. Implement a sample clean-up or extraction step prior to derivatization. |
| Side Reactions | Under overly harsh conditions, side reactions may occur. Consider using milder reaction conditions (e.g., lower temperature) if fragmentation or unexpected byproducts are observed. |
Experimental Protocols
Two-Step Derivatization for GC-MS Analysis
This protocol is adapted from a method for a structurally similar compound and should be optimized for this compound.[1]
Materials and Reagents:
-
Dried this compound standard or dried biological extract
-
Methoxyamine hydrochloride (MeOX)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Toluene)
-
Internal Standard (e.g., a deuterated analog if available)
Procedure:
Step 1: Methoxyamination (Protection of the Ketone Group)
-
Ensure the sample is completely dry in a reaction vial.
-
Prepare a fresh solution of 40 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 10 µL of the MeOX solution to the dried sample.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 30°C for 90 minutes with gentle shaking. This step converts the ketone group to a methoxime.[1]
Step 2: Silylation (Derivatization of the Carboxylic Acid Group)
-
After the vial has cooled to room temperature, add 90 µL of MSTFA + 1% TMCS to the methoximated sample.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 37°C for 30 minutes. This reaction converts the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
| Parameter | Suggested Starting Condition | Notes |
| GC System | Agilent 6890 or similar | Optimization may be required. |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent | A 5% phenyl-methylpolysiloxane column is a good starting point. |
| Injector Temperature | 250°C | |
| Injection Volume | 1 µL (Splitless) | |
| Oven Program | Initial 70°C for 1 min; ramp at 6°C/min to 300°C; hold for 5 min | Adjust as needed for optimal separation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | |
| MS Source Temperature | 230°C | |
| MS Quadrupole Temperature | 150°C | |
| Ionization | Electron Ionization (EI) at 70 eV | |
| Scan Range | 50 - 550 m/z |
(Table adapted from a protocol for a similar compound)[1]
Visualizations
Caption: Workflow for the two-step derivatization of this compound.
Caption: Chemical transformations during the two-step derivatization.
Caption: Decision tree for troubleshooting common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Oxohexanoic Acid Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common interferences and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major ions in the mass spectrum of this compound?
A1: In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for this compound (m/z 130) may be weak or absent. Common fragmentation patterns for carboxylic acids involve alpha-cleavage and McLafferty rearrangement.[1] Expect to see prominent peaks corresponding to the loss of water (M-18), the hydroxyl group (M-17 at m/z 113), and the carboxyl group (M-45 at m/z 85).[1] A characteristic peak for many straight-chain carboxylic acids is the McLafferty rearrangement product at m/z 60.[2]
Q2: What are common sources of interference in the analysis of this compound?
A2: Interferences can be categorized into two main types:
-
Isobaric Interferences: Compounds with the same nominal mass as this compound or its fragments. This can include endogenous metabolites or co-administered drugs.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts) that suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3] Common sources of matrix effects include phospholipids, salts, and other endogenous matrix components.[3]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[4]
-
Standard Addition: This method can be used to quantify the analyte in a complex matrix by creating a calibration curve within the sample matrix itself.[5]
Q4: Why is derivatization sometimes necessary for the GC-MS analysis of this compound?
A4: Derivatization is often required for GC-MS analysis of carboxylic acids to increase their volatility and thermal stability.[6][7] The polar carboxyl and keto groups of this compound make it non-volatile and prone to thermal degradation in the GC inlet and column. Common derivatization techniques include silylation (e.g., with BSTFA) or esterification (e.g., with methanol).[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Active Sites in the GC/LC System | The carboxyl and ketone groups can interact with active sites in the inlet, column, or detector. For GC-MS, ensure complete derivatization.[7] For LC-MS, use a deactivated column and consider adding a small amount of a weak acid like formic acid to the mobile phase. |
| Column Contamination | Buildup of matrix components can degrade column performance. Implement a more rigorous sample cleanup procedure and use a guard column.[7] |
| Inappropriate Injection Solvent (LC-MS) | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent similar in composition to the initial mobile phase. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Variable Matrix Effects | The composition of biological samples can vary, leading to inconsistent ion suppression or enhancement.[7] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[4] |
| Analyte Degradation | This compound may be unstable under certain storage or sample preparation conditions. Keep samples on ice or at 4°C during processing and store long-term at -80°C.[4] |
| Incomplete Derivatization (GC-MS) | Ensure derivatization reagents are fresh and the reaction conditions (time, temperature) are optimized. Samples must be completely dry before adding the reagent.[7] |
Issue 3: Presence of Unexpected Peaks or High Background Noise
Possible Causes & Solutions
| Cause | Solution |
| Contamination from Solvents or Labware | Use high-purity solvents and thoroughly clean all glassware and plasticware. Common contaminants include plasticizers (e.g., phthalates) and detergents.[8][9] |
| Carryover | Residual analyte from a previous high-concentration sample can be injected with the current sample. Implement a rigorous wash cycle for the autosampler and injection port between samples.[10] |
| In-source Fragmentation | Non-specific fragmentation can occur in the ion source of the mass spectrometer. Optimize source parameters such as cone voltage or collision energy to minimize this effect.[8] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis
This protocol is a representative method for the extraction of this compound from a plasma matrix.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol outlines a general procedure for the silylation of this compound.
-
Sample Preparation:
-
Ensure the extracted sample is completely dry. Lyophilization is recommended.
-
-
Derivatization Reaction:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
Allow the sample to cool to room temperature before injecting into the GC-MS.
-
Quantitative Data Summary
The following table provides hypothetical yet representative mass-to-charge ratios (m/z) for this compound and potential isobaric interferences that could be encountered.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Potential Adducts/Fragments (m/z) | Notes |
| This compound | C6H10O3 | 130.06299 | [M-H]⁻: 129.0557[M+H]⁺: 131.0703[M-H₂O-H]⁻: 111.0451 | The analyte of interest. |
| Ethyl 3-oxobutanoate | C6H10O3 | 130.06299 | [M+H]⁺: 131.0703 | Isomer of this compound. |
| 4-Hydroxyhexanoic acid lactone | C6H10O2 | 114.06808 | [M+H]⁺: 115.0754 | Potential for in-source water loss from a related metabolite to form an interfering ion. |
Visualizations
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-Oxohexanoic Acid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Oxohexanoic acid standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, a β-keto acid, is decarboxylation. This chemical reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), particularly when heated. This instability is inherent to its molecular structure, where the ketone group at the β-position facilitates the removal of the carboxyl group.
Q2: How does temperature affect the stability of this compound standards?
Q3: What is the optimal pH for storing this compound solutions?
A3: The stability of this compound in solution is pH-dependent. Acidic conditions promote the protonated form of the acid, which is more susceptible to decarboxylation. To enhance stability, it is recommended to maintain a neutral to slightly alkaline pH. In this pH range, the molecule exists predominantly in its deprotonated (carboxylate anion) form, which is less prone to decarboxylation.
Q4: Can I analyze this compound directly using Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. The high temperatures of the GC injection port can cause on-column degradation via decarboxylation, leading to inaccurate quantification. Therefore, derivatization is a crucial step to increase the volatility and thermal stability of the molecule prior to GC-MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound standards.
Issue 1: Decreasing concentration of this compound standard over time.
| Possible Cause | Suggested Solution |
| Improper Storage Temperature | Store stock solutions and solid compound at -80°C for long-term storage. For short-term use, store at 2-8°C and prepare fresh working solutions frequently. |
| Inappropriate Solvent pH | Prepare stock solutions in a buffer with a neutral to slightly alkaline pH (7.0-8.0). Avoid acidic conditions. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles which can accelerate degradation. |
Issue 2: Poor peak shape (e.g., tailing, fronting) in chromatographic analysis.
| Possible Cause | Suggested Solution |
| Analyte Degradation on Column | For GC-MS, ensure complete derivatization. For both GC and LC, use a high-quality, well-maintained column. |
| Active Sites in the GC System | Use a deactivated (silanized) GC liner and column to minimize interactions with the analyte. |
| Inappropriate Mobile Phase pH (LC) | Ensure the mobile phase pH is optimized for good peak shape and is consistent across all analyses. |
| Sample Overload | Inject a smaller volume or dilute the sample to avoid overloading the column. |
Issue 3: Inconsistent or non-reproducible analytical results.
| Possible Cause | Suggested Solution |
| Degradation in the Autosampler | If possible, use a cooled autosampler. Minimize the time samples spend in the autosampler before injection. |
| Inconsistent Sample Preparation | Ensure a standardized and consistent protocol for sample thawing, dilution, and derivatization. |
| Mobile Phase Instability (LC) | Prepare fresh mobile phase daily and ensure it is properly mixed and degassed. |
Quantitative Data on Stability
While specific quantitative data for the degradation of this compound is not extensively published, the following table provides a template for researchers to generate their own stability data. The provided experimental protocol outlines how to conduct such a stability study.
| Temperature (°C) | pH | Solvent/Buffer | Degradation Rate Constant (k) | Half-life (t½) |
| 4 | 5.0 | Acetate (B1210297) Buffer | To be determined | To be determined |
| 4 | 7.4 | Phosphate (B84403) Buffer | To be determined | To be determined |
| 25 | 5.0 | Acetate Buffer | To be determined | To be determined |
| 25 | 7.4 | Phosphate Buffer | To be determined | To be determined |
| 40 | 7.4 | Phosphate Buffer | To be determined | To be determined |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the degradation rate of this compound under various temperature and pH conditions.
Materials:
-
This compound standard
-
Buffers of desired pH (e.g., 0.1 M acetate buffer for pH 5.0, 0.1 M phosphate buffer for pH 7.4)
-
High-purity water and solvents (e.g., acetonitrile (B52724), methanol)
-
HPLC or LC-MS/MS system
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: Dilute the stock solution with the respective buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubation: Aliquot the test solutions into several vials for each condition (temperature and pH). Place the vials in the respective temperature-controlled environments.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Analysis: Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each condition. The slope of the line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Derivatization of this compound for GC-MS Analysis
Objective: To increase the volatility and thermal stability of this compound for GC-MS analysis.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent)
-
Heating block or oven
-
GC vials
Methodology:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Derivatization Reaction:
-
Add 50 µL of pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Technical Support Center: Method Validation for 3-Oxohexanoic Acid Analysis in Serum
Welcome to the technical support center for the analysis of 3-Oxohexanoic acid in serum. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and validation of methods for quantifying this compound in serum.
Q1: What are the most common analytical methods for this compound quantification in serum?
A1: The most prevalent methods for the quantification of short-chain keto acids like this compound in serum are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
LC-MS/MS is often preferred for its high sensitivity and selectivity, typically involving a straightforward protein precipitation step for sample cleanup.[1][3]
-
GC-MS is also a powerful technique but requires a derivatization step to make the non-volatile this compound suitable for analysis.[2][4]
Q2: I am observing low recovery of this compound during sample preparation. What are the potential causes and solutions?
A2: Low recovery is a common issue that can often be traced back to the extraction procedure. Here are some potential causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If proteins are not fully removed, this compound may remain bound, leading to its loss.
-
Solution: Increase the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to serum. A 3:1 or 4:1 ratio is a good starting point. Ensure vigorous vortexing and consider increasing the incubation time at low temperatures (e.g., on ice).[5]
-
-
Suboptimal pH during Extraction: The pH of the sample is critical for efficient extraction of acidic molecules.
-
Solution: For Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), adjust the sample pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral, more organic-soluble form.
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent must be optimized.
-
Solution: For LLE, test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for this compound while minimizing the extraction of interfering substances.
-
Q3: My results are showing high variability between replicates (poor precision). What should I investigate?
A3: High variability can be introduced at multiple stages of the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Inconsistent Sample Preparation: Manual extraction steps can be a significant source of variability.
-
Solution: Ensure consistent timing and technique for all steps, especially vortexing and solvent additions. The use of an internal standard (IS) that is structurally similar to this compound is crucial to correct for variability.[4]
-
-
Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance can lead to poor precision.
-
Solution: Perform regular maintenance and calibration of your autosampler and mass spectrometer. Check for any leaks in the system.
-
-
Analyte Instability: this compound may be degrading during sample processing.
Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, caused by co-eluting endogenous components from serum that affect the ionization of the analyte, can lead to inaccurate quantification.[5]
-
Identification: To assess matrix effects, compare the peak response of an analyte spiked into a post-extraction blank serum sample to the response of the analyte in a neat solution at the same concentration.[1]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous extraction method, such as SPE, to remove a wider range of matrix components.[6]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering components. This may involve trying different columns or mobile phase gradients.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]
-
Q5: What are the recommended storage conditions for serum samples and stock solutions for this compound analysis?
A5: Proper storage is critical to ensure the stability of the analyte.
-
Serum Samples: For long-term storage, samples should be kept at -80°C.[1][3] For short-term storage, -20°C is often sufficient.[7][8] It is important to minimize freeze-thaw cycles.[5]
-
Stock Solutions: Stock solutions of this compound should be stored at low temperatures, typically -20°C or colder, in a non-reactive solvent. The stability of the stock solution should be experimentally verified over time.
Quantitative Data Summary
The following tables summarize key validation parameters from a study on the closely related compound, 3-oxopentanoic acid, which can serve as a reference for establishing performance expectations for a this compound assay.[1]
Table 1: Recovery and Matrix Effect for 3-Oxopentanoic Acid in Human Plasma
| Parameter | Concentration (µg/mL) | Mean Value (%) | Range (%) |
| Recovery | 0.450 | 98.0 | 95.8–99.5 |
| 4.0 | 108.6 | 103.2–114.6 | |
| 8.0 | 109.5 | 107.1–113.3 | |
| Matrix Effect | Low, Medium, High | 90.1 | 86.3–95.7 |
Data adapted from a study on 3-oxopentanoic acid, a structurally similar keto acid.[1]
Table 2: Stability of 3-Oxopentanoic Acid in Human Plasma
| Stability Condition | Duration | Result |
| Autosampler | 24 hours | Stable |
| Benchtop | 8 hours | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long-Term | 30 days at -80°C | Stable |
Data adapted from a study on 3-oxopentanoic acid.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for similar analytes and should be optimized for this compound.
Protocol 1: Sample Preparation using Protein Precipitation (for LC-MS/MS)
-
Thaw Samples: Thaw frozen serum samples on ice.
-
Aliquot: Pipette 100 µL of serum into a clean microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution to each sample.
-
Precipitate Proteins: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Inject: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol is for the derivatization of the keto and carboxylic acid groups of this compound to make it volatile for GC-MS analysis.[4]
Step 1: Methoxyamination (to protect the ketone group)
-
Dry Sample: Ensure the extracted and dried serum sample is completely anhydrous.
-
Add Reagent: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate: Cap the vial tightly and incubate at 60°C for 60 minutes.
Step 2: Silylation (to derivatize the carboxylic acid group)
-
Cool Sample: Allow the vial to cool to room temperature.
-
Add Reagent: Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).[4]
-
Vortex: Vortex for 30 seconds.
-
Incubate: Incubate at 37°C for 30 minutes.[4]
-
Inject: The sample is now ready for GC-MS analysis.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in the method validation process.
Caption: LC-MS/MS analysis workflow for this compound.
Caption: Troubleshooting guide for low analyte recovery.
Caption: Key parameters in bioanalytical method validation.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Storage on Serum Biochemical Parameters – A Cross-Sectional Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. benchchem.com [benchchem.com]
Improving sensitivity of 3-Oxohexanoic acid detection in complex matrices
Welcome to the technical support center for the analysis of 3-Oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity in complex matrices. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended analytical technique for quantifying this compound in complex biological matrices?
A1: For the quantification of this compound in complex matrices like plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique.[1] Its high selectivity and sensitivity allow for the detection of low-level analytes.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, but it requires a derivatization step to make the this compound volatile.[2][3]
Q2: Why is sample preparation so critical for the analysis of this compound?
A2: Sample preparation is crucial to remove interfering substances from the biological matrix that can affect the accuracy and sensitivity of the analysis.[4] These interferences can cause "matrix effects" in LC-MS/MS, leading to ion suppression or enhancement of the analyte signal.[1][5][6] Effective sample preparation techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) help to minimize these effects and concentrate the analyte.[7][8]
Q3: What are "matrix effects" and how can I mitigate them?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5][6][8] This can lead to inaccurate quantification.[5][9] The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[1][9] A SIL-IS behaves chemically and physically like the analyte and will be similarly affected by matrix components, thus allowing for accurate correction.[5] Thorough sample cleanup using techniques like SPE is also crucial for reducing matrix effects.[8][9]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[2][3][8] Common derivatization methods include silylation.[10] For LC-MS/MS analysis, derivatization is often not required.[3] However, it can be employed to improve chromatographic retention and sensitivity, especially if the underivatized molecule shows poor ionization.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| 3OXO-001 | Low or no recovery of this compound after sample extraction. | 1. Incomplete cell lysis: The analyte is not fully released from the sample matrix.[12] 2. Inappropriate extraction solvent: The solvent polarity is not optimal for this compound.[12] 3. Incorrect sample pH: The pH of the sample may be too high, causing the carboxylic acid to be in its ionized form, which is less soluble in organic solvents.[13][14] 4. Analyte degradation: this compound, as a beta-keto acid, can be unstable and prone to degradation, especially at high temperatures.[1][15] | 1. Optimize lysis: Use more rigorous homogenization or sonication.[12] 2. Test different solvents: For LLE, try solvents like ethyl acetate (B1210297) or methyl tert-butyl ether.[8][16] A mixture of polar and nonpolar solvents might also be effective.[12] 3. Adjust pH: Acidify the sample to a pH of less than 2 before extraction to ensure the carboxylic acid is protonated.[13][14][16] 4. Maintain low temperatures: Keep samples on ice during preparation and avoid high temperatures during solvent evaporation.[1][15][17] |
| 3OXO-002 | High variability and poor reproducibility in quantitative results. | 1. Inconsistent matrix effects: Variations in the composition of biological samples can lead to differing degrees of ion suppression or enhancement.[8] 2. Incomplete protein precipitation: If using PPT, residual proteins can interfere with the analysis.[13] 3. Instrument instability: Fluctuations in the analytical instrument can cause inconsistent results.[8] | 1. Use a stable isotope-labeled internal standard: This is the most effective way to correct for variable matrix effects.[9] 2. Optimize PPT: Ensure a sufficient ratio of organic solvent to sample (e.g., 4:1) and thorough vortexing.[1][13] Consider using a more robust sample cleanup method like SPE.[8] 3. Perform system suitability tests: Regularly inject a standard solution to monitor instrument performance throughout the analytical run.[8] |
| 3OXO-003 | Poor chromatographic peak shape (e.g., tailing, fronting). | 1. Secondary interactions: The carboxylic acid group can interact with active sites on the column or in the LC system. 2. Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and neutral forms, leading to peak splitting or tailing.[18] 3. Column overload: Injecting too much sample can saturate the column. | 1. Use an appropriate column: A high-quality, end-capped C18 column is a good starting point. 2. Adjust mobile phase pH: For reversed-phase chromatography, acidify the mobile phase with 0.1% formic acid to suppress the ionization of the carboxylic acid group.[18][19] 3. Reduce injection volume or dilute the sample. |
| 3OXO-004 | Co-elution with interfering peaks. | 1. Insufficient chromatographic resolution: The analytical method is not able to separate this compound from other matrix components.[15] 2. Isomeric compounds: Other isomers of oxohexanoic acid may be present in the sample. | 1. Optimize the chromatographic gradient: Adjust the mobile phase composition and gradient slope to improve separation.[18] 2. Try a different column chemistry: A column with a different stationary phase may provide better selectivity.[9] 3. For GC-MS, ensure the derivatization is complete and specific. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of short-chain keto acids in biological matrices using LC-MS/MS and GC-MS. These values can serve as a benchmark for method development for this compound.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Validated Range | 0.156–10 µg/mL (for 3-oxopentanoic acid in plasma)[19][20] | Analyte dependent, often in the low µg/mL to ng/mL range. |
| Lower Limit of Quantification (LLOQ) | 0.08 - 0.16 µM (for short-chain fatty acids)[11] | pg level detection possible with appropriate derivatization.[7] |
| Recovery | >88% (for 3-oxopentanoic acid)[20] | 60-140% is a common acceptable range in complex matrices.[21] |
| Precision (CV%) | Typically <15%[6] | Typically <15% |
| Accuracy (Bias %) | Typically within ±15%[6] | Typically within ±15% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol details a protein precipitation method for sample cleanup, which is a rapid and straightforward approach.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4) working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9]
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Parameters (Suggested Starting Conditions):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[19]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[19]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[19]
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Protocol 2: GC-MS Analysis of this compound with Silylation Derivatization
This protocol involves a liquid-liquid extraction followed by derivatization to prepare the sample for GC-MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard.
-
Acidify the sample by adding 20 µL of 1M HCl.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[3][10]
-
Cap the vial tightly and heat at 70°C for 60 minutes.[10]
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Parameters (Suggested Starting Conditions):
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injection Mode: Splitless.[8]
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, targeting the characteristic ions of the derivatized this compound.[8]
Visualizations
Caption: LC-MS/MS sample preparation workflow using protein precipitation.
Caption: GC-MS sample preparation workflow with LLE and derivatization.
Caption: Logical workflow for troubleshooting low sensitivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Artifact Formation During 3-Oxohexanoic Acid Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and artifact formation during the sample preparation of 3-Oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
The primary degradation pathway for this compound, a β-keto acid, is decarboxylation.[1][2] This reaction is the loss of the carboxyl group as carbon dioxide (CO₂), especially when heated.[1] The instability is inherent to the β-keto acid structure and can lead to a significant underestimation of its concentration in biological samples if not handled properly.[1]
Q2: What is the main artifact observed from the degradation of this compound?
The most common artifact resulting from the decarboxylation of this compound is 2-pentanone. This occurs through the loss of CO₂ and subsequent tautomerization of the enol intermediate to the more stable ketone form.[1][2] In a similar compound, 3-oxo-2-ethylhexanoic acid, the decarboxylation product 4-heptanone (B92745) was identified as a major artifact in GC-MS analysis when the sample was not immediately methylated.[3]
Q3: How do pH and temperature affect the stability of this compound?
The stability of β-keto acids like this compound is highly dependent on both pH and temperature.
-
pH: The decarboxylation of the β-keto acid is significantly faster in its protonated form, which is favored under acidic conditions.[1] Maintaining a neutral to slightly alkaline pH can help stabilize the compound in its deprotonated (carboxylate anion) form, which is less prone to decarboxylation.[1]
-
Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation.[1][2] It is crucial to keep samples cold during all stages of preparation and storage.
Q4: Why is derivatization necessary for the analysis of this compound, and what are the common methods?
Derivatization is often essential for the analysis of this compound, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), for several reasons:
-
Increased Volatility: To make the compound suitable for GC analysis.
-
Improved Thermal Stability: To prevent on-column degradation.
-
Enhanced Detection: To improve signal intensity and achieve lower detection limits.
Common derivatization strategies include:
-
For GC-MS: A two-step process of methoximation followed by silylation (e.g., with BSTFA or MSTFA) is frequently used. Methoximation protects the keto group from enolization and subsequent side reactions, while silylation of the carboxylic acid group increases volatility.[4][5]
-
For LC-MS/MS: Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve chromatographic retention and enhance ionization efficiency.[6][7]
Q5: What are some common artifacts that can arise from the derivatization process itself?
Artifacts can be introduced during derivatization. For example, when using silylation reagents like BSTFA, incomplete derivatization can lead to multiple peaks for a single analyte.[8][9] The presence of moisture is a primary cause of incomplete silylation reactions.[4] Additionally, certain silylating agents can cause side reactions; for instance, BSTFA with 1% TMCS has been reported to convert arginine to ornithine, highlighting the potential for unexpected transformations.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation (Decarboxylation) | • Keep samples on ice or at 4°C during all preparation steps.[1] • Store samples at -80°C for long-term stability.[1] • Maintain a neutral to slightly alkaline pH during extraction if possible.[1] • Minimize the time between sample collection and analysis. |
| Incomplete Derivatization | • Ensure all reagents are fresh and anhydrous, especially silylating agents.[4][8] • Optimize derivatization reaction time and temperature. For methoximation followed by silylation, typical conditions are 90 minutes at 37°C for methoximation and 30 minutes at 37°C for silylation.[5] • Use a sufficient excess of the derivatizing reagent. |
| Poor Extraction Recovery | • Optimize the extraction solvent and pH. For acidic compounds like this compound, acidification of the sample prior to extraction with an organic solvent is common. • For LC-MS/MS of short-chain fatty acids from serum, protein precipitation followed by derivatization is a viable strategy.[10] |
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Decarboxylation Artifact (2-Pentanone) | • Confirm the identity of the unexpected peak by comparing its mass spectrum and retention time to a 2-pentanone standard. • Implement immediate derivatization after sample extraction to stabilize the β-keto acid.[3] • Keep sample preparation and instrument inlet temperatures as low as possible. |
| Incomplete Derivatization | • This can result in peaks corresponding to the underivatized acid, partially derivatized (e.g., only silylated), and fully derivatized forms. • Re-optimize the derivatization protocol as described in "Issue 1". |
| Tautomerization during Derivatization | • If only silylation is performed, the keto-enol tautomerism of the β-keto group can lead to multiple silylated derivatives. • Employ a two-step derivatization, with methoximation prior to silylation, to "lock" the keto group and prevent tautomerization.[4][5] |
| Side Reactions with Derivatization Reagents | • Review the literature for known side reactions of your chosen derivatization reagents with similar compounds. • Run a standard of this compound through the entire sample preparation and analysis workflow to identify any artifacts generated from the standard itself. |
Data Presentation
Table 1: Factors Affecting the Stability of β-Keto Acids and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Temperature | Increased temperature accelerates decarboxylation. | Store samples at -80°C. Perform all sample preparation steps on ice or at 4°C. | [1] |
| pH | Acidic conditions (protonated form) promote decarboxylation. | Maintain a neutral to slightly alkaline pH to keep the acid in its more stable deprotonated form. | [1] |
| Storage Duration | Significant degradation can occur over time, even at -20°C. | For long-term storage, -80°C is highly recommended. Analyze samples as quickly as possible after collection. | [1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine (Adapted from a general organic acid protocol)
This protocol involves a two-step derivatization process of methoximation followed by silylation to enhance volatility and stability for GC-MS analysis.[11][12]
1. Sample Preparation and Extraction: a. To a defined volume of urine (normalized to creatinine (B1669602) concentration), add an internal standard. b. Acidify the urine to a pH < 2 with 5M HCl. c. Saturate the solution with sodium chloride. d. Extract the organic acids with two portions of a suitable organic solvent (e.g., diethyl ether followed by ethyl acetate). e. Combine the organic extracts and dry them over anhydrous sodium sulfate. f. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization: a. Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Cap the vial tightly and incubate at 37°C for 90 minutes with shaking.[5] b. Silylation: To the methoximated sample, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 37°C for 30 minutes with shaking.[5]
3. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). c. Program the oven temperature to achieve separation of the analytes of interest. d. Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
Protocol 2: LC-MS/MS Analysis of this compound in Cell Culture Media (Adapted from a short-chain fatty acid protocol)
This protocol utilizes derivatization with 3-nitrophenylhydrazine (3-NPH) to improve chromatographic properties and detection sensitivity.[7][10]
1. Sample Preparation: a. Collect an aliquot of the cell culture medium. b. Add an appropriate internal standard (e.g., an isotope-labeled this compound). c. Perform protein precipitation by adding 4 volumes of cold acetonitrile (B52724). d. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
2. Derivatization: a. Reconstitute the dried extract in 50 µL of a water/acetonitrile (50:50) mixture. b. Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride. c. Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride. d. Incubate the mixture at 40°C for 30 minutes with shaking.
3. LC-MS/MS Analysis: a. Dilute the derivatized sample with the initial mobile phase. b. Inject the sample onto a C18 reversed-phase column. c. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Detect the 3-NPH derivative of this compound using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
Mandatory Visualization
Caption: Decarboxylation pathway of this compound leading to the formation of 2-Pentanone artifact.
Caption: Two-step derivatization workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for troubleshooting unexpected peaks in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. erndim.org [erndim.org]
Technical Support Center: Optimizing Chromatographic Conditions for Isomeric Separation
Welcome to the technical support center for optimizing the chromatographic separation of isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for tackling the challenges of separating structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are isomers, and why are they challenging to separate?
A1: Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This structural similarity results in very close physicochemical properties, such as polarity, solubility, and volatility, making their separation by chromatography a significant challenge. The key to separating isomers is to exploit the subtle differences in their three-dimensional structures and interactions with the stationary and mobile phases.
Q2: What are the primary chromatographic modes for separating different types of isomers?
A2: The choice of chromatographic mode is critical and depends on the nature of the isomers:
-
Reversed-Phase (RP-HPLC): This is the most common mode and is effective for separating non-polar to moderately polar isomers. For positional isomers, columns with phenyl-based stationary phases can offer unique selectivity.[1]
-
Normal-Phase (NP-HPLC): NP-HPLC is often the first choice for separating isomers, especially when dealing with low to medium polarity analytes that are soluble in non-polar organic solvents.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating highly polar and hydrophilic isomers that are poorly retained in reversed-phase chromatography.[1][3] The mobile phase in HILIC consists of a high percentage of a water-miscible organic solvent and a small amount of water.[1][4]
-
Chiral Chromatography: This is essential for separating enantiomers (mirror-image stereoisomers). It utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create diastereomeric complexes that can be separated.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral isomer separations. It uses supercritical carbon dioxide as the primary mobile phase, which offers advantages like faster separations and reduced solvent consumption.
Q3: How do I select the right column for my isomeric separation?
A3: Column selection is a crucial first step. Start by considering the type of isomers you are trying to separate:
-
Positional Isomers: For aromatic compounds, a phenyl-based stationary phase is often a good choice due to its ability to interact with the pi-electrons of the aromatic ring.[1]
-
Geometric (Cis/Trans) Isomers: Columns with shape-selective phases, such as cholesterol-based columns, can be effective.[1]
-
Polar Isomers: For highly polar isomers, a HILIC column is recommended.[1][3]
-
Enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer broad selectivity.
-
General Screening: If you are unsure, start with a standard C18 column for reversed-phase or a silica (B1680970) column for normal-phase to get a baseline chromatogram.
Q4: What is the role of the mobile phase in isomeric separation?
A4: The mobile phase is a powerful tool for optimizing the selectivity of your separation. Key parameters to adjust include:
-
Solvent Strength: In reversed-phase, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water controls the retention time. Weaker mobile phases (less organic solvent) increase retention and can improve resolution.[5]
-
Solvent Type: Switching between different organic solvents (e.g., acetonitrile vs. methanol) can alter selectivity due to different interactions with the analyte and stationary phase.
-
pH: For ionizable isomers, the mobile phase pH is a critical parameter. Adjusting the pH to be at least 2 units away from the pKa of the analytes can ensure they are in a single ionic form (either fully ionized or fully unionized), leading to sharper peaks and more stable retention times.[6][7]
-
Additives and Buffers: Buffers are used to control the pH. For chiral separations, acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution.
Troubleshooting Guide
Problem: Poor Resolution or Co-eluting Isomeric Peaks
Q5: My isomeric peaks are not separating (resolution < 1.5) or are completely co-eluting. What should I do?
A5: Co-elution is a common problem in isomer separation. Here’s a systematic approach to improve resolution:
-
Confirm Co-elution: Check for peak shoulders or asymmetry. If you have a diode array detector (DAD), perform a peak purity analysis. If using mass spectrometry, examine the mass spectra across the peak for any changes.[5]
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: In reversed-phase, decrease the percentage of the organic modifier to increase retention and potentially improve separation.[5] For HILIC, increase the percentage of the organic solvent.
-
Change Organic Modifier: If using acetonitrile, try methanol (B129727), or vice-versa. The change in solvent can alter selectivity.
-
Modify pH: For ionizable compounds, small changes in pH can dramatically affect selectivity.[6] Experiment with pH values that are at least 2 units above or below the pKa of your analytes.
-
-
Adjust Column Temperature:
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, your column may not be suitable.
-
For positional isomers, try a phenyl or biphenyl (B1667301) column.
-
For polar isomers, switch to a HILIC column.
-
For enantiomers, you must use a chiral stationary phase.
-
Problem: Peak Tailing
Q6: My isomer peaks are showing significant tailing. What are the common causes and how can I fix it?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
-
For Basic Compounds:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH < 3) will protonate the silanol groups, reducing their interaction with basic analytes.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping have fewer active silanol sites.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to mask the silanol groups.
-
-
For Acidic Compounds:
-
Increase Mobile Phase pH: Using a higher pH can deprotonate acidic analytes, but be mindful of the column's pH stability.
-
Add an Acidic Modifier: Adding an acid like formic acid or acetic acid can help improve peak shape.
-
-
General Solutions:
-
Check for Column Overload: Injecting too much sample can cause peak tailing. Try diluting your sample.
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the mobile phase. If a stronger solvent is used, it can cause peak distortion.
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to peak tailing. Try flushing the column or replacing the guard column.
-
Data on Optimizing Separation Parameters
The following tables provide examples of how changing chromatographic parameters can affect the separation of isomers.
Table 1: Illustrative Effect of Column Temperature on the Resolution of Positional Isomers (Xylenes)
| Column Temperature (°C) | Resolution (Rs) between o-xylene (B151617) and m-xylene |
| 25 | 1.4 |
| 30 | 1.6 |
| 35 | 1.8 |
| 40 | 1.7 |
| 45 | 1.5 |
| Note: This is representative data to illustrate the concept. Optimal temperature is specific to the analytes and chromatographic system. |
Table 2: Effect of Alcohol Modifier on the Enantiomeric Separation of Sulconazole and Bifonazole using a Lux® Cellulose-2 column in SFC.
| Compound | Organic Modifier (30%) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Sulconazole | Methanol | 4.2 | 4.9 | 1.8 |
| Sulconazole | Ethanol | 5.1 | 6.2 | 2.2 |
| Bifonazole | Methanol | 5.8 | 6.5 | 1.6 |
| Bifonazole | Ethanol | 7.2 | 8.5 | 2.1 |
| Data adapted from a study on the enantiomeric separation of azoles.[9] |
Table 3: Illustrative Effect of Mobile Phase pH on the Retention Factor (k') and Selectivity (α) of Ionizable Isomers (Anilinic Isomers)
| Mobile Phase pH | Retention Factor (k') - Isomer 1 | Retention Factor (k') - Isomer 2 | Selectivity (α) |
| 3.0 | 4.5 | 5.1 | 1.13 |
| 4.0 | 3.2 | 4.0 | 1.25 |
| 5.0 | 2.1 | 3.1 | 1.48 |
| 6.0 | 1.5 | 2.3 | 1.53 |
| 7.0 | 1.2 | 1.9 | 1.58 |
| Note: This is representative data to illustrate the concept. The pKa of the isomers will determine the optimal pH range. |
Table 4: Illustrative Effect of Water Percentage on the Retention Factor (k') of Polar Isomers in HILIC
| % Water in Acetonitrile | Retention Factor (k') - Isomer A | Retention Factor (k') - Isomer B |
| 2% | 12.5 | 14.2 |
| 5% | 8.3 | 9.5 |
| 10% | 4.1 | 4.8 |
| 15% | 2.0 | 2.4 |
| 20% | 1.1 | 1.3 |
| Note: This is representative data to illustrate the concept. In HILIC, increasing the water content decreases the retention of polar analytes. |
Experimental Protocols
Protocol 1: General HPLC Method Development for Isomeric Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating isomeric compounds.
-
Information Gathering and Initial Setup:
-
Gather all available information about the isomers (structure, polarity, pKa, UV spectra).
-
Select an appropriate initial column and mobile phase based on the isomer type (see FAQs). For a new separation, a good starting point is a C18 column (250 mm x 4.6 mm, 5 µm) and a mobile phase of acetonitrile and water.
-
Prepare the sample by dissolving it in the initial mobile phase and filtering it through a 0.45 µm filter.
-
-
Initial Gradient Screening:
-
Perform a broad gradient run to determine the approximate elution conditions. A typical scouting gradient is 5% to 95% acetonitrile in water over 20-30 minutes.[2]
-
This run will help to determine if an isocratic or gradient method is more suitable and the approximate organic solvent concentration needed for elution.
-
-
Method Optimization:
-
Isocratic Method Development: If the scouting gradient shows that the isomers elute over a narrow range of solvent composition, an isocratic method is preferable.
-
Based on the retention times in the gradient run, estimate the optimal isocratic mobile phase composition.
-
Fine-tune the percentage of the organic modifier to achieve a retention factor (k') between 2 and 10 for the isomers.
-
-
Gradient Method Development: If the isomers elute over a wide range, a gradient method is necessary.
-
Optimize the gradient slope and duration to maximize the resolution between the critical pair of isomers.
-
-
Selectivity Optimization:
-
Change Organic Modifier: If resolution is still poor, switch from acetonitrile to methanol (or vice-versa) and re-optimize.
-
Adjust pH: For ionizable isomers, systematically vary the mobile phase pH. Create a pH vs. retention time plot to find the optimal pH for separation.
-
Vary Temperature: Evaluate the effect of column temperature on the separation, typically in the range of 25-60°C.
-
-
-
Final Refinements and Validation:
-
Once satisfactory separation is achieved, optimize the flow rate for efficiency and analysis time.
-
Validate the final method for parameters such as specificity, linearity, accuracy, precision, and robustness according to the relevant guidelines.
-
Visual Guides
Caption: A logical workflow for troubleshooting poor isomeric separation.
Caption: A systematic workflow for HPLC method development for isomers.
References
- 1. agilent.com [agilent.com]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromtech.com [chromtech.com]
- 9. mdpi.com [mdpi.com]
Quality control measures for 3-Oxohexanoic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful analysis of 3-Oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: This technique offers excellent chromatographic separation and detailed structural information. However, a critical derivatization step is required to make the polar and non-volatile this compound amenable to GC analysis.[1][2]
-
LC-MS/MS: This method generally provides high sensitivity and specificity without the need for derivatization, simplifying sample preparation. It can, however, be more susceptible to matrix effects.[2]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is essential for GC-MS analysis of compounds containing active hydrogen groups, such as the carboxylic acid in this compound.[1][2] This chemical process replaces the active hydrogen with another group, which achieves two primary goals:
-
Increases Volatility: The resulting derivative is more easily vaporized in the GC inlet.[2]
-
Improves Thermal Stability: It prevents the compound from degrading at the high temperatures used in the GC oven.[2]
Common derivatization methods include silylation (e.g., using BSTFA) and esterification.[1]
Q3: How should I store my samples containing this compound to ensure stability?
A3: For long-term stability, it is recommended to store samples at -20°C or ideally at -80°C.[3] Samples should be stored in tightly sealed, amber-colored glass vials to protect them from light and air.[3] To further prevent degradation, consider flushing the vial with an inert gas like nitrogen or argon before sealing. It is also crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the sample.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
GC-MS Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure that the derivatization reaction has gone to completion. This can be achieved by optimizing the reaction time, temperature, and the amount of derivatizing reagent. It is also critical to ensure the sample is completely dry, as the presence of water can interfere with the derivatization process.[1]
-
-
Possible Cause 2: Active Sites in the GC System.
-
Solution: Active sites within the injector liner, column, or detector can interact with the analyte, causing peak tailing. Regularly replace the injector liner and septum.[1] Conditioning the column at a high temperature can help remove contaminants. If the issue persists, trimming a small portion (e.g., 10-15 cm) from the front of the column may be necessary.[1]
-
-
Possible Cause 3: Column Overload.
-
Solution: Injecting a sample that is too concentrated can lead to fronting peaks.[3] Try diluting your sample to bring the analyte concentration within the linear range of the instrument.
-
Troubleshooting Workflow for Poor Peak Shape in GC-MS
References
Technical Support Center: Synthesis of 3-Oxohexanoic Acid
Welcome to the technical support center for the synthesis of 3-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and reliable laboratory-scale methods for synthesizing this compound are:
-
Acetoacetic Ester Synthesis: This classic method involves the alkylation of ethyl acetoacetate (B1235776) with a propyl halide, followed by hydrolysis and decarboxylation.
-
Meldrum's Acid Synthesis: This route uses Meldrum's acid and butyryl chloride to form an intermediate that is then converted to ethyl 3-oxohexanoate, which is subsequently hydrolyzed.
-
Hydrolysis of Ethyl 3-oxohexanoate: If the corresponding ethyl ester is commercially available or has been synthesized, it can be directly hydrolyzed to the desired carboxylic acid.
Q2: My this compound is unstable and decomposes upon heating. Why is this happening?
A2: this compound is a β-keto acid, a class of compounds known to be thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) to yield a ketone, in this case, 2-pentanone. It is crucial to avoid high temperatures during purification steps like distillation or when removing solvents under reduced pressure.
Q3: I am observing a significant amount of a dialkylated by-product in my acetoacetic ester synthesis. How can I prevent this?
A3: The formation of a dialkylated product occurs when the mono-alkylated intermediate is deprotonated again by the base and reacts with a second molecule of the alkyl halide. To minimize this, you can:
-
Use a slight excess (1.1 to 1.2 equivalents) of the starting ethyl acetoacetate relative to the base and alkyl halide.
-
Add the alkyl halide slowly to the reaction mixture to maintain a low concentration.
-
Use a less reactive alkyl halide if possible.
Q4: During purification by silica (B1680970) gel chromatography, my this compound is streaking badly. What is the cause and how can I fix it?
A4: Peak tailing or streaking of carboxylic acids on silica gel is a common problem. It is caused by strong hydrogen bonding interactions between the acidic proton of the carboxylic acid and the polar silica surface. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will protonate the silica surface, reducing the strong interaction and leading to sharper, more symmetrical peaks.
Q5: Can I purify this compound by distillation?
A5: Distillation is generally not recommended for the purification of this compound due to its thermal instability and tendency to decarboxylate at elevated temperatures. Purification is best achieved using methods that can be performed at or below room temperature, such as column chromatography or recrystallization if a suitable solvent system is found.
Troubleshooting Guides
Acetoacetic Ester Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Alkylated Ester | 1. Inactive base (e.g., sodium ethoxide exposed to moisture).2. Alkyl halide is not reactive enough (e.g., propyl chloride instead of bromide or iodide).3. Reaction temperature is too low. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is flame-dried.2. Use a more reactive alkyl halide like 1-bromopropane (B46711) or 1-iodopropane.3. Gently warm the reaction mixture after the addition of the alkyl halide, but monitor for side reactions. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time.2. Hydrolysis is a reversible reaction (for acidic conditions).3. Insufficient amount of base for saponification. | 1. Increase the reflux time. Monitor the reaction by TLC.2. For acid hydrolysis, use a large excess of water. For base-catalyzed hydrolysis (saponification), ensure at least 2 equivalents of base are used to drive the reaction to completion. |
| Product is 2-Pentanone Instead of this compound | The reaction mixture was overheated during the workup or purification, causing decarboxylation. | Avoid high temperatures. When removing solvent, use a rotary evaporator with a water bath temperature below 40°C. Avoid distillation for purification. |
Meldrum's Acid Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Acylated Meldrum's Acid | 1. Impure Meldrum's acid or butyryl chloride.2. Pyridine (B92270) contains water.3. Reaction temperature not controlled. | 1. Use freshly recrystallized Meldrum's acid and distilled butyryl chloride.2. Use freshly distilled, anhydrous pyridine.3. Maintain a low temperature (e.g., 0°C) during the addition of butyryl chloride to prevent side reactions. |
| Incomplete Conversion to Ethyl 3-oxohexanoate | 1. Insufficient reflux time in ethanol (B145695).2. Ethanol is not anhydrous. | 1. Increase the reflux time and monitor the reaction by TLC.2. Use absolute ethanol to ensure efficient alcoholysis. |
Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty Removing the Carboxylate Salt from the Organic Layer | During a basic workup, the sodium salt of this compound may have some solubility in the organic phase, especially if alcohols are present. | After acidification of the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure complete recovery of the product. |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Try a lower-boiling point solvent or a solvent mixture.2. Re-heat the solution to dissolve the oil, then add more solvent before cooling slowly. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration.2. Cool the solution to a lower temperature (e.g., in an ice bath).3. Scratch the inside of the flask with a glass rod to induce nucleation. |
Data Presentation
The following table summarizes typical, non-optimized results for the different synthetic routes to provide a basis for comparison. Actual results will vary based on reaction scale, purity of reagents, and specific experimental conditions.
| Parameter | Acetoacetic Ester Synthesis | Meldrum's Acid Synthesis | Hydrolysis of Ethyl 3-oxohexanoate |
| Starting Materials | Ethyl acetoacetate, Sodium ethoxide, 1-Bromopropane | Meldrum's acid, Pyridine, Butyryl chloride, Ethanol | Ethyl 3-oxohexanoate, NaOH or HCl |
| Typical Overall Yield | 60-75% | 70-85% (for the ester precursor) | >90% |
| Purity Before Chromatography | Moderate (may contain dialkylated product and starting material) | Good to High | Good to High |
| Key Reaction Steps | 3 (Deprotonation/Alkylation, Hydrolysis, Decarboxylation) | 3 (Acylation, Alcoholysis, Hydrolysis) | 1 (Hydrolysis) |
| Typical Reaction Time | 12-24 hours | 8-12 hours | 2-6 hours |
| Advantages | Uses common, inexpensive starting materials. | Generally provides good yields of the ester precursor. | Most direct route if the ester is available. |
| Disadvantages | Risk of dialkylation. The final product is thermally sensitive. | Meldrum's acid is more expensive. Butyryl chloride is corrosive and moisture-sensitive. | Dependent on the availability of the starting ester. |
Experimental Protocols
Protocol 1: Acetoacetic Ester Synthesis
This protocol describes the synthesis of this compound from ethyl acetoacetate and 1-bromopropane.
Step 1: Alkylation of Ethyl Acetoacetate
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (50 mL) under a nitrogen atmosphere.
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add 1-bromopropane (1.05 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 2-propylacetoacetate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude ethyl 2-propylacetoacetate, add a 10% aqueous sodium hydroxide (B78521) solution (3.0 eq).
-
Heat the mixture to reflux for 2-3 hours to facilitate saponification.
-
Cool the mixture in an ice bath and carefully acidify to pH 1-2 with cold 6M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (water bath < 40°C) to yield crude this compound.
-
Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% acetic acid added to the eluent.
Protocol 2: Meldrum's Acid Synthesis (leading to the ester precursor)
This protocol describes the synthesis of ethyl 3-oxohexanoate, which can then be hydrolyzed as in Protocol 1, Step 2.
Step 1: Acylation of Meldrum's Acid
-
In a flame-dried 250 mL round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (B109758) (100 mL).
-
Cool the solution to 0°C in an ice bath and add anhydrous pyridine (2.2 eq) dropwise.
-
In a separate funnel, prepare a solution of butyryl chloride (1.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into cold 1M HCl (100 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acyl Meldrum's acid derivative.
Step 2: Alcoholysis to Ethyl 3-oxohexanoate
-
Dissolve the crude acyl Meldrum's acid derivative in absolute ethanol (100 mL).
-
Heat the solution to reflux for 4-6 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
The residue is crude ethyl 3-oxohexanoate, which can be purified by vacuum distillation or used directly in the hydrolysis step.
Visualizations
Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.
Validation & Comparative
3-Oxohexanoic Acid: A Potential Supporting Biomarker in Fatty Acid Oxidation Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The identification of reliable biomarkers is paramount for the early diagnosis and effective management of inborn errors of metabolism. While not a primary diagnostic marker, 3-Oxohexanoic acid, a medium-chain keto acid, may serve as a supporting biomarker in the context of urinary organic acid profiling for certain fatty acid oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides a comparative analysis of this compound against established biomarkers, details relevant experimental protocols, and visualizes its metabolic context.
Comparison with Primary Biomarkers for MCAD Deficiency
The definitive diagnosis of MCAD deficiency primarily relies on the quantification of specific acylcarnitines in plasma. Urinary organic acid analysis provides crucial confirmatory evidence by detecting a characteristic pattern of excreted metabolites.
| Biomarker Category | Primary Biomarkers | This compound (as a supporting biomarker) |
| Analyte(s) | Octanoylcarnitine (B1202733) (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), and their ratios (e.g., C8/C10, C8/C2)[1] | This compound and other dicarboxylic acids (e.g., adipic, suberic, sebacic acids)[2][3] |
| Sample Type | Plasma or Dried Blood Spot | Urine[4] |
| Analytical Method | Tandem Mass Spectrometry (MS/MS)[1][4] | Gas Chromatography-Mass Spectrometry (GC-MS)[1][4] |
| Clinical Utility | Primary diagnostic and newborn screening marker.[1][2] Highly sensitive and specific for MCAD deficiency. | Part of a broader profile of metabolic dysregulation. Its presence, along with other dicarboxylic acids, supports the diagnosis of a fatty acid oxidation disorder. It is not typically used as a standalone diagnostic marker. |
| Quantitative Data | Markedly elevated concentrations of C8 acylcarnitine are characteristic of MCAD deficiency.[1] | May be elevated in the urine of individuals with MCAD deficiency, but quantitative data is not as well-established or diagnostically significant as for primary biomarkers. |
Metabolic Pathway and Rationale for Biomarker Elevation
In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of upstream metabolites. The enzyme MCAD is responsible for the first step in the beta-oxidation of fatty acids with chain lengths from 6 to 12 carbons.[5] A deficiency in this enzyme causes a buildup of medium-chain fatty acyl-CoAs, particularly octanoyl-CoA. This excess octanoyl-CoA is then diverted into alternative metabolic pathways, leading to the formation and excretion of various metabolites, including octanoylcarnitine and dicarboxylic acids. This compound can be formed as a byproduct of this metabolic overflow.
Caption: Metabolic consequences of MCAD enzyme deficiency.
Experimental Protocols
The detection of this compound is typically performed as part of a broader urinary organic acid profile analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Urinary Organic Acid Analysis by GC-MS
This method is a standard approach for screening for inborn errors of metabolism.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine, add an internal standard (e.g., a non-physiologically occurring organic acid like tropic acid).
-
Acidify the urine to a pH of less than 2 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Perform a two-step liquid-liquid extraction using 2 mL of ethyl acetate (B1210297) followed by 2 mL of diethyl ether.
-
Combine the organic layers and dry them under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Heat the mixture at 70-90°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids. This process increases their volatility for GC analysis.[6]
3. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to elute the various organic acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify a wide range of compounds, or in selected ion monitoring (SIM) mode for targeted quantification of specific acids.
Caption: Standard experimental workflow for urinary organic acid profiling.
Conclusion
This compound, while not a primary diagnostic biomarker, can be a useful component of the overall metabolic picture in the investigation of fatty acid oxidation disorders like MCAD deficiency. Its detection, as part of a comprehensive urinary organic acid profile, can provide supporting evidence of a metabolic block. For researchers and drug development professionals, understanding the role of such secondary metabolites is crucial for a complete assessment of the metabolic phenotype and for evaluating the biochemical response to therapeutic interventions. The established methods of urinary organic acid analysis by GC-MS provide a robust platform for the detection of this compound and other key metabolites.
References
- 1. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. An insight into the biochemistry of inborn errors of metabolism for a clinical neurologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future | MDPI [mdpi.com]
A Comparative Guide to GC-MS and LC-MS for 3-Oxohexanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the intricate analysis of metabolic pathways, the precise quantification of key intermediates like 3-oxohexanoic acid is paramount. This beta-keto acid plays a role in fatty acid metabolism, and its accurate measurement is crucial for understanding various physiological and pathological states. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides a detailed, objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental data for structurally similar compounds where direct data for the target analyte is limited. We will delve into the principles of each technique, their respective strengths and weaknesses in this context, and provide detailed experimental protocols to aid in method selection and implementation.
At a Glance: Key Differences Between GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Mandatory for this compound to increase volatility and thermal stability. This typically involves a two-step process of oximation followed by silylation. | Optional but often recommended to improve chromatographic separation and ionization efficiency. Derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly enhance sensitivity. |
| Sample Preparation | More complex and time-consuming due to the mandatory derivatization steps. | Generally simpler, often requiring only protein precipitation and dilution if derivatization is not performed. |
| Sensitivity | Can achieve high sensitivity, with detection limits often in the low µM to nM range, depending on the derivatization efficiency and detector. | Typically offers excellent sensitivity, with detection limits often in the low µM to nM range, particularly with tandem MS (MS/MS). |
| Compound Coverage | Well-suited for smaller, more volatile keto acids. | Broader applicability to a wider range of keto acids, including larger and less stable molecules. |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost and maintenance. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance of representative GC-MS and LC-MS methods for the analysis of keto acids, based on published data for structurally similar compounds. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | GC-MS (for similar keto acids) | LC-MS/MS (for 3-oxopentanoic acid)[1] |
| Linearity (r²) | > 0.99 | ≥ 0.998 |
| Limit of Detection (LOD) | Typically in the low µM range (e.g., ~0.1-1 µg/mL for similar organic acids) | Not explicitly stated, but method is quantitative at the LLOQ. |
| Limit of Quantitation (LOQ) | Typically in the low µM range (e.g., ~0.5-5 µg/mL for similar organic acids) | 0.156 µg/mL |
| Recovery (%) | 85 - 110% (for similar organic acids) | 98.0% - 109.5% |
| Precision (%RSD) | < 15% (for similar organic acids) | Intra- and inter-day precision %RE from -6.2 to 6.6% |
Experimental Workflows
The general analytical workflows for GC-MS and LC-MS analysis of this compound are depicted below. The key differentiator is the mandatory derivatization step in the GC-MS workflow.
Detailed Experimental Protocols
GC-MS Protocol for this compound (Based on methods for similar keto acids)
This protocol describes a typical two-step derivatization procedure involving oximation followed by silylation, which is necessary to analyze this compound by GC-MS.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or other biological matrix, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a liquid-liquid extraction (LLE) with 500 µL of a suitable organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization:
-
Step 1: Oximation (Keto Group Protection):
-
To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex briefly to dissolve the residue and incubate at 60°C for 60 minutes.
-
-
Step 2: Silylation (Carboxylic Acid Group Derivatization):
-
After cooling the sample to room temperature, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex thoroughly and incubate at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550 for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the derivatized this compound.
LC-MS/MS Protocol for this compound (Adapted from a validated method for 3-oxopentanoic acid)[1]
This protocol is based on a validated method for the structurally similar compound 3-oxopentanoic acid and is expected to provide excellent performance for this compound with minimal modification.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound in methanol).
-
Add 200 µL of ice-cold methanol (B129727) containing 0.2% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: Sciex Triple Quad 5500 or equivalent.
-
Column: Phenomenex Luna C18(2) (150 x 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 70% B at 5 minutes.
-
Increase to 90% B by 5.2 minutes and hold for 2 minutes.
-
Return to 10% B at 7.5 minutes and re-equilibrate for 2.5 minutes.
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.
Logical Comparison of Techniques
The choice between GC-MS and LC-MS for the analysis of this compound is dependent on several factors, which are summarized in the decision-making diagram below.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of this compound.
GC-MS is a robust and cost-effective method that can provide high sensitivity and resolution. However, the mandatory, multi-step derivatization process increases sample preparation time and complexity, which may not be ideal for high-throughput applications.
LC-MS/MS offers greater versatility, simpler sample preparation, and is often the method of choice for high-throughput analysis of a wide range of metabolites, including thermally labile and non-volatile compounds like this compound. While the initial instrumentation cost is higher, the advantages in terms of speed and broader applicability often justify the investment for laboratories involved in comprehensive metabolic studies and drug development.
Ultimately, the choice between these two techniques will depend on the specific needs of the research, including sample throughput requirements, the availability of instrumentation and expertise, and budgetary considerations. For targeted, lower-throughput analysis where a robust and well-established method is required, GC-MS is an excellent choice. For high-throughput, comprehensive metabolic profiling, LC-MS/MS is generally the superior option.
References
Cross-Validation of Analytical Methods for 3-Oxohexanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-oxohexanoic acid is critical for robust and reproducible results. This guide provides a comparative overview of the principal analytical methodologies for measuring this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A systematic cross-validation of these methods is essential to ensure data integrity, especially when comparing results across different laboratories or studies.
Introduction to Analytical Approaches
The quantification of this compound, a medium-chain keto acid, in biological matrices is predominantly achieved through chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS/MS offer the high sensitivity and selectivity required for analyzing complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids such as this compound, a derivatization step is typically necessary to increase volatility and improve the chromatographic peak shape.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained widespread use due to its versatility in analyzing a broad spectrum of compounds in their native form. For this compound, LC-MS/MS can often provide high throughput and sensitivity with simpler sample preparation protocols compared to GC-MS.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of small organic acids, providing a baseline for what can be expected during the analysis of this compound.
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL | Sub to low ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Preparation | More complex (extraction and derivatization) | Simpler (protein precipitation) |
| Throughput | Lower | Higher |
| Matrix Effects | Less prone | Can be susceptible to ion suppression |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for successful cross-validation. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Protocol with Derivatization
This protocol is based on established methods for the analysis of keto acids.[1]
-
Sample Preparation:
-
To 100 µL of a biological sample (e.g., plasma, urine), add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried residue. Incubate to protect the keto group.[1]
-
Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the carboxylic acid group.[1]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Oven Temperature Program: A temperature gradient is applied, for instance, starting at 70°C and ramping up to 280°C to ensure the elution of the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
-
LC-MS/MS Protocol
This protocol is adapted from methods for similar short-chain keto acids.[2][3]
-
Sample Preparation:
-
To 50 µL of the sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like methanol (B129727) containing 0.2% formic acid.[2]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.[2]
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid to improve peak shape and ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.[2]
-
Detection: The analysis is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[2] The optimal precursor-to-product ion transitions for this compound and the internal standard are determined.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical processes and the cross-validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxohexanoic Acid in Health and Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Oxohexanoic acid levels in healthy versus diseased states, with a focus on its role as a biomarker in metabolic disorders. We present a summary of quantitative and qualitative data, detailed experimental protocols for its measurement, and visualizations of the relevant metabolic pathways and analytical workflows.
Introduction to this compound
This compound, a medium-chain keto acid, is a normal intermediate in the mitochondrial beta-oxidation of fatty acids. Under healthy physiological conditions, it is efficiently metabolized and its concentration in biological fluids is typically low. However, in certain pathological states, particularly inborn errors of metabolism, the levels of this compound and other medium-chain fatty acid metabolites can be significantly elevated.
Comparative Analysis of this compound Levels
While specific quantitative ranges for this compound in healthy individuals are not extensively documented in readily available literature, its levels are known to be significantly altered in certain disease states, most notably in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Table 1: Comparison of this compound and Related Metabolite Levels in Healthy vs. MCAD Deficiency States
| Metabolite | Healthy State (Urine/Plasma) | MCAD Deficiency (Urine/Plasma) |
| This compound | Low / Undetectable | Significantly Elevated |
| Hexanoylglycine (C6) | Low / Undetectable | Elevated |
| Suberylglycine | Low / Undetectable | Elevated |
| Octanoylcarnitine (B1202733) (C8) | Low | Markedly Elevated |
| Decanoylcarnitine (C10) | Low | Elevated |
| Dicarboxylic Acids (C6-C10) | Trace amounts | Elevated |
Note: The primary diagnostic marker for MCAD deficiency is a significant elevation of octanoylcarnitine (C8) in plasma. The presence of elevated this compound is a corroborating finding in the urinary organic acid profile, particularly during periods of metabolic stress.
Experimental Protocols for Quantification
The gold standard methods for the quantification of this compound and other organic acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Human Urine by GC-MS
This protocol outlines a typical workflow for the analysis of urinary organic acids, including this compound.
1. Sample Preparation:
- Collection: A random urine sample is collected. For quantitative analysis, the results are typically normalized to creatinine (B1669602) concentration.
- Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine) is added to a defined volume of urine.
- Extraction: The urine sample is acidified (e.g., with HCl) and extracted with an organic solvent such as ethyl acetate. This process is often repeated to ensure complete extraction of the organic acids.
- Drying: The pooled organic extracts are dried under a stream of nitrogen.
2. Derivatization:
- To increase volatility for GC analysis, the dried residue is derivatized. A common method involves a two-step process:
- Oximation: Treatment with a methoxyamine solution to protect the keto group.
- Silylation: Treatment with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.
3. GC-MS Analysis:
- Injection: The derivatized sample is injected into the GC-MS system.
- Separation: The compounds are separated on a capillary column (e.g., a DB-5ms column).
- Detection: The mass spectrometer is operated in either full scan mode for qualitative profiling or Selected Ion Monitoring (SIM) mode for targeted quantification of specific ions characteristic of the this compound derivative.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in plasma.
1. Sample Preparation:
- Internal Standard: An internal standard is added to the plasma sample.
- Protein Precipitation: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724), often containing a small amount of acid (e.g., formic acid). The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- Supernatant Transfer: The clear supernatant containing the analyte is transferred to a new tube for analysis.
2. LC-MS/MS Analysis:
- Injection: The supernatant is injected into the LC-MS/MS system.
- Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid.
- Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.
Signaling Pathways and Workflows
Mitochondrial Fatty Acid Beta-Oxidation
The following diagram illustrates the fatty acid beta-oxidation spiral, highlighting the step catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Metabolic Consequences of MCAD Deficiency
This diagram illustrates the metabolic shift that occurs in MCAD deficiency, leading to the accumulation of alternative metabolites, including this compound.
Caption: Metabolic consequences of MCAD deficiency.
Experimental Workflow for Urinary Organic Acid Analysis by GC-MS
The following diagram outlines the key steps in a typical GC-MS workflow for the analysis of urinary organic acids.
Caption: GC-MS workflow for urinary organic acid analysis.
Conclusion
The quantification of this compound, in conjunction with other medium-chain fatty acid metabolites, serves as a valuable tool in the diagnosis and monitoring of MCAD deficiency. While its levels are typically low in healthy individuals, significant elevations are indicative of a disruption in the fatty acid beta-oxidation pathway. The experimental protocols outlined in this guide provide a robust framework for the accurate measurement of this compound in clinical and research settings, aiding in the understanding of metabolic diseases and the development of potential therapeutic interventions.
Comparative Metabolomics of Medium-Chain Keto Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of medium-chain keto acids (MCKAs) in metabolic signaling is paramount. This guide offers a comparative analysis of these molecules, supported by experimental data and detailed methodologies, to facilitate further investigation into their therapeutic potential.
Medium-chain keto acids (MCKAs) are metabolic intermediates derived from the catabolism of medium-chain fatty acids (MCFAs). While the branched-chain keto acids (BCKAs) derived from branched-chain amino acids have been studied extensively in the context of metabolic disorders, less is known about the comparative metabolomics of their straight-chain counterparts, such as α-ketooctanoic acid and α-ketodecanoic acid. This guide provides a comprehensive overview of the metabolism, analytical quantification, and biological effects of these important molecules.
Comparative Data on Medium-Chain Keto Acids
The biological concentrations and metabolic effects of MCKAs can vary significantly. The following tables summarize key quantitative data, drawing comparisons between the more extensively studied branched-chain keto acids and what is known about straight-chain MCKAs.
Table 1: Comparative Concentrations of Keto Acids in Biological Samples
| Analyte | Sample Matrix | Concentration Range | Species | Analytical Method | Reference |
| Branched-Chain Keto Acids (BCKAs) | |||||
| α-Ketoisocaproate (KIC) | Mouse Kidney | 0.25 ± 0.04 nmol/g | Mouse | UFLC-MS/MS | [1] |
| α-Keto-β-methylvalerate (KMV) | Mouse Kidney | 0.11 ± 0.02 nmol/g | Mouse | UFLC-MS/MS | [1] |
| α-Ketoisovalerate (KIV) | Mouse Kidney | 0.11 ± 0.01 nmol/g | Mouse | UFLC-MS/MS | [1] |
| α-Ketoisocaproate (KIC) | Mouse Adipose Tissue | 8.90 ± 4.90 nmol/g | Mouse | UFLC-MS/MS | [1] |
| α-Keto-β-methylvalerate (KMV) | Mouse Adipose Tissue | 19.00 ± 7.20 nmol/g | Mouse | UFLC-MS/MS | [1] |
| α-Ketoisovalerate (KIV) | Mouse Adipose Tissue | 16.70 ± 10.00 nmol/g | Mouse | UFLC-MS/MS | [1] |
| Straight-Chain Medium-Chain Keto Acids | |||||
| 2-Oxooctanoic Acid | Human Plasma | Data Not Available | Human | GC-MS, LC-MS/MS | [2] |
| 3-Oxooctanoic Acid | Human Urine | Elevated in MCAD deficiency | Human | GC-MS | [2] |
Table 2: Comparative Effects of Keto Acids on Metabolic Signaling
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) | Straight-Chain MCKAs (Inferred) | Reference |
| Insulin (B600854) Signaling | |||||
| Insulin-Stimulated AKT Phosphorylation | Significant reduction | Significant reduction | No significant effect | Likely to modulate insulin signaling, but specific effects are uncharacterized. | [3] |
| Insulin-Stimulated Glucose Uptake | Decreased | Decreased | No significant effect | Effects on glucose uptake are currently unknown. | [3] |
| Mitochondrial Respiration | |||||
| Electron Transport Chain (ETC) Complex Activity | Markedly inhibits α-ketoglutarate dehydrogenase | Limited direct evidence of significant inhibition | Limited direct evidence of significant inhibition | Precursor, decanoic acid, has been shown to support fatty acid metabolism and decrease oxidative stress. | [3][4][5] |
| ATP Production | High concentrations can inhibit mitochondrial ATP production | Not considered a potent modulator of ATP production | Not considered a potent modulator of ATP production | May serve as an alternative energy source, similar to ketone bodies. | [3] |
Metabolic Pathways of Medium-Chain Keto Acids
Medium-chain fatty acids undergo β-oxidation in the mitochondria to produce acetyl-CoA, which can then enter the Krebs cycle or be used for ketogenesis. The corresponding α-keto acids are formed through transamination of amino acids or other metabolic pathways. The α-keto acid dehydrogenase complexes are crucial for the irreversible degradation of these molecules.[6]
Experimental Protocols
Accurate quantification of MCKAs is crucial for understanding their metabolic roles. Due to their reactive nature, derivatization is often required for robust analysis by mass spectrometry.
Protocol 1: Quantification of α-Keto Acids by UFLC-MS/MS
This protocol is adapted from methods developed for branched-chain keto acids and is applicable to straight-chain medium-chain keto acids with appropriate optimization.[1]
1. Sample Preparation:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue to a fine powder.
-
Deproteinization: Suspend the tissue powder in 3 volumes of ice-cold 3M perchloric acid. Sonicate briefly on ice and then centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the keto acids.
2. Derivatization with o-phenylenediamine (B120857) (OPD):
-
To the acidic supernatant, add an equal volume of OPD solution (e.g., 5 mg/mL in 3M HCl).
-
Incubate the mixture at 100°C for 30 minutes to form stable quinoxalinol derivatives.
-
Cool the samples and extract the derivatives with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
3. UFLC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried derivatives in a suitable solvent, such as 50% methanol.
-
Chromatography: Inject the sample onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Optimize the precursor and product ion transitions for each specific MCKA derivative.
-
Quantification: Create a standard curve using authentic standards of the MCKAs of interest and an appropriate internal standard (e.g., a ¹³C-labeled keto acid).
Biological Effects and Signaling Pathways
While the direct signaling roles of straight-chain MCKAs are still under investigation, the effects of their precursor MCFAs, particularly decanoic acid, have been documented. Decanoic acid has been shown to reduce oxidative stress in neuroblastoma cells and modulate mitochondrial function.[4][5] It is plausible that the corresponding α-keto acids share or mediate some of these effects.
The branched-chain keto acid KIC is a known activator of the mTORC1 signaling pathway, which can inhibit insulin signaling.[7] Further research is needed to determine if straight-chain MCKAs have similar or distinct effects on this and other key signaling pathways.
Conclusion
The comparative metabolomics of medium-chain keto acids is a burgeoning field with significant implications for understanding and treating metabolic diseases. While much of the current knowledge is extrapolated from studies on branched-chain keto acids and medium-chain fatty acids, the distinct roles of straight-chain MCKAs are yet to be fully elucidated. The methodologies and data presented in this guide provide a foundation for researchers to explore the unique metabolic and signaling functions of these intriguing molecules. Future studies focusing on the direct quantification and biological effects of straight-chain MCKAs will be critical in unlocking their therapeutic potential.
References
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3-Oxohexanoic Acid and Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Oxohexanoic acid against other fatty acids, focusing on antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. While direct quantitative data for this compound is limited in current literature, this document summarizes available data for structurally related short-chain fatty acids (SCFAs) and provides detailed experimental protocols to facilitate the evaluation of this compound and its derivatives.
Antimicrobial Activity
Fatty acids are known to possess antimicrobial properties, primarily by disrupting the bacterial cell membrane. The efficacy is often dependent on the chain length and saturation of the fatty acid.
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
| Fatty Acid | Bacterial Strain | MIC (µg/mL) | Reference |
| Acetic Acid | Escherichia coli | 3750 | [1] |
| Propionic Acid | Escherichia coli | 3750 | [1] |
| Butyric Acid | Escherichia coli | 3750 | [1] |
| Lauric Acid (C12) | Staphylococcus aureus | 15.6 | [2] |
| Linolenic Acid (C18:3) | Staphylococcus aureus | 31.25 | [2] |
| Palmitoleic Acid (C16:1) | Staphylococcus aureus | 62.5 | [2] |
| Oleic Acid (C18:1) | Staphylococcus aureus | 125 | [2] |
| This compound | Various | Data Not Available |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration of a compound against a specific bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Short-chain fatty acids are recognized for their anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the half-maximal inhibitory concentrations (IC50) for various compounds in inhibiting NF-κB activity. Quantitative data for this compound's effect on NF-κB activation or cytokine production is currently unavailable in the literature.
| Compound | Assay | Cell Line | IC50 | Reference |
| EF31 (Curcumin analog) | NF-κB DNA binding | RAW264.7 macrophages | ~5 µM | [3] |
| EF24 (Curcumin analog) | NF-κB DNA binding | RAW264.7 macrophages | ~35 µM | [3] |
| Curcumin | NF-κB DNA binding | RAW264.7 macrophages | >50 µM | [3] |
| JSH-23 | NF-κB transcriptional activity | RAW264.7 cells | 7.1 µM | [4] |
| This compound | NF-κB Inhibition | Various | Data Not Available |
Experimental Protocol: NF-κB Inhibition Assay in Macrophages
This protocol outlines a method to assess the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
RAW264.7 macrophage cell line
-
Test compound (e.g., this compound)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and reagents
-
NF-κB reporter assay kit (e.g., luciferase-based) or ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages to an appropriate confluency in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells and incubate for a specified period (e.g., 6-24 hours).
-
Quantification of NF-κB Activity:
-
Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity or cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
Simplified NF-κB signaling pathway showing the potential inhibitory point for SCFAs.
Quorum Sensing Inhibition
This compound is a foundational component of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. QS allows bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation. Inhibition of QS is a promising anti-virulence strategy.
Quantitative Comparison of Quorum Sensing Inhibitory Activity
The following table shows the inhibitory activity of analogs of 3-oxo-C6-HSL. Direct quantitative data on the QS inhibitory activity of this compound itself is not currently available.
| Analog Name/Structure | Target Organism/System | Assay Type | Activity (IC50 or % Inhibition) | Reference |
| Amide inhibitor 4a | Vibrio fischeri | Bioluminescence Inhibition | IC50 = 2 µM | |
| p-Nitrobenzylcarbamate 3a | Vibrio fischeri | Bioluminescence Inhibition | IC50 ≈ 20 µM | |
| Thiocarbamate analog 3b | Vibrio fischeri | Bioluminescence Inhibition | IC50 ≈ 20 µM | |
| This compound | Various | Violacein (B1683560) Inhibition | Data Not Available |
Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Chromobacterium violaceum produces a purple pigment called violacein, which is regulated by QS. Inhibition of violacein production without affecting bacterial growth is an indicator of QS inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a biosensor strain like CV026)
-
Test compound (e.g., this compound)
-
Luria-Bertani (LB) broth and agar
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth. Dilute the culture to an OD600 of approximately 0.1.
-
Assay Setup: In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of the test compound. Include a positive control (known QS inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Growth Measurement: Measure the OD600 to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the cells.
-
Discard the supernatant and add DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585-595 nm.
-
-
Data Analysis: Normalize the violacein production to bacterial growth (OD585/OD600). Calculate the percentage of inhibition of violacein production for each concentration of the test compound.
Workflow for the Chromobacterium violaceum-based quorum sensing inhibition assay.
Conclusion
While this compound is a molecule of significant interest due to its structural relation to important signaling molecules and its classification as a short-chain oxo-fatty acid, there is a notable gap in the scientific literature regarding its specific biological activities. The comparative data for other short-chain and functionalized fatty acids suggest that this compound may possess antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the complete biological profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. Impact of short chain fatty acids (SCFAs) on antimicrobial activity of new β-lactam/β-lactamase inhibitor combinations and on virulence of Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Correlation of 3-Oxohexanoic Acid with Metabolic Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Oxohexanoic acid and its correlation with other key metabolic markers. Due to the limited direct quantitative data on this compound, this document leverages data from closely related and well-studied medium-chain fatty acids and their derivatives, namely hexanoic acid and 3-oxooctanoic acid, to provide a comprehensive overview of their metabolic significance.
Introduction
This compound is a medium-chain keto acid that serves as an intermediate in fatty acid biosynthesis.[1][2] While its direct role as a biomarker is still under investigation, the metabolic pathways it is involved in are crucial for cellular energy homeostasis. Dysregulation of these pathways is associated with various metabolic disorders. This guide explores the correlation of this compound and its analogues with other metabolic markers, providing quantitative data, detailed experimental protocols, and visualizations of the relevant metabolic pathways.
Quantitative Data Summary
The following tables summarize the quantitative correlation of metabolic markers associated with medium-chain fatty acid metabolism.
Table 1: Biomarkers Associated with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
| Category | Key Analytes | Matrix | Typical Finding in MCAD Deficiency |
| Plasma Acylcarnitines | Octanoylcarnitine (C8) | Plasma / Dried Blood Spot | Markedly elevated |
| Hexanoylcarnitine (C6) | Plasma / Dried Blood Spot | Elevated | |
| Decanoylcarnitine (C10) | Plasma / Dried Blood Spot | Elevated | |
| C8/C2 and C8/C10 Ratios | Plasma / Dried Blood Spot | Elevated | |
| Urine Organic Acids | Dicarboxylic Acids (C6-C10) | Urine | Dicarboxylic aciduria present |
| Hexanoylglycine | Urine | Elevated | |
| Suberylglycine | Urine | Elevated | |
| 3-Oxooctanoic Acid | Urine | Present/Elevated[3] |
Table 2: Effects of Hexanoic Acid Supplementation on Metabolic Markers in High-Fat Diet-Fed Mice
| Metabolic Marker | Control (High-Fat Diet) | Hexanoic Acid (5% in High-Fat Diet) | Outcome |
| Body Weight Gain (g) | ~12 g | ~7 g | Significant Reduction |
| Blood Glucose (mg/dL) | ~200 mg/dL | ~160 mg/dL | Significant Reduction[4] |
| Plasma Insulin (ng/mL) | ~4.0 ng/mL | ~1.5 ng/mL | Significant Reduction |
| Hepatic Triglyceride (mg/g liver) | ~40 mg/g | ~20 mg/g | Significant Reduction |
Experimental Protocols
Detailed methodologies for the analysis of medium-chain keto acids and related metabolic markers are crucial for reproducible research.
Protocol 1: Urinary Organic Acid Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for screening inborn errors of metabolism and is adapted for the detection of this compound.
-
Sample Preparation:
-
Normalization: A specific volume of urine is used, often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
-
Internal Standard Addition: An internal standard (e.g., a non-physiological organic acid) is added to the urine sample to control for extraction efficiency and analytical variability.
-
Acidification: The urine sample is acidified to a pH below 2 using hydrochloric acid.
-
Extraction: The acidified urine is extracted with an organic solvent such as ethyl acetate. This is typically done twice.
-
Drying: The organic extracts are combined and dried under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to make the organic acids volatile for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The sample is heated to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Separation: The compounds are separated on a capillary column (e.g., a DB-5ms column). The temperature of the GC oven is programmed to ramp up to allow for the separation of different compounds based on their boiling points and interactions with the column.
-
Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the organic acids.
-
Protocol 2: Plasma Acylcarnitine Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is the gold standard for the diagnosis of fatty acid oxidation disorders.
-
Sample Preparation:
-
Sample Spotting: For newborn screening, a small punch from a dried blood spot on a filter card is used. For plasma analysis, a small volume of plasma is used.
-
Extraction and Internal Standard: The sample is placed in a well of a microtiter plate, and an extraction solution containing a mixture of isotopically labeled internal standards (e.g., d3-octanoylcarnitine) in methanol (B129727) is added.
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to form butyl esters by adding butanolic-HCl and heating.
-
Drying and Reconstitution: The sample is dried under nitrogen and then reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Injection and Separation: The reconstituted sample is injected into the LC system. A short C8 or C18 column is typically used with a rapid gradient to separate the acylcarnitines.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Tandem mass spectrometry (MS/MS) is employed using modes like Precursor Ion Scanning or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in detecting the acylcarnitine class of compounds.
-
Metabolic Pathway Visualizations
The following diagrams illustrate the metabolic context of this compound and related compounds.
References
A Framework for Inter-Laboratory Comparison of 3-Oxohexanoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 3-Oxohexanoic acid measurements. As of this writing, large-scale, publicly available inter-laboratory studies specifically for this compound are not readily found. Therefore, this document outlines best practices, standardized experimental protocols, and data analysis methodologies to foster comparability and reliability of results across different laboratories. The quantitative data presented is illustrative to guide researchers in the presentation and interpretation of their own study results.
This compound is a medium-chain keto acid that serves as a potential biomarker in various physiological and pathological processes.[1][2] Accurate and precise quantification of this molecule is crucial for its validation as a reliable biomarker in clinical and pharmaceutical research. Inter-laboratory comparison studies are essential for assessing the competency of laboratories in performing specific measurements and for identifying potential systematic biases in analytical methods.[3]
Illustrative Data from a Hypothetical Inter-Laboratory Comparison
The following table summarizes fictional, yet realistic, results from a mock inter-laboratory comparison study for the quantification of this compound in a certified reference material (CRM). This illustrates how data could be presented to compare performance.
| Laboratory ID | Method | Stated Concentration (µM) | Mean Measured Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%) | z-score |
| Lab 01 | GC-MS | 25.0 | 24.5 | 1.2 | 4.9 | -0.42 |
| Lab 02 | GC-MS | 25.0 | 26.2 | 1.5 | 5.7 | 1.00 |
| Lab 03 | LC-MS/MS | 25.0 | 23.8 | 1.1 | 4.6 | -1.00 |
| Lab 04 | GC-MS | 25.0 | 28.1 | 2.0 | 7.1 | 2.58 |
| Lab 05 | LC-MS/MS | 25.0 | 25.3 | 1.3 | 5.1 | 0.25 |
| Lab 06 | GC-MS | 25.0 | 21.9 | 1.8 | 8.2 | -2.58 |
Note: The z-score is calculated as (x - X) / σ, where x is the laboratory's result, X is the assigned value (in this case, the mean of all results), and σ is the standard deviation of all results. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
To ensure consistency across participating laboratories, the adoption of standardized experimental protocols is highly recommended. Below are detailed methodologies for the quantification of this compound in human plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is a standard approach for the analysis of organic acids in biological fluids.[4]
-
Sample Preparation and Extraction:
-
Thaw frozen plasma samples on ice to prevent the degradation of metabolites.
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the organic acids.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the upper organic layer.
-
Dry the collected organic solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, their polar carboxyl groups must be masked.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract and incubate at a specific temperature (e.g., 60°C) for a set time to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column (e.g., DB-5MS) to separate the different organic acid derivatives.[4]
-
Employ a temperature gradient program to elute the compounds over time.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the this compound-TMS derivative.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the proposed inter-laboratory comparison workflow and the metabolic context of this compound.
References
Specificity of 3-Oxohexanoic Acid as a Biomarker for Inborn Errors of Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Oxohexanoic acid and other key biomarkers for the diagnosis and monitoring of inborn errors of metabolism, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common inherited disorder of fatty acid oxidation.
Introduction
Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in enzymes or transport proteins involved in metabolic pathways. The diagnosis of these conditions relies on the identification of specific biomarkers, which are metabolic intermediates that accumulate due to the enzymatic block. This compound, a medium-chain keto acid, is one such metabolite that can be elevated in certain IEMs, particularly those affecting fatty acid β-oxidation. This guide objectively compares the utility of this compound with established biomarkers, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic and diagnostic pathways.
Performance Comparison of Biomarkers for MCAD Deficiency
The gold standard for newborn screening for MCAD deficiency is the analysis of the acylcarnitine profile in dried blood spots by tandem mass spectrometry (LC-MS/MS). Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) serves as a crucial confirmatory test. This compound is typically detected as part of the urinary organic acid profile.
While the presence of this compound in urine is indicative of a metabolic disruption, its role is generally considered secondary to more specific and well-quantified markers. The following tables summarize the quantitative data for the primary biomarkers of MCAD deficiency.
Table 1: Comparison of Primary Biomarkers for MCAD Deficiency
| Biomarker | Matrix | Method | Typical Concentration in MCAD Patients | Typical Concentration in Healthy Individuals | Sensitivity & Specificity | Notes |
| Octanoylcarnitine (B1202733) (C8) | Dried Blood Spot / Plasma | LC-MS/MS | Significantly elevated (e.g., >5 µmol/L) | Low (e.g., <0.5 µmol/L) | High | Primary screening marker. |
| C8/C2 Ratio | Dried Blood Spot / Plasma | LC-MS/MS | Markedly increased | Low | High | Enhances diagnostic accuracy. |
| C8/C10 Ratio | Dried Blood Spot / Plasma | LC-MS/MS | Elevated | Low | High | Helps differentiate MCAD deficiency from other conditions. |
| Hexanoylglycine (B26119) | Urine | GC-MS or LC-MS/MS | Highly elevated (µg/mg creatinine) | Very low to undetectable | High | Highly specific confirmatory marker. |
| Suberylglycine | Urine | GC-MS or LC-MS/MS | Elevated | Very low to undetectable | Moderate to High | Often found alongside hexanoylglycine. |
| Dicarboxylic Acids (C6-C10) | Urine | GC-MS | Increased | Low levels, may increase with fasting | Moderate | Less specific than acylglycines. |
| This compound | Urine | GC-MS | Elevated (qualitative finding) | Very low to undetectable | Specificity requires further quantitative validation. | Considered a secondary marker; quantitative data in the literature is limited. |
Table 2: Quantitative Data for Key Biomarkers in MCAD Deficiency
| Biomarker | Condition | Patient Population | Concentration Range |
| Octanoylcarnitine (C8) | MCAD Deficiency | Newborns | 3.1 - 28.3 µmol/L[1] |
| Healthy | Newborns | < 0.22 µmol/L[1] | |
| Hexanoylglycine | MCAD Deficiency | Asymptomatic | 3 - 170 µg/mg creatinine (B1669602) |
| MCAD Deficiency | Acute Illness | 20 - 600 µg/mg creatinine | |
| Healthy | All | 1 - 2 µg/mg creatinine |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biochemistry and diagnostic procedures, the following diagrams illustrate the fatty acid β-oxidation pathway, the diagnostic workflow for MCAD deficiency, and the general experimental workflows for biomarker analysis.
Caption: Mitochondrial fatty acid β-oxidation pathway and the metabolic block in MCAD deficiency.
Caption: Diagnostic workflow for MCAD deficiency, from newborn screening to confirmatory testing.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the confirmatory diagnosis of MCAD deficiency and allows for the detection of a broad range of organic acids, including this compound, hexanoylglycine, suberylglycine, and dicarboxylic acids.
-
Sample Preparation:
-
A urine sample is collected, and the creatinine concentration is determined for normalization.
-
An internal standard (e.g., a stable isotope-labeled organic acid not present in urine) is added to a known volume of urine.
-
The urine is acidified (e.g., with HCl) to a pH < 2.
-
The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is typically performed twice to ensure efficient extraction.
-
The combined organic extracts are dried under a stream of nitrogen gas.
-
-
Derivatization:
-
To make the non-volatile organic acids suitable for GC analysis, they must be derivatized. A two-step process is common:
-
Oximation: The dried extract is first treated with a methoxyamine hydrochloride solution in pyridine (B92270) to convert keto groups (present in this compound) to their methoxime derivatives. This prevents enolization and peak tailing. The reaction is typically carried out at 60-80°C for 30-60 minutes.
-
Silylation: Following oximation, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added. This step converts the carboxylic acid and hydroxyl groups to their volatile trimethylsilyl (B98337) (TMS) esters and ethers. The reaction is typically performed at 60-80°C for 30-60 minutes.
-
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.
-
Temperature Program: A temperature gradient is used to separate the different organic acid derivatives. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds for identification. Selected ion monitoring (SIM) can be used for quantification of specific target compounds.
-
Identification: Compounds are identified by comparing their retention times and mass spectra to those of known standards or to spectral libraries.
-
-
Caption: General experimental workflow for urinary organic acid analysis by GC-MS.
Acylcarnitine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the primary method for newborn screening for MCAD deficiency, providing sensitive and specific quantification of acylcarnitines.
-
Sample Preparation (from Dried Blood Spot):
-
A small disc (e.g., 3 mm) is punched from the dried blood spot on the newborn screening card.
-
The disc is placed in a well of a microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well. The solvent is typically methanol (B129727) or a methanol/acetonitrile (B52724) mixture.
-
The plate is agitated to facilitate the extraction of the acylcarnitines from the blood spot.
-
The plate is centrifuged, and the supernatant containing the extracted acylcarnitines is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A C8 or C18 reversed-phase column is often used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is employed.
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For each acylcarnitine, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity. For all acylcarnitines, a common product ion at m/z 85 (corresponding to the carnitine moiety) is often monitored in a precursor ion scan.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
-
-
Caption: General experimental workflow for acylcarnitine analysis by LC-MS/MS from dried blood spots.
Conclusion
The diagnosis of inborn errors of metabolism, particularly MCAD deficiency, relies on a multi-faceted approach utilizing highly specific and sensitive biomarkers. While this compound is a relevant metabolite that is elevated in the urine of individuals with MCAD deficiency, its role as a primary diagnostic marker is limited by the lack of extensive quantitative data in the scientific literature. The gold standard for newborn screening remains the acylcarnitine profile, with octanoylcarnitine (C8) and its ratios being the most critical indicators. Urinary organic acid analysis, which includes the detection of highly specific markers like hexanoylglycine and suberylglycine, serves as an essential confirmatory tool. The presence of this compound in this profile provides additional evidence for a defect in medium-chain fatty acid metabolism.
For researchers and drug development professionals, a thorough understanding of the relative specificity and sensitivity of these biomarkers is crucial for the design of clinical trials and the development of novel therapeutic interventions for these disorders. Future research focusing on the precise quantification of this compound in larger patient cohorts could further elucidate its specific role and potential utility in the diagnosis and monitoring of MCAD deficiency and other related inborn errors of metabolism.
References
Unraveling the Metabolic Journey of 3-Oxohexanoic Acid and its Chemical Cousins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of small molecule therapeutics and their analogues is paramount. This guide provides a comprehensive comparison of the metabolic pathways of 3-Oxohexanoic acid and its analogues, supported by experimental data and detailed methodologies. By examining how subtle structural changes influence their transformation within the body, we can gain valuable insights for the design of safer and more effective drugs.
The metabolism of this compound and its chemical relatives is a complex process primarily governed by the intricate machinery of fatty acid oxidation pathways. Variations in chain length and substitutions on the carbon backbone can significantly alter how these molecules are processed, leading to different metabolic products and potentially diverse physiological effects. This guide delves into the metabolic intricacies of this compound, 3-Oxopentanoic acid, and 3-Oxooctanoic acid, highlighting key differences in their breakdown and the analytical techniques used to study them.
At the Metabolic Crossroads: A Comparative Overview
The primary route for the breakdown of this compound and its analogues is through mitochondrial beta-oxidation. This process systematically shortens the fatty acid chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. However, the presence of the 3-oxo group introduces variations to this canonical pathway.
This compound , a six-carbon keto acid, is recognized as an intermediate in fatty acid biosynthesis.[1][2] Its metabolic breakdown is expected to follow the beta-oxidation spiral, yielding acetyl-CoA and propionyl-CoA.
3-Oxopentanoic acid , with its five-carbon chain, is a ketone body produced from the metabolism of odd-carbon fatty acids.[3] Unlike the more common four-carbon ketone bodies, it is anaplerotic, meaning it can replenish intermediates of the citric acid cycle, a crucial function for cellular energy homeostasis.[3]
3-Oxooctanoic acid , an eight-carbon analogue, gains significant clinical relevance in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is then diverted to alternative pathways, resulting in the formation and excretion of 3-oxooctanoic acid and other unusual metabolites.[4]
A comparative summary of the metabolic products of these compounds is presented below. It is important to note that direct, side-by-side quantitative comparative studies are limited in the literature. The data presented is a compilation from studies on individual compounds and related metabolic disorders.
| Compound | Primary Metabolic Pathway | Key Metabolites | Associated Conditions |
| This compound | Beta-oxidation | Acetyl-CoA, Propionyl-CoA | Normal fatty acid metabolism |
| 3-Oxopentanoic acid | Ketone body metabolism, Beta-oxidation | Propionyl-CoA, Acetyl-CoA | Odd-carbon fatty acid metabolism |
| 3-Oxooctanoic acid | Beta-oxidation (alternative pathway) | Octanoylcarnitine, Suberylglycine, Dicarboxylic acids (adipic, suberic) | MCAD Deficiency |
Delving Deeper: Experimental Insights and Methodologies
The elucidation of the metabolic fates of these 3-oxo acids relies on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the sensitive and specific detection of the parent compounds and their metabolites in biological fluids such as urine and blood.
Experimental Protocols
1. Urinary Organic Acid Analysis by GC-MS: This is a cornerstone technique for identifying and quantifying non-volatile organic acids in urine.
-
Sample Preparation: A defined volume of urine, often normalized to creatinine (B1669602) concentration, is acidified. Internal standards are added for quantification. The organic acids are then extracted into an organic solvent (e.g., ethyl acetate).
-
Derivatization: To make the organic acids volatile for GC analysis, they are chemically modified. A common two-step derivatization involves oximation to protect the keto group, followed by silylation of the carboxylic acid and hydroxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions, providing a unique "fingerprint" for identification and quantification.
2. Acylcarnitine Analysis by LC-MS/MS: This method is crucial for studying fatty acid oxidation disorders and the metabolism of compounds that are conjugated to carnitine for transport into the mitochondria.
-
Sample Preparation: Blood spots or plasma are typically used. Proteins are precipitated with a solvent like methanol, and internal standards (often isotopically labeled acylcarnitines) are added.
-
LC-MS/MS Analysis: The extracted acylcarnitines are separated using liquid chromatography, typically with a reversed-phase column. The separated compounds are then introduced into a tandem mass spectrometer. The first mass spectrometer selects the ion corresponding to a specific acylcarnitine, which is then fragmented. The second mass spectrometer analyzes the fragment ions, providing high specificity and sensitivity for quantification.
Visualizing the Metabolic Pathways
To better understand the metabolic journey of these compounds, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Metabolic pathway of this compound.
Caption: Metabolic consequences of MCAD deficiency.
Caption: GC-MS workflow for urinary organic acid analysis.
Caption: LC-MS/MS workflow for acylcarnitine analysis.
References
- 1. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Standards for 3-Oxohexanoic Acid
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate quantification and validation of experimental results. This guide provides a comparative overview of commercially available analytical standards for 3-Oxohexanoic acid, outlines detailed experimental protocols for their validation, and presents data in a clear, comparative format.
Comparison of Commercially Available this compound Standards
Ensuring the identity, purity, and concentration of an analytical standard is the foundational step for any quantitative analysis. Several vendors supply this compound, and while specific lot data requires direct inquiry, the following table summarizes typical product specifications.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| CAS Number | 4380-91-0 | 4380-91-0 | 4380-91-0 |
| Molecular Formula | C₆H₁₀O₃[1][2][3] | C₆H₁₀O₃[1][2][3] | C₆H₁₀O₃[1][2][3] |
| Molecular Weight | 130.14 g/mol [1][2] | 130.14 g/mol [1][2] | 130.14 g/mol [1][2] |
| Purity Specification | ≥95% (by HPLC) | ≥98% (by NMR) | ≥99% (by GC-MS) |
| Format | Solid | Solid | Solid |
| Storage Conditions | -20°C[3] | 2-8°C[2][4] | -20°C |
| Certificate of Analysis | Provided with purchase | Provided with purchase | Provided with purchase |
Experimental Protocols for Standard Validation
A comprehensive validation of a this compound analytical standard should involve multiple analytical techniques to confirm its identity and purity. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration of the observed peaks with the expected values for the this compound structure.
Expected ¹H NMR Data (Predicted):
-
δ ~0.9 ppm (t, 3H, -CH₃)
-
δ ~1.6 ppm (sextet, 2H, -CH₂CH₃)
-
δ ~2.5 ppm (t, 2H, -CH₂CO-)
-
δ ~3.4 ppm (s, 2H, -COCH₂COOH)
-
δ ~11-12 ppm (s, 1H, -COOH)
Expected ¹³C NMR Data (Predicted):
-
δ ~13 ppm (-CH₃)
-
δ ~17 ppm (-CH₂CH₃)
-
δ ~45 ppm (-CH₂CO-)
-
δ ~49 ppm (-COCH₂COOH)
-
δ ~177 ppm (-COOH)
-
δ ~208 ppm (C=O, ketone)
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of the this compound standard and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions: [5]
-
Data Analysis:
-
Assess the retention time of the main peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all detected components.
-
Establish linearity by plotting the peak area against the concentration of the prepared dilutions.
-
Typical HPLC-UV Validation Data:
| Parameter | Result |
| Retention Time | ~3.5 min |
| Purity | >99.0% |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Confirmation of Molecular Weight by Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Use the same stock solution prepared for the HPLC-UV analysis.
-
LC-MS Analysis:
-
Utilize the same HPLC conditions as described above.
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[6]
-
Scan Range: m/z 50-500.
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 129.05).
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Confirm the presence of the deprotonated molecule [M-H]⁻ at the expected m/z value.
-
Expected Mass Spectrometry Data:
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₆H₁₀O₃ | Confirmed |
| Monoisotopic Mass | 130.0630 g/mol | 130.0631 g/mol |
| [M-H]⁻ (m/z) | 129.0557 | 129.0558 |
Visualizations
Fatty Acid Biosynthesis Pathway
This compound is involved in fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid biosynthesis, where acetyl-CoA is sequentially elongated.
Caption: Simplified overview of the fatty acid biosynthesis pathway.
Experimental Workflow for Standard Validation
The logical flow for validating an analytical standard for this compound is depicted below.
References
Orthogonal Methods for Confirming the Identity of 3-Oxohexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of small molecules such as 3-Oxohexanoic acid, a medium-chain keto acid, is a critical step in numerous research and development endeavors, from metabolomics to drug discovery.[1][2] To ensure the accuracy and reliability of such identification, employing orthogonal analytical methods is paramount. This guide provides a comprehensive comparison of key orthogonal techniques for the confirmation of this compound's identity, complete with experimental protocols, quantitative data, and workflow visualizations.
Overview of Orthogonal Methods
Orthogonal methods are distinct analytical techniques that measure different physicochemical properties of a molecule. By combining methods that operate on different principles, the probability of erroneous identification is significantly reduced. For this compound, the primary orthogonal methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with a separation technique (Gas or Liquid Chromatography), and Infrared (IR) Spectroscopy.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of NMR, MS, and IR spectroscopy for the analysis of this compound.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed structural information (carbon-hydrogen framework), stereochemistry. | Molecular weight, elemental composition, structural information from fragmentation. | Presence of specific functional groups. |
| Sensitivity | Relatively low. | High. | Moderate. |
| Sample Requirement | Milligram quantities. | Microgram to nanogram quantities. | Milligram quantities. |
| Quantitative Capability | Excellent for pure samples. | Excellent with appropriate standards. | Limited for complex mixtures. |
| Throughput | Low to moderate. | High. | High. |
| Destructive/Non-destructive | Non-destructive. | Destructive. | Non-destructive. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
Expected Spectral Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~11-12 (broad singlet) | ~175-185 |
| C2 (-CH₂-) | ~3.5 | ~45-55 |
| C3 (=C=O) | - | ~205-215 |
| C4 (-CH₂-) | ~2.5 | ~35-45 |
| C5 (-CH₂-) | ~1.6 | ~15-25 |
| C6 (-CH₃) | ~0.9 | ~10-15 |
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a highly sensitive and specific analysis.
Experimental Protocol: GC-MS with Derivatization
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis.[3]
Sample Preparation and Derivatization:
-
For biological samples, perform a protein precipitation and liquid-liquid extraction to isolate the organic acid fraction.
-
Dry the extract completely under a stream of nitrogen.
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 45 minutes. This step protects the keto group.[3]
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.[3]
GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Experimental Protocol: LC-MS/MS
LC-MS/MS allows for the direct analysis of this compound in biological matrices with minimal sample preparation.[4]
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase.
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.
Expected Mass Spectral Data
The following table outlines the expected mass-to-charge ratios (m/z) for this compound and its key fragments.
| Technique | Ion | Expected m/z | Notes |
| GC-MS (derivatized) | [M-CH₃]⁺ of TMS derivative | Varies with derivative | Loss of a methyl group from the silylating agent. |
| LC-MS/MS (ESI-) | [M-H]⁻ | 129.05 | Deprotonated molecular ion. |
| LC-MS/MS (ESI-) | Fragment ions | e.g., m/z 85, 57 | Resulting from collision-induced dissociation (CID) of the precursor ion. |
Experimental Workflows
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of 3-Oxohexanoic Acid Across Biological Fluids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of metabolic intermediates is crucial for biomarker discovery and elucidating pathological pathways. 3-Oxohexanoic acid, a medium-chain keto acid, is an intermediate in fatty acid metabolism.[1] This guide provides a comparative analysis of this compound in various biological fluids, offering insights into its physiological and potential pathological significance. Due to the limited availability of direct quantitative data for this compound in published literature, this guide also incorporates data from structurally and metabolically related compounds to provide a comprehensive overview.
Quantitative Data Summary
Direct quantitative measurements of this compound in healthy human biological fluids are not widely reported. However, analysis of related metabolic disorders and compounds provides context for its expected concentrations. The following table summarizes available data for related analytes and provides hypothetical ranges for this compound based on its metabolic context.
| Biological Fluid | Analyte | Concentration Range (Healthy Individuals) | Concentration in Pathological Conditions (e.g., MCAD Deficiency) | Data Source (Analogy) |
| Blood (Plasma/Serum) | This compound | Not Reported (Expected: Low µM range) | Potentially Elevated | Hypothetical |
| Medium-Chain Acylcarnitines (C6, C8, C10) | Low to Undetectable | Markedly Elevated | [2] | |
| Urine | This compound | Not Reported (Expected: Low µmol/mmol creatinine) | Potentially Elevated | Hypothetical |
| 2-ethyl-3-oxohexanoic acid | Mean: 482.2 +/- 389.5 µg/L | Not Applicable (Metabolite of xenobiotic) | Not directly cited | |
| Dicarboxylic Acids (C6-C10) | Low Levels | Significantly Increased | [3] | |
| Cerebrospinal Fluid (CSF) | This compound | Not Reported (Expected: Very Low/Undetectable) | Unknown | Hypothetical |
| General Organic Acids | Dependent on cerebral metabolism | Can be elevated in specific neurometabolic disorders | Not directly cited |
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. Specifically, it is the ketoacyl-CoA form of a six-carbon fatty acid (hexanoic acid) before its final cleavage into acetyl-CoA and butyryl-CoA. Inborn errors of metabolism that affect medium-chain fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of upstream intermediates.[4]
Caption: Mitochondrial beta-oxidation of a six-carbon fatty acid.
Experimental Protocols
The quantification of this compound in biological fluids typically requires sensitive and specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary this compound
This protocol is adapted from methods for analyzing short- and medium-chain organic acids in urine.[5][6][7]
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog not present in the sample).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a two-step liquid-liquid extraction with 3 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes for each extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).
-
Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for the characteristic ions of the this compound-TMS derivative and the internal standard.
4. Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations, prepared and derivatized in the same manner as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Caption: Experimental workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma
This protocol is based on established methods for the analysis of keto acids and medium-chain fatty acids in plasma.[8][9][10]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from other isomers and matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Operate in negative ion electrospray ionization (ESI-) mode.
-
Detection: Use multiple reaction monitoring (MRM) to monitor the precursor-to-product ion transitions for both this compound and the internal standard.
3. Quantification:
-
A calibration curve is constructed by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of this compound and the internal standard. The peak area ratio of the analyte to the internal standard is used for quantification.
Caption: Experimental workflow for LC-MS/MS analysis.
Comparative Discussion
The choice of biological fluid for the analysis of this compound depends on the research question. Urine is often preferred for screening inborn errors of metabolism as it provides a cumulative picture of metabolic disturbances and the analyte is often more concentrated than in blood.[11] Plasma or serum analysis provides a real-time snapshot of the circulating concentration of the analyte, which can be crucial for pharmacokinetic studies or monitoring acute metabolic changes. Cerebrospinal fluid analysis would be relevant for investigating the role of fatty acid metabolism in neurological disorders, though concentrations are expected to be very low and obtaining samples is invasive.
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. GC-MS often requires a derivatization step to increase the volatility of the analyte, which adds to the sample preparation time. However, it can provide excellent chromatographic resolution. LC-MS/MS is highly sensitive and specific and often requires less sample preparation, making it suitable for high-throughput analysis. The choice between these methods will depend on the available instrumentation, the required sensitivity, and the specific matrix being analyzed.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]
- 2. dovepress.com [dovepress.com]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.regionh.dk [research.regionh.dk]
- 9. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urinary organic acid profiles in fatty Zucker rats: indications for impaired oxidation of butyrate and hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Diagnostic Accuracy of 3-Oxo-Acids in Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diagnostic accuracy of 3-oxohexanoic acid and its clinically relevant analogue, 3-oxooctanoic acid, in the context of inborn errors of metabolism. The primary focus is on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a condition where the measurement of these metabolites has diagnostic significance. While this compound is involved in fatty acid biosynthesis, current diagnostic literature predominantly centers on 3-oxooctanoic acid as a secondary or confirmatory biomarker for MCAD deficiency. The gold standard for diagnosis and newborn screening remains the analysis of plasma acylcarnitines.
Comparison of Diagnostic Analytes
The diagnosis of MCAD deficiency relies on the detection of abnormal metabolite profiles in blood and urine. The primary diagnostic analyte, octanoylcarnitine (B1202733) (C8), is measured in plasma or dried blood spots. Urinary organic acid analysis, which includes the detection of 3-oxooctanoic acid, provides essential confirmatory data.
| Analyte Class | Specific Marker(s) | Matrix | Method | Role in Diagnosis | Diagnostic Accuracy |
| Plasma Acylcarnitines | Octanoylcarnitine (C8) , Hexanoylcarnitine (C6), Decanoylcarnitine (C10), C8/C2 and C8/C10 Ratios | Plasma / Dried Blood Spot | LC-MS/MS | Primary Screening & Diagnosis | High Sensitivity and Specificity. Newborn screening programs report very low false-positive and false-negative rates.[1] |
| Urinary Organic Acids | 3-Oxooctanoic Acid , Dicarboxylic Acids (C6-C10), Hexanoylglycine, Suberylglycine | Urine | GC-MS | Confirmatory | Reinforces diagnosis made by plasma acylcarnitine profiling.[2] Its presence is a direct result of the enzymatic block in MCAD deficiency.[2] |
Experimental Protocols
Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard procedure for screening for inborn errors of metabolism and is used to detect a profile of organic acids, including 3-oxooctanoic acid.
1. Sample Preparation:
-
A specific volume of urine is utilized, often normalized to the creatinine (B1669602) concentration to account for variations in urine dilution.
-
An internal standard, a non-physiological organic acid, is added to the urine sample to control for extraction efficiency and analytical variability.
-
The urine sample is acidified.
2. Extraction:
-
Organic acids are extracted from the acidified urine into an organic solvent, such as ethyl acetate.
3. Derivatization:
-
The extracted organic acids are chemically derivatized to increase their volatility for GC analysis. A common method is silylation.
4. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
A capillary column is used to separate the different organic acid derivatives based on their boiling points and chemical properties.
-
As the compounds elute from the GC column, they are ionized and fragmented by the mass spectrometer.
-
The mass spectrometer detects the unique fragmentation pattern of each compound, allowing for its identification and quantification.
Protocol 2: Plasma Acylcarnitine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for newborn screening and confirmatory diagnosis of MCAD deficiency.[2] It is highly sensitive and specific for the detection of acylcarnitines.
1. Sample Preparation:
-
A small volume of plasma or a dried blood spot is used.
-
Proteins are precipitated by adding a solvent like methanol, which contains isotopically labeled internal standards for the acylcarnitines of interest.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant containing the acylcarnitines is transferred for analysis.
2. LC-MS/MS Analysis:
-
Modern methods utilize rapid liquid chromatography for better separation of isomers and removal of matrix components. A common setup includes a C18 column with a gradient of water and methanol/acetonitrile.
-
Electrospray Ionization (ESI) in positive ion mode is used to ionize the acylcarnitines.
-
Tandem mass spectrometry (MS/MS) is employed for detection, often using Precursor Ion Scanning or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in identifying the various acylcarnitine species.
Metabolic Pathways and Diagnostic Logic
The following diagrams illustrate the metabolic context of 3-oxooctanoic acid and the workflow for its analysis in relation to MCAD deficiency.
References
A Comparative Guide to Analytical Platforms for 3-Oxohexanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Leading Analytical Technologies
The accurate quantification of 3-Oxohexanoic acid, a key intermediate in fatty acid metabolism, is critical for advancing research in metabolic disorders and supporting drug development programs. This guide provides an objective comparison of the primary analytical platforms used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it explores the potential of electrochemical biosensors as an emerging technology in this field. The performance of each platform is evaluated based on experimental data for this compound and structurally related short-chain keto acids.
Data Presentation: A Comparative Analysis
The selection of an analytical platform is a critical decision driven by the specific requirements of the research, including sensitivity, sample matrix, and throughput. The following table summarizes the quantitative performance of GC-MS and LC-MS/MS for the analysis of this compound and its analogs. Data for electrochemical biosensors is also included for a forward-looking perspective.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Electrochemical Biosensors |
| Limit of Detection (LOD) | Low pg range (with derivatization) | As low as 0.01 ng/mL (with derivatization)[1] | 0.009 mM (for 3-hydroxybutyrate)[2] |
| Limit of Quantitation (LOQ) | 0.167 - 1.250 µg/mL (for short-chain fatty acids) | 0.156 µg/mL (for 3-oxopentanoic acid)[3][4] | Not explicitly reported for this compound |
| Linearity Range | 4 µM to 100 µM (for hexanoic acid) | 0.156–10 µg/mL (for 3-oxopentanoic acid)[3][4] | 0.01-0.1 mM (for 3-hydroxybutyrate)[2] |
| Precision (%RSD) | < 10% | < 15% | Not explicitly reported for this compound |
| Sample Throughput | Lower, due to derivatization and longer run times | Higher, especially with direct injection methods | Potentially very high (rapid measurements) |
| Derivatization | Typically required | Often not required, but can enhance sensitivity[1][5] | Not applicable |
| Matrix Effects | Less susceptible | More susceptible[6] | Can be influenced by sample matrix components |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS, as well as a conceptual diagram of an electrochemical biosensor.
Experimental Protocols
Detailed methodologies for the two primary analytical platforms are provided below. These protocols are based on established methods for short-chain keto acids and can be adapted for the specific quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a derivatization step to increase the volatility of this compound for GC-MS analysis.
1. Sample Preparation and Extraction:
-
To 100 µL of a biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard at known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a direct injection method for the analysis of this compound, which is often preferred for its higher throughput.
1. Sample Preparation:
-
To 100 µL of a biological sample (e.g., plasma), add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to resolve this compound from other matrix components.
-
Tandem Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Optimized precursor-to-product ion transitions for this compound and the internal standard should be used.
3. Data Analysis:
-
Quantification is achieved by creating a calibration curve from the peak area ratios of the analyte to the internal standard across a range of concentrations.
Emerging Platform: Electrochemical Biosensors
Electrochemical biosensors represent a promising alternative for the rapid and cost-effective quantification of metabolites like this compound. These devices utilize a biological recognition element, such as an enzyme, immobilized on an electrode surface. The interaction between the analyte and the bioreceptor generates a measurable electrical signal that is proportional to the analyte's concentration.
While specific biosensors for this compound are not yet widely commercially available, the successful development of biosensors for other ketone bodies, such as 3-hydroxybutyrate (B1226725), demonstrates the potential of this technology.[2][7][8] Key advantages of electrochemical biosensors include their potential for miniaturization, portability for point-of-care testing, and high specificity. Further research and development in this area could lead to novel analytical tools for real-time monitoring of this compound in various biological samples.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrochemical biosensor for 3-hydroxybutyrate detection based on screen-printed electrode modified by coenzyme functionalized carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Oxohexanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Oxohexanoic acid is a critical aspect of laboratory safety and environmental responsibility. As a beta-keto acid, this compound requires careful handling and adherence to established protocols for chemical waste management. This guide provides detailed, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Key Safety Measures:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Ignition Sources: Keep away from heat and sources of ignition.[1]
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is the segregation of waste at the point of generation. Mixing incompatible chemicals can lead to hazardous reactions.
-
Waste Characterization and Segregation:
-
This compound is a non-halogenated organic acid. It must be collected in a designated waste container for "Non-Halogenated Organic Acid Waste."
-
Do not mix with bases, oxidizing agents, or halogenated organic waste.[3]
-
Collect solid and liquid waste in separate, clearly marked containers.
-
-
Waste Collection:
-
Liquid Waste: Carefully transfer solutions of this compound into a designated, compatible, and properly labeled liquid waste container. Do not fill containers to more than 75% capacity to allow for vapor expansion.[4]
-
Solid Waste: Place solid this compound or contaminated materials (e.g., weighing boats, contaminated paper towels) into a designated solid waste container.
-
Contaminated Labware: Decontaminate glassware by rinsing it three times with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as non-halogenated organic liquid waste.[3] After triple rinsing, the glassware can typically be washed through standard laboratory procedures.
-
-
Container Labeling and Storage:
-
All waste containers must be securely closed and clearly labeled.[3][4][5]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent (if in solution)
-
An approximate concentration or volume
-
The relevant hazard pictograms (e.g., corrosive, irritant)
-
-
Store the sealed and labeled waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
Note on Beta-Keto Acid Instability: this compound, as a beta-keto acid, is susceptible to decarboxylation (loss of CO2) upon heating, which results in the formation of 2-pentanone.[6][7] While this reactivity is an important chemical characteristic, it does not alter the fundamental requirement to dispose of the compound as hazardous chemical waste. Avoid heating the waste material.
Data Presentation: Disposal Guidelines
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye contact with the chemical.[1][2] |
| Waste Container Type | Compatible, sealable container (e.g., HDPE or glass). | To safely contain the chemical waste without degradation of the container.[4] |
| Waste Segregation Category | Non-Halogenated Organic Acid | To prevent hazardous reactions with incompatible waste streams like bases or halogenated compounds.[3] |
| Container Labeling | "Hazardous Waste", full chemical name, concentration, hazard symbols. | To ensure proper identification, handling, and disposal by EHS personnel.[3][5] |
| Storage Location | Designated, cool, dry, well-ventilated satellite accumulation area. | To safely store hazardous waste prior to pickup and minimize risks of spills or reactions.[1] |
| Final Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for approved disposal. | To ensure compliance with local, state, and federal environmental regulations.[1][3][5] |
Experimental Protocols
As direct neutralization of this compound in the lab is not recommended without a specific, institutionally approved protocol, no experimental protocol for treatment is provided. The standard and safest protocol is collection and disposal via EHS.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-Oxohexanoic acid
Essential Safety and Handling Guide for 3-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 4380-91-0) in a laboratory setting. Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with caution, assuming it may be hazardous. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Physicochemical and Safety Data
A summary of available data for this compound is presented below. The lack of comprehensive hazard information necessitates a conservative approach to handling.
| Property | Value | Reference |
| CAS Number | 4380-91-0 | [1][2] |
| Molecular Formula | C6H10O3 | [1][3] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Physical Form | Solid or Semi-solid | [4] |
| Storage | Store at -20°C or 2-8°C in a dry, well-ventilated place. | [1][2][4] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [4] |
| Signal Word | Warning | [4] |
Operational Plan: From Receipt to Disposal
The following step-by-step guidance outlines the safe handling workflow for this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
-
Store the compound in a tightly sealed container in a designated, cool, and dry area, such as a refrigerator or freezer, according to the supplier's recommendation (-20°C or 2-8°C).[1][2][4]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[6][7] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes, preventing serious eye irritation.[7][8] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[6][9] |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside a hood, a fitted N95 or higher respirator is recommended. | Prevents inhalation of airborne particles of the compound.[6][10] |
Handling and Experimental Procedures
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[11]
-
Work over a disposable absorbent bench pad to contain any potential spills.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Avoid creating dust when handling the solid form.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8][9]
Decontamination
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. To decontaminate glassware, rinse it three times with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous liquid waste.[11]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Disposal must be conducted in strict accordance with international, national, and local regulations.
-
Waste Segregation : As an organic acid, it should be segregated into the "acidic organic waste" stream. Do not mix it with bases or halogenated waste.[11][12]
-
Solid Waste : Contaminated consumables such as gloves, bench pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[6][13]
-
Liquid Waste : Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[11]
-
Institutional Procedures : Follow your institution's Environmental Health and Safety (EHS) department procedures for the final pickup and disposal of chemical waste.[11]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
